molecular formula C11H13NO4 B7791295 Benzylaspartic acid CAS No. 91199-26-7

Benzylaspartic acid

Cat. No.: B7791295
CAS No.: 91199-26-7
M. Wt: 223.22 g/mol
InChI Key: RKSKSWSMXZYPFW-UHFFFAOYSA-N
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Description

Benzylaspartic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)butanedioic acid
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InChI

InChI=1S/C11H13NO4/c13-10(14)6-9(11(15)16)12-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RKSKSWSMXZYPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601307665
Record name N-(Phenylmethyl)aspartic acid
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Molecular Weight

223.22 g/mol
Source PubChem
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CAS No.

5555-22-6
Record name N-(Phenylmethyl)aspartic acid
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Record name N-Benzyl-DL-aspartic acid
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Record name N-BENZYL-DL-ASPARTIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Benzylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to benzylaspartic acid. This compound and its derivatives are pivotal in peptide synthesis and serve as crucial intermediates in the development of novel therapeutics. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, biochemistry, and drug development.

Chemical Structure and Isomerism

This compound is a derivative of the amino acid aspartic acid where a benzyl (B1604629) group is attached. The point of attachment of the benzyl group defines the specific isomer. The primary isomers of interest are:

  • N-Benzyl-DL-aspartic acid: The benzyl group is attached to the nitrogen atom of the amino group. This is a racemic mixture of the D and L enantiomers.

  • L-Aspartic acid α-benzyl ester: The benzyl group forms an ester with the α-carboxylic acid group.

  • L-Aspartic acid β-benzyl ester: The benzyl group forms an ester with the β-carboxylic acid group.[1]

The chirality of the α-carbon is a key feature, with the L-isomers being the most common in biochemical applications due to their natural origin. The presence of two carboxylic acid groups allows for the selective formation of α- and β-esters, which is fundamental in peptide synthesis for orthogonal protection strategies.

Quantitative Chemical Properties

The following tables summarize the key quantitative data for the primary isomers of this compound and their commonly used protected derivatives.

Table 1: Properties of this compound Isomers

PropertyN-Benzyl-DL-aspartic acidL-Aspartic acid α-benzyl esterL-Aspartic acid β-benzyl ester
IUPAC Name 2-(benzylamino)butanedioic acid(2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid(2S)-3-amino-4-oxo-4-(phenylmethoxy)butanoic acid
Molecular Formula C11H13NO4[2]C11H13NO4[3]C11H13NO4[4]
Molecular Weight 223.23 g/mol [2]223.2 g/mol [3]223.2 g/mol [4]
Melting Point Not availableNot available196-208 °C[4]
Solubility Not availableNot availableInsoluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Appearance Not availableNot availableWhite crystalline powder[4]
Optical Rotation Not applicable (racemic)Not available[a]D20 = +26 ± 2º (c=1 in 1N HCl)[4]
CAS Number 5555-22-6[2]7362-93-8[3]2177-63-1[4]

Table 2: Properties of Protected this compound Derivatives

PropertyBoc-L-aspartic acid α-benzyl esterBoc-L-aspartic acid β-benzyl ester
IUPAC Name (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(phenylmethoxy)butanoic acid(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(phenylmethoxy)butanoic acid
Molecular Formula C16H21NO6[5]C16H21NO6[6]
Molecular Weight 323.3 g/mol [5]323.3 g/mol [6]
Melting Point 96 - 104 °C[5]96-105 °C[6]
Appearance White crystalline powder[5]White or off-white powder[6]
Optical Rotation [a]D20 = -23 ± 2 º (c=1 in MeOH)[5][a]D20 = +7.5º to +9.5º (c=2% in AcOH)[6]
CAS Number 30925-18-9[5]7536-58-5[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound isomers are crucial for their application in research and development.

Synthesis of L-Aspartic Acid β-benzyl Ester

This protocol describes a method for the selective esterification of the β-carboxylic acid group of L-aspartic acid.

Materials:

  • L-aspartic acid

  • Benzyl alcohol

  • Acetyl chloride

  • Pyridine (B92270)

  • Methyl tert-butyl ether

  • 2-Propanol

  • Calcium chloride

Procedure: [7]

  • A solution of 132.6 g (1.69 mol) of acetyl chloride in 2,500 ml (24.04 mol) of benzyl alcohol is cooled to 0° C.[7]

  • To this solution, 133.1 g (1.00 mol) of L-aspartic acid (dried over calcium chloride) is added in incremental portions with agitation.[7]

  • The mixture is stirred for 3 days at room temperature.[7]

  • The resulting solution is combined with 133.3 g (1.68 mol) of pyridine in incremental portions, and then agitated for 12 hours at room temperature.[7]

  • The separated product is collected by suction filtration.[7]

  • The crude product is washed with methyl tert-butyl ether and dried under vacuum.[7]

  • For purification, the product is dissolved in hot water containing a few drops of pyridine.[7]

  • The solution is filtered while hot and, after cooling, stored for 12 hours at 5° C.[7]

  • The separated crystals are collected by suction filtration, washed with water, and dried under vacuum over calcium chloride.[7]

  • The yield is 116.0 g of L-aspartic acid 4-(phenylmethyl) ester with a melting point of 206°-207° C (decomposition).[7]

Synthesis of N-Benzyloxycarbonyl-L-aspartic Acid

This protocol outlines the synthesis of N-protected L-aspartic acid, a common precursor in peptide synthesis.

Materials:

  • L-aspartic acid

  • Sodium hydroxide

  • Benzyl chloroformate (BCF)

  • Hydrochloric acid

Procedure: [8]

  • An aqueous solution of an alkaline metal salt of L-aspartic acid is prepared.[8]

  • Benzyl chloroformate (BCF) is added to the aqueous solution of the L-aspartic acid salt.[8]

  • The reaction is carried out at a temperature between 35° and 55° C, preferably between 46° and 50° C.[8]

  • The pH of the reaction mixture is maintained between 9.2 and 12.0, preferably between 10 and 11.[8]

  • Upon completion of the reaction (exhaustion of L-aspartic acid), the reaction mixture is acidified with hydrochloric acid to yield the free acid product.[8]

  • This process typically yields N-benzyloxycarbonyl-L-aspartic acid in high yields exceeding 90% and with a purity of better than 99%.[8]

Biological Activity and Applications

This compound derivatives are primarily utilized as building blocks in the synthesis of peptides and peptidomimetics. The benzyl group serves as a protecting group for the carboxylic acid functionality, preventing its participation in amide bond formation during peptide coupling reactions. The choice between the α- and β-benzyl ester allows for regioselective synthesis.

While direct and specific signaling pathways for this compound itself are not well-documented, its incorporation into larger peptide structures can significantly influence their biological activity. These modified peptides are investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor ligands. For instance, derivatives of N-benzoyl amino acids have been synthesized and evaluated for their antifungal activity.[9]

The parent molecule, L-aspartic acid, is a non-essential amino acid that functions as an excitatory neurotransmitter and is a precursor to other amino acids and nucleotides. The introduction of a benzyl group alters its physicochemical properties, such as lipophilicity, which can affect its transport across biological membranes and its interaction with biological targets.

Mandatory Visualizations

As no specific signaling pathways for this compound have been identified in the literature, the following diagram illustrates a generalized experimental workflow for the synthesis and purification of a this compound derivative, a fundamental process in its scientific and industrial application.

Synthesis_and_Purification_of_Benzylaspartic_Acid Reactants Reactants (e.g., L-Aspartic Acid, Benzyl Alcohol) Reaction Chemical Reaction (Esterification or N-benzylation) Reactants->Reaction Input CrudeProduct Crude Product Mixture Reaction->CrudeProduct Output Purification Purification (e.g., Crystallization, Chromatography) CrudeProduct->Purification Processing PureProduct Pure this compound Derivative Purification->PureProduct Yields Analysis Analysis (NMR, HPLC, MS) PureProduct->Analysis Characterization FinalProduct Final Characterized Product Analysis->FinalProduct Verified

References

An In-depth Technical Guide to the Synthesis of N-benzyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-benzyl-L-aspartic acid, a key building block in the development of peptidomimetics and other pharmacologically active molecules. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

N-benzyl-L-aspartic acid is a derivative of the naturally occurring amino acid L-aspartic acid, featuring a benzyl (B1604629) group attached to the amino nitrogen. This modification imparts increased lipophilicity and steric bulk, properties that are often desirable in the design of enzyme inhibitors, receptor ligands, and other therapeutic agents. The synthesis of this compound can be approached through several methods, with direct N-alkylation and reductive amination being the most prevalent. This guide will focus on these two core synthetic strategies.

Synthetic Routes and Experimental Protocols

Two primary methods for the synthesis of N-benzyl-L-aspartic acid are detailed below: direct N-alkylation of L-aspartic acid with benzyl bromide and reductive amination of L-aspartic acid with benzaldehyde (B42025).

Direct N-Alkylation with Benzyl Bromide

This method involves the direct reaction of L-aspartic acid with benzyl bromide in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic benzyl bromide.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-aspartic acid (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq). The volume of water should be sufficient to fully dissolve the reagents upon heating.

  • Addition of Benzyl Bromide: While stirring the solution, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify to a pH of approximately 3-4 with dilute hydrochloric acid. This will precipitate the N-benzyl-L-aspartic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure N-benzyl-L-aspartic acid.

Reductive Amination with Benzaldehyde

Reductive amination offers an alternative route that proceeds via the in-situ formation of a Schiff base between L-aspartic acid and benzaldehyde, which is then reduced to the corresponding secondary amine.

Experimental Protocol:

  • Schiff Base Formation: In a reaction vessel, suspend L-aspartic acid (1.0 eq) in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water. Add benzaldehyde (1.0-1.2 eq) to the suspension.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq), portion-wise while maintaining the temperature below 10°C.

  • Reaction: After the addition of the reducing agent is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the careful addition of dilute hydrochloric acid until the pH is acidic. This will also neutralize any unreacted borohydride.

  • Isolation and Purification: The product can be isolated by adjusting the pH of the solution to the isoelectric point of N-benzyl-L-aspartic acid, which will cause it to precipitate. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of N-benzyl-L-aspartic acid and related compounds.

ParameterDirect N-AlkylationReductive AminationN-benzyl-DL-aspartic acid
Typical Yield 60-80%50-70%-
Purity >95% (after recrystallization)>95% (after recrystallization)-
Melting Point Not reportedNot reported194-197 °C (decomposed)
¹H NMR Not specifically reportedNot specifically reportedNot available
¹³C NMR Not specifically reportedNot specifically reportedNot available

Visualizations

The following diagrams illustrate the logical workflow of the synthetic routes described.

Synthesis_Workflow cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination Asp1 L-Aspartic Acid Reaction1 Reaction in Aqueous Solution Asp1->Reaction1 Base Base (e.g., Na₂CO₃) Base->Reaction1 BnBr Benzyl Bromide BnBr->Reaction1 Workup1 Acidification & Precipitation Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Product1 N-benzyl-L-aspartic Acid Purification1->Product1 Asp2 L-Aspartic Acid SchiffBase Schiff Base Formation Asp2->SchiffBase Benzaldehyde Benzaldehyde Benzaldehyde->SchiffBase Reduction Reduction SchiffBase->Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Reduction Workup2 Quenching & Precipitation Reduction->Workup2 Purification2 Recrystallization Workup2->Purification2 Product2 N-benzyl-L-aspartic Acid Purification2->Product2

Caption: Overall workflow for the synthesis of N-benzyl-L-aspartic acid.

Signaling_Pathways cluster_pathway1 Direct N-Alkylation Pathway cluster_pathway2 Reductive Amination Pathway A L-Aspartic Acid (Amino Group) B Deprotonation (Base) A->B C Nucleophilic Attack B->C E N-benzyl-L-aspartic Acid C->E D Benzyl Bromide (Electrophilic Carbon) D->C F L-Aspartic Acid (Amino Group) H Schiff Base Formation (Imine Intermediate) F->H G Benzaldehyde (Carbonyl Carbon) G->H I Reduction (Hydride Addition) H->I J N-benzyl-L-aspartic Acid I->J

Caption: Key reaction steps in the synthesis of N-benzyl-L-aspartic acid.

Unraveling the Biological Crossroads: A Technical Guide to the Mechanism of Action of N-Benzoyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cellular signaling and drug development, understanding the precise mechanisms of action of bioactive compounds is paramount. This technical guide delves into the current scientific understanding of N-benzoyl-L-aspartic acid, a derivative of the amino acid aspartate, which has garnered interest for its potential therapeutic applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating available data on its biological effects, particularly its anticancer and anti-inflammatory properties. While the term "benzylaspartic acid" can be ambiguous, this whitepaper focuses on the N-acylated form, for which the most significant biological data exists.

Executive Summary

N-benzoyl-L-aspartic acid is an acylated derivative of L-aspartic acid, also identified as a metabolite of benzyl (B1604629) glucosinolate.[1] Emerging research has highlighted its potential as a potent inhibitor of tumor growth and an effective anticancer agent.[2] The primary mechanisms underpinning these effects are believed to involve the inhibition of specific protein kinases and the induction of programmed cell death, or apoptosis, in cancer cells.[2] Furthermore, evidence suggests potential anti-inflammatory activity, broadening its therapeutic scope. This guide will systematically explore these mechanisms, present available quantitative data, and outline relevant experimental methodologies.

Anticancer Activity of N-Benzoyl-L-aspartic Acid

The chemotherapeutic potential of N-benzoyl-L-aspartic acid is a focal point of current research. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including Chinese hamster ovary (CHO) cells.[2] The proposed mechanisms for this anticancer activity are multifaceted and are detailed below.

Inhibition of Kinase Activity

N-benzoyl-L-aspartic acid is categorized as a kinase inhibitor, a class of compounds that block the activity of protein kinases.[2] These enzymes are critical components of cell signaling pathways that regulate cell growth, proliferation, and survival. While the specific kinases targeted by N-benzoyl-L-aspartic acid are not yet fully elucidated in publicly available literature, its classification as a kinase inhibitor suggests that its anticancer effects are mediated through the disruption of these crucial signaling cascades.

A proposed logical workflow for identifying the specific kinase targets of N-benzoyl-L-aspartic acid is presented in the following diagram:

G Compound N-Benzoyl-L-aspartic Acid Kinase_Panel Kinase Panel Screening (In vitro assays) Compound->Kinase_Panel Hit_Kinases Identification of 'Hit' Kinases Kinase_Panel->Hit_Kinases Cell_Based_Assays Cell-Based Assays (e.g., Western Blot for phospho-proteins) Hit_Kinases->Cell_Based_Assays Pathway_Analysis Signaling Pathway Analysis Cell_Based_Assays->Pathway_Analysis Target_Validation Target Validation (e.g., siRNA, CRISPR) Pathway_Analysis->Target_Validation

Figure 1: Experimental workflow for kinase target identification.
Induction of Apoptosis

A key mechanism through which N-benzoyl-L-aspartic acid exerts its anticancer effects is the induction of apoptosis.[2] Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis and is often dysregulated in cancer. The induction of apoptosis by a therapeutic agent is a desirable characteristic, as it leads to the selective elimination of cancer cells.

The apoptotic process is complex, involving two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. While the specific apoptotic pathway activated by N-benzoyl-L-aspartic acid is a subject for further investigation, a general representation of the apoptotic cascade is provided below.

G Compound N-Benzoyl-L-aspartic Acid Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) Compound->Extrinsic Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Converging pathways of apoptosis induction.

Anti-Inflammatory Potential

In addition to its anticancer properties, N-benzoyl-L-aspartic acid has been investigated for its potential as an anti-inflammatory agent, with possible applications in conditions such as arthritis.[3] The mechanism of this anti-inflammatory activity is an area of active research. A study on N-benzoyl amino acids identified their potential as inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[4] This interaction is a critical step in the recruitment of immune cells to sites of inflammation. By blocking this interaction, N-benzoyl amino acids could potentially reduce the inflammatory response.

Quantitative Data

While the literature describes N-benzoyl-L-aspartic acid as a potent inhibitor of tumor growth, specific quantitative data such as IC50 values across a wide range of cancer cell lines are not extensively consolidated in readily available sources. The acquisition and compilation of such data from primary research articles are crucial for a comprehensive understanding of its potency and selectivity.

Table 1: Summary of Biological Activities and Reported Effects

Biological ActivityReported EffectKey Molecular Target/Pathway (Putative)Reference
AnticancerInhibition of cancer cell growth in vitro and in vivoProtein Kinase Inhibition[2]
AnticancerInduction of apoptosisCaspase Activation[2]
Anti-inflammatoryInhibition of LFA-1/ICAM-1 interactionCell Adhesion Molecule Inhibition[4]

Experimental Protocols

To facilitate further research and validation of the biological activities of N-benzoyl-L-aspartic acid, this section outlines the general methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-benzoyl-L-aspartic acid for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. To investigate the induction of apoptosis by N-benzoyl-L-aspartic acid, the expression levels of key apoptotic proteins can be analyzed.

Protocol Outline:

  • Protein Extraction: Treat cells with N-benzoyl-L-aspartic acid, harvest them, and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

G Cell_Culture Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Antibody Incubation Blocking->Antibody_Incubation Detection Signal Detection Antibody_Incubation->Detection Analysis Data Analysis Detection->Analysis

Figure 3: General workflow for Western blot analysis.

Conclusion and Future Directions

N-benzoyl-L-aspartic acid presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Its purported mechanisms of action, including kinase inhibition and apoptosis induction, warrant further in-depth investigation to identify specific molecular targets and delineate the precise signaling pathways involved. Future research should focus on comprehensive kinase profiling, detailed analysis of apoptotic pathways, and in vivo efficacy studies to translate the current in vitro findings into potential clinical applications. The methodologies and information presented in this guide provide a foundational framework for researchers to advance our understanding of this intriguing molecule.

References

Spectroscopic Profile of Benzylaspartic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyl-DL-aspartic acid (CAS 5555-22-6), a derivative of the non-essential amino acid, aspartic acid. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors where the characterization of this compound is essential.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for N-benzyl-DL-aspartic acid, providing a quantitative basis for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H7.25-7.40m-5H, Aromatic (C₆H₅)
¹H4.05t6.01H, CH-N
¹H3.90s-2H, CH₂-Ph
¹H2.80-3.00m-2H, CH₂-COOH
¹³C175.0--2 x COOH
¹³C138.0--1C, Aromatic (Quaternary)
¹³C128.5--2C, Aromatic (CH)
¹³C128.0--2C, Aromatic (CH)
¹³C127.5--1C, Aromatic (CH)
¹³C58.0--1C, CH-N
¹³C50.0--1C, CH₂-Ph
¹³C36.0--1C, CH₂-COOH

Note: Predicted chemical shifts based on analysis of similar structures. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
3300-2500BroadO-H stretch (Carboxylic acid)
3030MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic acid)
1550MediumN-H bend
1495, 1455MediumC=C stretch (Aromatic)
1250MediumC-O stretch (Carboxylic acid)
740, 700StrongC-H bend (Aromatic, monosubstituted)

Note: Predicted characteristic absorption bands. The broadness of the O-H stretch is indicative of hydrogen bonding.

Table 3: Mass Spectrometry (MS) Data
Parameter Value
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.23 g/mol
Exact Mass223.0845 u
Major Fragmentation Peaks (m/z)223 (M+), 178, 134, 106, 91, 77

Note: The fragmentation pattern is predicted based on the structure. The base peak is likely to be m/z 91, corresponding to the benzyl (B1604629) cation ([C₇H₇]⁺).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of N-benzyl-DL-aspartic acid in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of N-benzyl-DL-aspartic acid (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder.

  • Data Acquisition: Press the KBr mixture into a transparent pellet using a hydraulic press. Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively non-volatile compound like N-benzyl-DL-aspartic acid, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are appropriate techniques. For ESI, dissolve the sample in a suitable solvent (e.g., methanol/water with a small amount of formic acid) and infuse it into the ion source.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis (MS/MS), select the molecular ion (M+H)⁺ or (M-H)⁻ and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized batch of N-benzyl-DL-aspartic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data_analysis Data Interpretation & Verification Synthesis Synthesize Benzylaspartic Acid Purification Purify Product (e.g., Recrystallization) Synthesis->Purification IR_Spec IR Spectroscopy Purification->IR_Spec Initial Check NMR_Spec NMR Spectroscopy Purification->NMR_Spec Primary Structure Mass_Spec Mass Spectrometry Purification->Mass_Spec Molecular Weight IR_Analysis Functional Group Analysis IR_Spec->IR_Analysis NMR_Analysis Structural Elucidation NMR_Spec->NMR_Analysis MS_Analysis Molecular Weight & Formula Confirmation Mass_Spec->MS_Analysis Final_Confirmation Confirm Structure & Purity IR_Analysis->Final_Confirmation NMR_Analysis->Final_Confirmation MS_Analysis->Final_Confirmation

An In-depth Technical Guide to the Solubility and Stability of Benzylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of benzylaspartic acid, with a focus on its solubility and stability. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes detailed experimental protocols for researchers to determine these critical parameters.

Physicochemical Properties of this compound Derivatives

A summary of the available physical and chemical properties for N-benzyl-L-aspartic acid and related compounds is presented below. This data is essential for understanding the molecule's behavior in various experimental and formulation settings.

PropertyValueReference Compound
Molecular Formula C11H13NO4N-benzyl-L-aspartic acid[1]
Molar Mass 223.23 g/mol N-benzyl-L-aspartic acid[1]
Melting Point 194-197 °C (decomposes)N-benzyl-L-aspartic acid[1]
pKa 2.13 ± 0.23 (Predicted)N-benzyl-L-aspartic acid[1]
Solubility Soluble in DMSO.[2][3][4] Slightly soluble in Acetone.[5] Insoluble in water.[6]N-benzoyl-L-aspartic acid, β-Benzyl L-Aspartic Acid NCA, N-Benzyloxycarbonyl-L-aspartic acid 4-benzyl ester

Solubility Determination: Experimental Protocols

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its formulation and bioavailability. The following are generalized protocols for determining the solubility of this compound in various solvents.

Equilibrium Solubility Method

This method determines the saturation concentration of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, phosphate (B84403) buffer at various pH)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV.[7][8][9]

Workflow for Equilibrium Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Centrifuge samples equil->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC-UV ana1->ana2

Caption: Workflow for determining equilibrium solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[10][11][12][13] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.

General Protocol for Forced Degradation

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.[14][15]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.[14]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 72 hours.

  • Thermal Degradation: Dry heat at 80°C for up to 72 hours.[14]

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Procedure:

  • Prepare solutions of this compound in the respective stress media.

  • Expose the solutions to the specified conditions for various time points.

  • At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis samples).

  • Dilute the sample to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.[14][16][17]

  • Characterize the degradation products using techniques like LC-MS/MS.[7]

Potential Degradation Pathways for Aspartic Acid Derivatives

Aspartic acid residues in peptides are known to undergo specific degradation reactions, which may also be relevant for this compound.

  • Acid-Catalyzed Hydrolysis: Cleavage of the peptide bond under acidic conditions.[18][19]

  • Base-Catalyzed Isomerization: Formation of a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form both α- and β-aspartyl linkages.[18] This can also lead to racemization.

  • Deamidation: While this compound does not have a side-chain amide, this is a common degradation pathway for asparagine residues, which can be structurally similar.[20]

Logical Flow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxide Oxidation start->oxide thermal Thermal start->thermal photo Photolytic start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Degradant ID hplc->lcms stability Intrinsic Stability Profile hplc->stability pathway Degradation Pathway lcms->pathway

Caption: Logical workflow for a forced degradation study.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

HPLC Method Development Considerations
  • Column: A C18 reverse-phase column is often suitable.[7][14][16]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point.[7][18]

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not extensively documented in publicly available sources, this guide provides the necessary framework for researchers to determine these critical parameters. The outlined experimental protocols for solubility determination and forced degradation studies, along with the considerations for analytical method development, offer a clear path forward for characterizing this important molecule. Understanding the solubility and stability of this compound is paramount for its successful application in research and drug development.

References

Thermochemical Properties of Benzylaspartic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylaspartic acid, a derivative of the proteinogenic amino acid L-aspartic acid, serves as a crucial intermediate in pharmaceutical and peptide synthesis. A thorough understanding of its thermochemical properties is essential for process optimization, stability assessment, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and detailed experimental protocols for determining its core thermochemical data. Due to the limited availability of direct experimental thermochemical values for this compound, this guide presents the well-established data for its parent compound, L-aspartic acid, as a foundational reference. Furthermore, it explores the potential role of N-acylated amino acids, a class to which this compound belongs, in cellular signaling pathways, offering a broader context for its biological significance.

Introduction

This guide aims to bridge this knowledge gap by:

  • Presenting the available physicochemical data for this compound.

  • Providing a detailed summary of the thermochemical properties of L-aspartic acid as a comparative baseline.

  • Outlining the standard experimental methodologies for determining these thermochemical properties.

  • Discussing the potential biological signaling roles of N-acylated amino acids.

Physicochemical Properties of N-Benzyl-L-Aspartic Acid

While comprehensive thermochemical data is scarce, some fundamental physicochemical properties of N-benzyl-L-aspartic acid have been reported.

PropertyValueReference
Molecular FormulaC₁₁H₁₃NO₄
Molar Mass223.23 g/mol
Melting Point194-197 °C (decomposes)
pKa2.13 ± 0.23 (Predicted)
Density1.311 ± 0.06 g/cm³ (Predicted)

Thermochemical Properties of L-Aspartic Acid (Reference Data)

The thermochemical properties of L-aspartic acid are well-documented and serve as a valuable reference point for estimating and understanding the properties of its derivatives.

Thermochemical PropertyValue (at 298.15 K)UnitsReference
Standard Molar Enthalpy of Formation (ΔfH°)-973.3 ± 0.6kJ/mol[1]
Standard Molar Enthalpy of Combustion (ΔcH°)-1582.4 ± 0.5kJ/mol[1]
Standard Molar Heat Capacity (Cp)155.18J/(mol·K)[1]
Standard Molar Entropy (S°)171.1J/(mol·K)[2]
Standard Molar Gibbs Free Energy of Formation (ΔfG°)-733.9kJ/mol[3]

The introduction of a benzyl (B1604629) group to L-aspartic acid is expected to make the enthalpy of formation less negative (less exothermic) due to the energetic cost of forming the C-N bond and the introduction of the aromatic ring. The molar heat capacity and entropy will increase due to the additional atoms and vibrational modes.

Experimental Protocols for Determining Thermochemical Properties

The following sections detail the standard experimental procedures for determining the key thermochemical properties of compounds like this compound.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[4][5]

Protocol:

  • Sample Preparation: A precisely weighed pellet of the sample (e.g., this compound) is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (typically around 3 MPa).[4] A small, known amount of water is often added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the pellet.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat of ignition and the formation of any side products (e.g., nitric acid from the nitrogen in the sample).

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation of the compound using Hess's Law.

G cluster_prep Preparation cluster_cal Calorimetry cluster_analysis Data Analysis A Weigh Sample Pellet B Assemble Bomb A->B C Pressurize with O₂ B->C D Submerge Bomb in Water C->D E Equilibrate & Record T_initial D->E F Ignite Sample E->F G Record T_final F->G H Calculate Heat Released (q) G->H I Calculate ΔcH° H->I J Calculate ΔfH° I->J K Standard Enthalpy of Formation J->K Final Result

Experimental Workflow for Combustion Calorimetry.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for studying thermal transitions such as melting and decomposition.[6][7]

Protocol:

  • Sample and Reference Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed in a sample pan (e.g., aluminum). An empty, hermetically sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.

    • Phase Transitions: Endothermic events (e.g., melting) or exothermic events (e.g., crystallization, decomposition) appear as peaks in the DSC thermogram. The temperature at the peak maximum is the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Sample into Pan B Seal Sample Pan A->B C Place Sample & Reference in DSC B->C D Set Temperature Program C->D E Heat at Constant Rate D->E F Record Differential Heat Flow E->F G Generate Thermogram F->G H Determine Cp G->H I Analyze Phase Transitions (Tm, ΔH) G->I J Heat Capacity & Transition Data I->J Results G cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation FattyAcid Fatty Acid / Acyl-CoA SynthesisEnzyme Synthesizing Enzyme (e.g., PM20D1, NATs) FattyAcid->SynthesisEnzyme AminoAcid Amino Acid AminoAcid->SynthesisEnzyme NAA N-Acyl Amino Acid (e.g., this compound) SynthesisEnzyme->NAA GPCR G Protein-Coupled Receptor (GPCR) NAA->GPCR IonChannel Ion Channel NAA->IonChannel DegradationEnzyme Degrading Enzyme (e.g., FAAH) NAA->DegradationEnzyme CellularResponse Cellular Response GPCR->CellularResponse IonChannel->CellularResponse Inactive Inactive Metabolites DegradationEnzyme->Inactive

References

The Stereochemical Landscape of Benzylaspartic Acid: A Technical Guide to Synthesis, Resolution, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Benzylaspartic acid, a synthetic derivative of the endogenous amino acid aspartate, presents a compelling case study in stereochemistry's critical role in pharmacology. With two stereogenic centers, this compound exists as four distinct stereoisomers, each possessing unique three-dimensional arrangements that dictate their interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and stereospecific biological activity of this compound isomers, with a particular focus on their role as inhibitors of Excitatory Amino Acid Transporters (EAATs).

Chirality and Stereoisomerism in this compound

This compound possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). This results in four possible stereoisomers, which exist as two pairs of enantiomers. The nomenclature can be described using both the D/L system relative to glyceraldehyde and the (R/S) Cahn-Ingold-Prelog system. Furthermore, the relative stereochemistry of the substituents on the C2-C3 bond is designated by the prefixes threo and erythro.

  • Erythro isomers : The two like substituents (in this case, the carboxyl groups) are on the same side in a Fischer projection. This pair consists of (2S, 3S) and (2R, 3R) enantiomers.

  • Threo isomers : The two like substituents are on opposite sides in a Fischer projection. This pair consists of (2S, 3R) and (2R, 3S) enantiomers.

The biological activity of these isomers is highly distinct, with the L-β-threo-benzyl-aspartate ((2S,3R)-2-amino-3-benzylsuccinic acid) isomer emerging as a particularly potent and selective pharmacological tool.[1]

Synthesis and Chiral Resolution of Stereoisomers

The preparation of enantiomerically pure this compound isomers requires stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis

A common strategy for the diastereoselective synthesis of β-benzyl aspartic acid derivatives starts from L-aspartic acid. One approach involves the creation of a cyclic intermediate, such as an oxazolidinone, which locks the stereochemistry at the α-carbon. Subsequent stereoselective alkylation or benzylation at the β-carbon, followed by hydrogenation, can yield the desired diastereomer with high purity.[2]

Chiral Resolution of Diastereomers

A more common and practical approach for obtaining all four isomers is the synthesis of a racemic mixture of diastereomers, followed by chiral resolution. This is often accomplished through the fractional crystallization of diastereomeric salts.

Experimental Protocol: Chiral Resolution of DL-threo-β-Benzylaspartic Acid

The following protocol is a representative method for the resolution of a racemic mixture of the threo diastereomers using a chiral resolving agent, such as a chiral amine.

  • Salt Formation : A racemic mixture of DL-threo-β-benzylaspartic acid is dissolved in a suitable hot solvent, such as aqueous ethanol (B145695) or methanol.

  • Addition of Resolving Agent : An equimolar amount of a chiral resolving agent (e.g., L-ephedrine or (R)-(+)-α-methylbenzylamine) is added to the solution.

  • Fractional Crystallization : The solution is allowed to cool slowly. The diastereomeric salt of one enantiomer will be less soluble and will crystallize out of the solution preferentially. The crystals are collected by filtration.

  • Purification : The collected crystals may be recrystallized from the same solvent system to improve diastereomeric purity. The purity can be monitored by measuring the specific rotation of the salt.

  • Liberation of the Enantiomer : The purified diastereomeric salt is dissolved in water, and the solution is acidified (e.g., with 1N HCl) to precipitate the enantiomerically pure this compound. The chiral resolving agent remains in the aqueous solution as its hydrochloride salt.

  • Isolation : The pure enantiomer is collected by filtration, washed with cold water, and dried.

  • Recovery of the Second Enantiomer : The other enantiomer can be recovered from the mother liquor of the initial crystallization by acidification and subsequent purification.

Physicochemical and Biological Properties

The stereochemistry of this compound isomers profoundly influences their physical properties and, most importantly, their biological activity.

Physicochemical Data

Precise physical data for all four isomers are not available in a single source; however, the properties of the parent L-aspartic acid and its β-benzyl ester provide a reference. Enantiomers have identical melting points and solubilities but rotate plane-polarized light in equal and opposite directions. Diastereomers have distinct physical properties.[3]

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Specific Rotation [α]D
L-Aspartic acid β-benzyl esterC₁₁H₁₃NO₄223.23225+26° to +30° (c=1 in 1N HCl)
L-threo-β-Benzyl-aspartateC₁₁H₁₃NO₄223.23Data not availableData not available
D-threo-β-Benzyl-aspartateC₁₁H₁₃NO₄223.23Data not availableData not available
L-erythro-β-Benzyl-aspartateC₁₁H₁₃NO₄223.23Data not availableData not available
D-erythro-β-Benzyl-aspartateC₁₁H₁₃NO₄223.23Data not availableData not available

Note: Comprehensive, experimentally verified data for all individual stereoisomers of β-benzylaspartic acid are not consistently reported in the literature. The value for L-Aspartic acid β-benzyl ester is provided for reference.

Biological Activity: Inhibition of Excitatory Amino Acid Transporters (EAATs)

The primary pharmacological significance of this compound stereoisomers lies in their ability to inhibit EAATs. These transporters are crucial for clearing glutamate (B1630785) from the synaptic cleft, thereby terminating excitatory neurotransmission and preventing excitotoxicity.[1][4] Of the five known subtypes (EAAT1-5), the neuronal transporter EAAT3 (also known as EAAC1) is a key target.

Kinetic analysis has demonstrated that L-threo-β-benzyl-aspartate (L-t-β-BA) is a competitive, non-transportable inhibitor of EAATs, with a notable preference for the EAAT3 subtype.[1][5] This selectivity makes it an invaluable tool for distinguishing the function of EAAT3 from the predominantly glial transporters, EAAT1 and EAAT2.[1][5]

InhibitorEAAT1 (Ki, µM)EAAT2 (Ki, µM)EAAT3 (Ki, µM)
L-threo-β-Benzyl-aspartate~150~15015
L-erythro-β-Benzyl-aspartate>300>300>300

Data synthesized from Esslinger et al., 2005, which reported an approximate 10-fold preference for EAAT3. The L-erythro diastereomer was found to be inactive.[1][5]

Experimental Protocols for Biological Characterization

Experimental Protocol: EAAT Inhibition via D-[³H]Aspartate Uptake Assay

This protocol describes a method to determine the inhibitory potency (Ki) of this compound stereoisomers on specific EAAT subtypes expressed in a cell line (e.g., C17.2 or HEK293 cells).

  • Cell Culture and Transfection :

    • Culture C17.2 neuroprogenitor cells in DMEM supplemented with 10% fetal calf serum in a humidified 5% CO₂ atmosphere.

    • Plate cells at a density of 5 x 10⁴ cells/well in 24-well plates.

    • Transfect cells with plasmids encoding human EAAT1, EAAT2, or EAAT3 using a suitable transfection reagent. Assays are typically performed 24-48 hours post-transfection.

  • Uptake Assay :

    • On the day of the assay, rinse the cell monolayers twice with a physiological buffer (e.g., Krebs-Ringer-HEPES buffer: 138 mM NaCl, 5.3 mM KCl, 0.4 mM KH₂PO₄, 0.3 mM Na₂HPO₄, 11 mM D-glucose, 20 mM HEPES, pH 7.4).

    • Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of the test inhibitor (e.g., L-threo-β-benzyl-aspartate) prepared in the physiological buffer.

    • Initiate the uptake reaction by adding a mixture of unlabeled D-aspartate and radiolabeled D-[³H]aspartate (final concentration typically 50-100 nM).

    • Allow the uptake to proceed for a defined period (e.g., 10 minutes) at 37°C.

    • Terminate the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold physiological buffer.

  • Quantification and Data Analysis :

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration in parallel wells to normalize the uptake data.

    • Non-specific uptake is determined in the presence of a high concentration of a non-selective EAAT inhibitor like DL-TBOA.

    • Calculate the inhibition constant (Ki) from IC₅₀ values (the concentration of inhibitor that blocks 50% of specific uptake) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Visualizations: Workflows and Pathways

Experimental Workflow

The overall process from obtaining a racemic mixture to biological characterization can be visualized as follows.

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation racemate Racemic Mixture (DL-threo/erythro) resolution Fractional Crystallization (Diastereomeric Salts) racemate->resolution isomers Separated Stereoisomers (L-threo, D-threo, etc.) resolution->isomers analysis Purity & Identity Check (HPLC, NMR, Polarimetry) isomers->analysis bioassay EAAT Inhibition Assay (D-[3H]Aspartate Uptake) analysis->bioassay data Ki Values & Selectivity Profile bioassay->data

General experimental workflow for isomer separation and evaluation.
EAAT3-Mediated Metabolic Pathways

EAAT3 plays a crucial role not only in clearing synaptic glutamate but also in providing substrate for key neuronal metabolic pathways, including the synthesis of the primary inhibitory neurotransmitter GABA and the antioxidant glutathione.[6][7][8] L-threo-β-benzyl-aspartate acts by blocking the initial uptake step.

G cluster_extracellular Extracellular Space cluster_neuron Neuron Cytosol Glu_out Glutamate EAAT3 EAAT3 Transporter Glu_out->EAAT3 Uptake Cys_out Cysteine Cys_out->EAAT3 Uptake Glu_in Glutamate EAAT3->Glu_in Cys_in Cysteine EAAT3->Cys_in GAD Glutamate Decarboxylase (GAD) Glu_in->GAD GCL Glutamate-Cysteine Ligase (GCL) Glu_in->GCL Cys_in->GCL GABA GABA GSH Glutathione (GSH) GAD->GABA GCL->GSH Rate-limiting step Inhibitor L-threo-β-Benzyl-Aspartate Inhibitor->EAAT3 Blocks

References

Methodological & Application

Application Notes and Protocols for Benzylaspartic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Benzylaspartic acid (Asp(OBzl)) in solid-phase peptide synthesis (SPPS). This document outlines the core principles, detailed experimental protocols, potential side reactions, and cleavage procedures associated with the incorporation of Asp(OBzl) into peptide chains.

Introduction to this compound in SPPS

This compound, specifically as Boc-L-Asp(OBzl)-OH or Fmoc-L-Asp(OBzl)-OH, serves as a key building block in peptide synthesis. The benzyl (B1604629) (Bzl) group provides protection for the β-carboxyl side chain of aspartic acid, preventing its interference with the peptide bond formation at the α-amino group. The choice between the Boc and Fmoc N-α-protecting groups dictates the overall synthesis strategy.

The Boc/Bzl strategy is a classical approach that utilizes the acid-labile Boc group for temporary N-α-protection and more acid-stable benzyl-based side-chain protecting groups.[1] This method is valued for its ability to reduce peptide aggregation during synthesis.[2] The final cleavage of the peptide from the resin and removal of the benzyl protecting groups typically requires strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

While less common in modern Fmoc-based SPPS, which favors tert-butyl-based side-chain protection, Asp(OBzl) can still be employed. However, careful consideration of potential side reactions, particularly aspartimide formation, is crucial.

Key Considerations and Side Reactions

The primary challenge associated with the use of aspartic acid in SPPS is the formation of a cyclic aspartimide intermediate.[5][6] This side reaction is particularly prevalent in Fmoc chemistry due to the repeated exposure to basic conditions (e.g., piperidine) during the removal of the Fmoc group.[7][8] The benzyl group is less sterically hindering than the more commonly used tert-butyl (tBu) group, which can make Asp(OBzl) more susceptible to aspartimide formation under basic conditions.

Aspartimide formation can lead to several undesirable byproducts, including:

  • α- and β-peptides: The cyclic intermediate can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[5]

  • Racemization: The aspartic acid residue can lose its stereochemical integrity.

  • Chain termination: The formation of the stable aspartimide ring can prevent further elongation of the peptide chain.

To minimize aspartimide formation, especially in Fmoc SPPS, several strategies can be employed, such as using bulkier side-chain protecting groups, adding acidic modifiers to the deprotection solution, or employing specialized coupling reagents.[6][9] For Boc-SPPS, performing the final cleavage at low temperatures (e.g., 0-5 °C) is recommended to reduce aspartimide formation.[4]

Quantitative Data Summary

The following tables summarize the comparative performance of different aspartic acid side-chain protecting groups. While direct quantitative data for Asp(OBzl) in Fmoc SPPS is less common in recent literature, its performance can be inferred from the general trend that less sterically hindered protecting groups are more prone to aspartimide formation.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Fmoc-SPPS

Protecting GroupStructureSteric HindrancePropensity for Aspartimide FormationCleavage Conditions
Benzyl (Bzl) -CH₂-C₆H₅LowHigh (in Fmoc SPPS)Strong Acid (HF, TFMSA)
tert-Butyl (tBu) -C(CH₃)₃ModerateModerate to HighTFA
3-Methylpent-3-yl (OMpe) -C(CH₃)(C₂H₅)₂HighLowTFA
2,3,4-trimethyl-pent-3-yl (ODie) -C(CH(CH₃)₂)₂Very HighVery LowTFA
5-n-butyl-5-nonyl (OBno) -C(C₄H₉)₂(C₅H₁₁)Extremely HighExtremely LowTFA

Data compiled from literature discussing trends in aspartimide formation.[1][8][10][11][12]

Experimental Protocols

The following are detailed protocols for the incorporation of Asp(OBzl) using both Boc and Fmoc strategies. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Boc-SPPS Protocol for Boc-L-Asp(OBzl)-OH

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-L-Asp(OBzl)-OH on a Merrifield or PAM resin.

Materials:

  • Merrifield or PAM resin

  • Boc-L-Asp(OBzl)-OH

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers)

  • Cold diethyl ether

Workflow Diagram:

Boc_SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling (Boc-Asp(OBzl)-OH) Neutralization->Coupling Wash Washing (DCM/DMF) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage Final Amino Acid

Boc-SPPS Cycle for Asp(OBzl) Incorporation.

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM.[13]

  • Neutralization:

    • Wash the resin with DMF (3 times).

    • Add a solution of 5-10% DIEA in DMF and agitate for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF and then DCM.[4]

  • Coupling of Boc-L-Asp(OBzl)-OH:

    • In a separate vial, dissolve Boc-L-Asp(OBzl)-OH (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling step.[13]

  • Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: See section 5 for detailed cleavage protocols.

Fmoc-SPPS Protocol for Fmoc-L-Asp(OBzl)-OH

This protocol describes a standard procedure for the manual coupling of Fmoc-L-Asp(OBzl)-OH. Given the higher risk of aspartimide formation, careful control of deprotection times is recommended.

Materials:

  • Appropriate resin (e.g., Wang, Rink Amide)

  • Fmoc-L-Asp(OBzl)-OH

  • Other required Fmoc-protected amino acids

  • DCM, peptide synthesis grade

  • DMF, peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Cleavage cocktail (e.g., TFA with scavengers)

  • Cold diethyl ether

Workflow Diagram:

Fmoc_SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash_Deprot Washing (DMF) Deprotection->Wash_Deprot Coupling Coupling (Fmoc-Asp(OBzl)-OH) Wash_Deprot->Coupling Wash_Couple Washing (DMF/DCM) Coupling->Wash_Couple Repeat Repeat Cycle Wash_Couple->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Final Amino Acid

Fmoc-SPPS Cycle for Asp(OBzl) Incorporation.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes before the first coupling.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3-5 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the deprotection step once more for 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[14][15]

  • Coupling of Fmoc-L-Asp(OBzl)-OH:

    • Using HATU: In a separate vial, dissolve Fmoc-L-Asp(OBzl)-OH (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. Add DIEA (6-10 equivalents). Pre-activate for 1-2 minutes before adding to the resin.

    • Using HOBt/DIC: In a separate vial, dissolve Fmoc-L-Asp(OBzl)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor coupling completion with the Kaiser test.[14]

  • Washing: After the coupling reaction, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid.

  • Final Cleavage and Deprotection: See section 5 for detailed cleavage protocols.

Cleavage and Final Deprotection Protocols

The final cleavage step removes the peptide from the resin and cleaves the side-chain protecting groups. The choice of cleavage cocktail is critical to prevent side reactions.

Cleavage from Boc-SPPS (HF or TFMSA)

Cleavage of peptides containing Asp(OBzl) from resins like Merrifield or PAM requires strong acids. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment. TFMSA is a common alternative.

Table 2: Cleavage Cocktails for Boc-SPPS with Asp(OBzl)

ReagentCompositionApplication Notes
Anhydrous HF HF, anisole (B1667542) (scavenger)Standard for Boc/Bzl chemistry. Reaction is typically run at 0°C for 1-2 hours.[13]
TFMSA TFMSA, TFA, thioanisoleAn alternative to HF. Cleavage is typically performed for 30-60 minutes at room temperature.[16]

General TFMSA Cleavage Protocol:

  • Dry the peptide-resin thoroughly under vacuum.

  • In a reaction vessel, add the peptide-resin and a scavenger such as thioanisole.

  • Cool the vessel to 0°C in an ice bath.

  • Slowly add a pre-mixed solution of TFMSA in TFA to the resin.

  • Stir the mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and react for an additional 1-2 hours.

  • Filter the resin and wash it with fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.

  • Isolate the peptide by centrifugation, wash the pellet with cold ether, and dry under vacuum.

Cleavage from Fmoc-SPPS (TFA)

Since the benzyl group of Asp(OBzl) is stable to TFA, a two-step cleavage process is required if Asp(OBzl) is used in a standard Fmoc/tBu strategy. First, the tBu-based groups are removed with TFA, and then the Bzl group is cleaved with a stronger acid. However, if a Boc/Bzl strategy is used with an acid-labile linker, a single strong acid cleavage can be performed. The protocol below assumes a standard Fmoc synthesis where the final peptide needs to be fully deprotected.

Logical Flow for Cleavage Decision:

Cleavage_Logic Start Peptide Synthesis Complete Strategy Synthesis Strategy? Start->Strategy Fmoc Fmoc/tBu with Asp(OBzl) Strategy->Fmoc Fmoc Boc Boc/Bzl Strategy->Boc Boc TFA_Cleavage Step 1: TFA Cleavage (Removes tBu groups and cleaves from resin) Fmoc->TFA_Cleavage Single_Cleavage Single Strong Acid Cleavage (HF or TFMSA) Boc->Single_Cleavage Strong_Acid_Cleavage Step 2: Strong Acid Cleavage (HF or TFMSA to remove Bzl) TFA_Cleavage->Strong_Acid_Cleavage Purify Purify Peptide Strong_Acid_Cleavage->Purify Single_Cleavage->Purify

Decision workflow for final peptide cleavage.

Standard TFA Cleavage Cocktail (for removing tBu groups):

A common cleavage cocktail is Reagent K or a variation thereof.

Table 3: Common TFA-Based Cleavage Cocktails

ReagentCompositionApplication Notes
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)A robust cocktail for peptides with sensitive residues.[17]
Reagent B TFA/phenol/water/TIS (88:5:5:2)An "odorless" alternative that is effective for scavenging trityl groups.[18]

General TFA Cleavage Protocol:

  • Wash the dried peptide-resin with DCM.

  • Add the appropriate cleavage cocktail (e.g., Reagent K, 5-10 mL per 0.5 g of resin) to the resin.

  • Gently agitate the mixture at room temperature for 1-2 hours.[19]

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[19]

Following this step, if Asp(OBzl) was used, the peptide will still contain the benzyl protecting group, which must be removed in a subsequent step using a strong acid as described in section 5.1.

Conclusion

This compound is a versatile building block for SPPS, particularly within the Boc/Bzl protection strategy. While its use in Fmoc-SPPS is possible, careful consideration of the increased risk of aspartimide formation is necessary. By selecting the appropriate synthesis strategy, optimizing reaction conditions, and using well-defined cleavage protocols, researchers can successfully incorporate Asp(OBzl) into synthetic peptides for a wide range of applications in research and drug development.

References

Application Notes: Utilizing Benzylaspartic Acid as a Protecting Group for Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the side chain of trifunctional amino acids is critical to prevent unwanted side reactions and ensure the synthesis of the target peptide in high purity and yield. For aspartic acid, the β-carboxylic acid is often protected as a benzyl (B1604629) ester (Asp(OBn)). This application note provides a comprehensive overview of the use of benzylaspartic acid in peptide synthesis, detailing its advantages, disadvantages, and strategies to mitigate potential side reactions.

The benzyl ester is valued for its stability under both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it compatible with both major SPPS strategies.[1] Its removal is achieved through orthogonal means, typically catalytic hydrogenolysis, which does not affect most other protecting groups used in peptide synthesis.

Key Advantages and Disadvantages

The primary advantage of the benzyl protecting group is its orthogonality. It remains stable throughout the cycles of Nα-deprotection and coupling in both Boc- and Fmoc-based SPPS.[1] However, its use is not without challenges. The deprotection step requires a palladium catalyst and a hydrogen source, which can be problematic for peptides containing sulfur-containing residues like methionine or cysteine, as these can poison the catalyst.[2] Furthermore, the removal of the catalyst from the final peptide product can sometimes be challenging.

A significant concern when using any ester-based protecting group for aspartic acid is the formation of an aspartimide intermediate, especially in Fmoc-SPPS where repeated exposure to a basic reagent like piperidine (B6355638) is required for Nα-Fmoc removal.[3][4][5] This side reaction can lead to the formation of undesired β-aspartyl peptides and racemization of the aspartic acid residue.[3][4]

Data Presentation: Comparison of Aspartic Acid Protecting Groups

The choice of a side-chain protecting group for aspartic acid significantly impacts the level of aspartimide-related byproducts. The following table summarizes quantitative data on the performance of the benzyl ester compared to other commonly used protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is known to be prone to aspartimide formation.

Protecting GroupStructureDeprotection ConditionsTarget Peptide (%)Aspartimide-related Byproducts (%)Racemization (D-Asp %)Reference(s)
Benzyl (OBn) -CH₂-PhCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Data not directly comparable in cited studiesProne to aspartimide formationCan occur following aspartimide formation[2]
tert-Butyl (OtBu) -C(CH₃)₃Strong acid (e.g., high concentration of TFA)455510.2[6][7]
3-methylpent-3-yl (OMpe) -C(CH₃)(C₂H₅)₂Strong acid (e.g., high concentration of TFA)88121.8[6][7]
5-n-butyl-5-nonyl (OBno) -C(C₄H₉)₂-CH₃Strong acid (e.g., high concentration of TFA)>99<10.3[6][7]
Allyl (OAll) -CH₂-CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄)Data indicates higher byproduct formation than OMpeProne to aspartimide formationCan occur[4]

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp(OBn)-OH)

This protocol is based on the method described by Wang et al., which involves the benzylation of the side chain of L-aspartic acid with the α-carboxyl group temporarily protected as a tert-butyl ester, followed by the removal of the tert-butyl group.

Materials:

  • L-Aspartic acid α-tert-butyl ester (L-Asp-1-OtBu)

  • Benzyl bromide (BnBr)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Side-Chain Benzylation:

    • Dissolve L-Asp-1-OtBu (1 equivalent) in DMF.

    • Add DIPEA (2 equivalents) and benzyl bromide (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Dilute the mixture with EtOAc and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Fmoc-L-Asp(OBn)-OtBu.

  • α-carboxyl Deprotection:

    • Dissolve the crude product from the previous step in a solution of 50% TFA in DCM.

    • Stir the mixture at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product, H-Asp(OBn)-OH.

  • Nα-Fmoc Protection:

    • Dissolve the H-Asp(OBn)-OH in a 10% aqueous NaHCO₃ solution.

    • Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Acidify the reaction mixture to pH 2 with 1M HCl.

    • Extract the product with EtOAc.

    • Wash the organic layer with water and brine, then dry over MgSO₄.

    • Concentrate the solution and purify the product by flash chromatography (silica gel, gradient of EtOAc in hexane) to yield Fmoc-Asp(OBn)-OH. A reported yield for a similar synthesis is 61.3%.

Protocol 2: Incorporation of Fmoc-Asp(OBn)-OH into Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-Asp(OBn)-OH into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Asp(OBn)-OH

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and treat with a fresh portion of 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[5]

    • Wash the resin thoroughly with DMF (5-7 times).[5]

  • Coupling of Fmoc-Asp(OBn)-OH:

    • In a separate vessel, pre-activate Fmoc-Asp(OBn)-OH (3-5 equivalents relative to resin loading) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[5]

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Protocol 3: Deprotection of the Benzyl Ester Side Chain via Catalytic Hydrogenolysis

This protocol outlines the cleavage of the benzyl ester from the aspartic acid side chain after the peptide has been cleaved from the resin and other side-chain protecting groups have been removed.

Materials:

  • Crude or purified peptide containing Asp(OBn)

  • Methanol (MeOH) or another suitable solvent

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265) for transfer hydrogenolysis

Procedure:

  • Dissolution: Dissolve the peptide in a suitable solvent such as methanol.

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 10-50% by weight of the peptide).

  • Hydrogenation:

    • Using Hydrogen Gas: Place the reaction flask under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously for 4-24 hours at room temperature.

    • Using Transfer Hydrogenolysis: Add a hydrogen donor such as ammonium formate (5-10 equivalents) and stir at room temperature or with gentle heating for 1-6 hours.

  • Monitoring: Monitor the reaction progress by HPLC or mass spectrometry to ensure complete deprotection.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Work-up: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification by HPLC may be necessary.

Mandatory Visualizations

Synthesis_of_Fmoc_Asp_OBn_OH cluster_0 Step 1: Side-Chain Benzylation cluster_1 Step 2: α-carboxyl Deprotection cluster_2 Step 3: Nα-Fmoc Protection A L-Asp-1-OtBu B BnBr, DIPEA in DMF A->B C N-Fmoc-L-Asp(OBn)-OtBu B->C D 50% TFA in DCM C->D E H-Asp(OBn)-OH D->E F Fmoc-OSu, NaHCO₃ E->F G Fmoc-Asp(OBn)-OH F->G

Caption: Synthesis of Fmoc-Asp(OBn)-OH.

SPPS_Workflow start Start with Resin-Bound Peptide swell 1. Swell Resin in DMF start->swell deprotect 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 couple 4. Couple Fmoc-Asp(OBn)-OH (HBTU/DIPEA) wash1->couple wash2 5. Wash with DMF couple->wash2 elongate Repeat for next amino acid wash2->elongate elongate->deprotect Yes final_deprotect Final Nα-Fmoc Deprotection elongate->final_deprotect No cleave Cleavage from Resin (e.g., TFA cocktail) final_deprotect->cleave hydrogenolysis Benzyl Group Deprotection (Catalytic Hydrogenolysis) cleave->hydrogenolysis end Purified Peptide hydrogenolysis->end

Caption: SPPS workflow for Fmoc-Asp(OBn)-OH.

Aspartimide_Formation peptide Peptide Backbone with Asp(OR) intermediate Aspartimide Intermediate Racemization Prone peptide->intermediate Intramolecular cyclization base Piperidine (Base) base->peptide Deprotonation products α-aspartyl peptide β-aspartyl peptide intermediate->products Ring opening hydrolysis Hydrolysis hydrolysis->intermediate

Caption: Mechanism of Aspartimide Formation.

References

Application Notes and Protocols for the Coupling of Benzylaspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartic acid is a frequently incorporated amino acid in peptide sequences. Its side-chain carboxylic acid requires protection during solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) to prevent unwanted side reactions. The benzyl (B1604629) ester (OBzl) is a common protecting group for the β-carboxyl group of aspartic acid, particularly in Boc-based SPPS. While less common in Fmoc-based strategies than the tert-butyl (OtBu) group, the benzyl ester offers an orthogonal protection scheme that can be advantageous in specific synthetic designs.

The primary challenge associated with the coupling of aspartic acid derivatives is the base-catalyzed formation of an aspartimide intermediate. This cyclic imide can subsequently undergo nucleophilic attack by piperidine (B6355638) (used for Fmoc removal) or water, leading to the formation of a mixture of α- and β-peptides, as well as their respective epimers, which can be difficult to separate from the target peptide. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible.[1] This document provides detailed protocols for the coupling of Fmoc-Asp(OBzl)-OH in both solid-phase and liquid-phase peptide synthesis, with a focus on strategies to minimize aspartimide formation.

Data Presentation: Coupling Efficiency and Side Product Formation

While direct comparative studies quantifying the coupling efficiency and aspartimide formation for Fmoc-Asp(OBzl)-OH with various modern coupling reagents are not extensively documented, the following table provides representative data for the coupling of Fmoc-Asp(OtBu)-OH, which serves as a benchmark for understanding the performance of different coupling reagents. The choice of coupling reagent is a critical factor in minimizing side reactions and maximizing yield.

Coupling ReagentAdditiveTypical Equivalents (Reagent/Amino Acid)Coupling TimeYield (%)Purity (%)Notes
HCTU -3-530-60 min>95>90Highly efficient and fast. May require a hindered base like DIPEA.
HATU -3-530-60 min>95>90Similar to HCTU, very effective for hindered couplings.
DIC/HOBt HOBt3-51-2 hours~90-95~85-90A cost-effective option, but generally slower. HOBt helps to suppress racemization.

Note: The benzyl ester of aspartic acid is generally more susceptible to aspartimide formation than bulkier esters. Therefore, when using Fmoc-Asp(OBzl)-OH, it is crucial to employ optimized coupling conditions and consider strategies to mitigate this side reaction.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol for Coupling Fmoc-Asp(OBzl)-OH

This protocol describes the manual coupling of Fmoc-Asp(OBzl)-OH onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry.

Materials and Reagents:

  • Fmoc-Asp(OBzl)-OH

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Peptide synthesis grade Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HCTU, HATU, or DIC/HOBt)

  • Diisopropylethylamine (DIPEA)

  • Suitable solid support (e.g., Rink Amide resin, Wang resin) with the N-terminal Fmoc group removed

  • Washing solvents (DMF, DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the deprotection step with fresh 20% piperidine in DMF for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • For HCTU/HATU:

      • In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents relative to resin loading) and HCTU or HATU (2.9-4.9 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

    • For DIC/HOBt:

      • In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

      • Add DIC (3-5 equivalents) to the solution and pre-activate for 5-10 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), the coupling step should be repeated.

  • Washing: After a negative Kaiser test, drain the reaction mixture. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Liquid-Phase Peptide Synthesis (LPPS) Protocol for Coupling Fmoc-Asp(OBzl)-OH

This protocol describes the synthesis of the dipeptide Fmoc-Asp(OBzl)-Gly-OMe in solution.

Materials and Reagents:

  • Fmoc-Asp(OBzl)-OH

  • Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)

  • HCTU (or other suitable coupling reagent)

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) and DIPEA (1.1 equivalents) in anhydrous DMF. Stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Activation: In a separate flask, dissolve Fmoc-Asp(OBzl)-OH (1.0 equivalent) and HCTU (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir for 2 minutes to activate the carboxylic acid.

  • Coupling: Add the activated Fmoc-Asp(OBzl)-OH solution to the flask containing the neutralized glycine methyl ester.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide Fmoc-Asp(OBzl)-Gly-OMe.

  • Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LPPS Liquid-Phase Peptide Synthesis (LPPS) Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-Asp(OBzl)-OH (HCTU/DIPEA or DIC/HOBt) Washing1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->Coupling Positive (Recouple) Washing2 Washing (DMF, DCM) KaiserTest->Washing2 Negative NextCycle Next Coupling Cycle Washing2->NextCycle Neutralization Neutralization of H-Gly-OMe·HCl Coupling_LPPS Coupling Reaction Neutralization->Coupling_LPPS Activation Activation of Fmoc-Asp(OBzl)-OH Activation->Coupling_LPPS Workup Aqueous Work-up Coupling_LPPS->Workup Purification Silica Gel Chromatography Workup->Purification Product Pure Dipeptide Purification->Product

Caption: Experimental workflows for the coupling of Fmoc-Asp(OBzl)-OH in SPPS and LPPS.

aspartimide_formation Peptide Peptide with Asp(OBzl) Deprotonation Backbone Amide Deprotonation (Base) Peptide->Deprotonation + Base (e.g., Piperidine) Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide - Benzyl Alcohol Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidinolysis Piperidinolysis Aspartimide->Piperidinolysis AlphaPeptide α-Peptide (Desired/Epimerized) Hydrolysis->AlphaPeptide BetaPeptide β-Peptide (Side Product) Hydrolysis->BetaPeptide PiperidideAdducts Piperidide Adducts (Side Products) Piperidinolysis->PiperidideAdducts

Caption: Mechanism of base-catalyzed aspartimide formation from an Asp(OBzl) residue.

References

Application of Benzylaspartic Acid in Polymer Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzylaspartic acid, a derivative of the amino acid aspartic acid, serves as a important monomer in the synthesis of advanced functional polymers. Its unique chemical structure, featuring a benzyl (B1604629) ester protecting group, allows for the creation of a diverse range of polypeptides with tunable properties. These polymers, particularly poly(β-benzyl L-aspartate) (PBLA) and its derivatives, are at the forefront of biomedical research, finding applications in drug delivery, tissue engineering, and as stimuli-responsive materials. This is due to their excellent biocompatibility, biodegradability, and the ease with which their properties can be modified.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound-based polymers.

Key Applications

The primary application of this compound in polymer chemistry is as a precursor to poly(aspartic acid) (PASP) and its derivatives.[1][2][5] The benzyl group can be easily removed post-polymerization to yield the free carboxylic acid, which imparts pH-responsiveness and allows for further functionalization. The main areas of application include:

  • Drug Delivery Systems: Amphiphilic block copolymers containing a hydrophobic PBLA segment and a hydrophilic segment, such as polyethylene (B3416737) glycol (PEG), can self-assemble into micelles in aqueous solutions.[6][7] These micelles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[3][6]

  • Stimuli-Responsive Hydrogels: Hydrogels based on poly(aspartic acid) can be designed to respond to changes in pH and temperature.[1] These "smart" hydrogels are valuable for controlled drug release and as scaffolds in tissue engineering.[1][8][9]

  • Biodegradable Materials: The polypeptide backbone of polymers derived from this compound is susceptible to enzymatic degradation, making them attractive for creating biodegradable implants and sutures.[2][5][10][11]

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of polymers derived from this compound.

Protocol 1: Synthesis of β-Benzyl L-aspartate N-carboxyanhydride (BLA-NCA)

The most common method for synthesizing high molecular weight polypeptides from this compound is through the ring-opening polymerization (ROP) of its N-carboxyanhydride (NCA) derivative.[3][12]

Materials:

  • β-Benzyl L-aspartate (BLA)[13]

  • Triphosgene[13][14]

  • Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate[14][15]

  • Anhydrous Hexane[14][15]

  • Nitrogen gas supply

Procedure:

  • Suspend β-benzyl L-aspartate in anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Add triphosgene (B27547) to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir until the solution becomes clear.

  • Monitor the reaction progress by FTIR, looking for the disappearance of the N-H stretch of the starting material and the appearance of the characteristic anhydride (B1165640) peaks of the NCA.

  • Once the reaction is complete, cool the solution to room temperature.

  • Precipitate the crude BLA-NCA by adding the reaction mixture to a large volume of cold, anhydrous hexane (B92381).

  • Filter the white precipitate and recrystallize it from a mixture of THF and hexane to obtain pure BLA-NCA crystals.[14]

  • Dry the purified BLA-NCA under vacuum and store it in a desiccator at -20°C.

Characterization: The purity and structure of the synthesized BLA-NCA can be confirmed by ¹H NMR and FTIR spectroscopy.

Protocol 2: Synthesis of mPEG-b-PBLA Block Copolymers via Ring-Opening Polymerization

This protocol describes the synthesis of an amphiphilic diblock copolymer, methoxy-poly(ethylene glycol)-block-poly(β-benzyl L-aspartate) (mPEG-b-PBLA), which is commonly used for micellar drug delivery.

Materials:

  • β-Benzyl L-aspartate N-carboxyanhydride (BLA-NCA)

  • α-methoxy-ω-amino-poly(ethylene glycol) (mPEG-NH₂) as a macroinitiator[6]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[16]

  • Anhydrous diethyl ether

  • Nitrogen gas supply

Procedure:

  • Dissolve the desired amount of mPEG-NH₂ macroinitiator in anhydrous DMF in a flame-dried Schlenk flask under a nitrogen atmosphere.

  • In a separate flask, dissolve the calculated amount of BLA-NCA in anhydrous DMF.

  • Add the BLA-NCA solution to the mPEG-NH₂ solution with vigorous stirring.

  • Allow the polymerization to proceed at room temperature for 24-72 hours under a nitrogen atmosphere. The reaction progress can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks.

  • Precipitate the resulting mPEG-b-PBLA copolymer by adding the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether.

  • Collect the white precipitate by filtration and wash it several times with diethyl ether.

  • Dry the final product under vacuum at room temperature.

Characterization: The structure and molecular weight of the copolymer can be determined using ¹H NMR and Gel Permeation Chromatography (GPC).

Protocol 3: Preparation and Drug Loading of mPEG-b-PBLA Micelles

This protocol outlines the preparation of drug-loaded micelles from the synthesized mPEG-b-PBLA copolymer using a dialysis method.

Materials:

  • mPEG-b-PBLA copolymer

  • Hydrophobic drug (e.g., Doxorubicin, Quercetin)[6]

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Dissolve a known amount of mPEG-b-PBLA and the hydrophobic drug in a minimal amount of DMF.

  • Transfer the solution into a dialysis bag.

  • Dialyze the solution against a large volume of deionized water for 24-48 hours, with several changes of water. This process allows for the gradual removal of the organic solvent, leading to the self-assembly of the amphiphilic block copolymers into drug-loaded micelles.

  • After dialysis, collect the micellar solution and filter it through a 0.45 µm syringe filter to remove any non-encapsulated drug aggregates.

  • The drug-loaded micelles can be stored at 4°C for further use.

Characterization: The particle size and morphology of the micelles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The drug loading content and encapsulation efficiency can be determined using UV-Vis spectroscopy or HPLC.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound-based polymers and their drug delivery systems.

Table 1: Molecular Weight Characterization of mPEG-b-PBLA Copolymers

Sample IDMolar Feed Ratio (BLA-NCA:mPEG-NH₂)Mn (GPC, g/mol )PDI (GPC)
PBLA-120:17,5001.15
PBLA-240:112,8001.21
PBLA-360:118,2001.25

Mn: Number-average molecular weight; PDI: Polydispersity index.

Table 2: Characterization of Drug-Loaded mPEG-b-PBLA Micelles

PolymerDrugParticle Size (DLS, nm)Drug Loading Content (%)Encapsulation Efficiency (%)
PBLA-1Quercetin120 ± 58.265
PBLA-2Quercetin155 ± 812.578
PBLA-3Quercetin180 ± 1015.185

Data presented are representative and may vary depending on the specific experimental conditions.[6]

Visualizations

The following diagrams illustrate the key processes described in this document.

Synthesis_of_BLA_NCA BLA β-Benzyl L-aspartate Reaction Reaction (50-60 °C) BLA->Reaction Triphosgene Triphosgene Triphosgene->Reaction THF Anhydrous THF THF->Reaction Precipitation Precipitation in Hexane Reaction->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization BLA_NCA β-Benzyl L-aspartate N-carboxyanhydride Recrystallization->BLA_NCA

Caption: Synthesis workflow for β-Benzyl L-aspartate N-carboxyanhydride (BLA-NCA).

ROP_of_BLA_NCA BLA_NCA BLA-NCA Polymerization Ring-Opening Polymerization BLA_NCA->Polymerization mPEG_NH2 mPEG-NH₂ (Macroinitiator) mPEG_NH2->Polymerization DMF Anhydrous DMF DMF->Polymerization Precipitation Precipitation in Diethyl Ether Polymerization->Precipitation mPEG_b_PBLA mPEG-b-PBLA Copolymer Precipitation->mPEG_b_PBLA

Caption: Workflow for the synthesis of mPEG-b-PBLA via Ring-Opening Polymerization.

Micelle_Formation_and_Drug_Loading cluster_0 Organic Phase Copolymer mPEG-b-PBLA Dialysis Dialysis against Water Copolymer->Dialysis Drug Hydrophobic Drug Drug->Dialysis DMF DMF DMF->Dialysis Micelle Drug-Loaded Micelle Dialysis->Micelle

Caption: Process of micelle formation and drug loading via dialysis.

References

Application Notes and Protocols: Benzylaspartic Acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L- and D-aspartic acid are versatile chiral building blocks in organic synthesis, prized for their two carboxylic acid functionalities and a single chiral center. Protection of one of the carboxylic acids as a benzyl (B1604629) ester yields benzylaspartic acid, a key intermediate that allows for selective manipulation of the remaining functional groups. This protected amino acid is a cornerstone in the synthesis of a wide array of complex molecules, including peptides, polymers, conformationally constrained amino acids, and glycolipid mimetics. Its utility stems from the ability to introduce the benzyl group as a stable protecting group that can be selectively removed under specific conditions, typically through hydrogenolysis. These application notes provide an overview of the uses of this compound in organic synthesis, accompanied by detailed experimental protocols and quantitative data for key transformations.

Applications of this compound

This compound and its derivatives are instrumental in several areas of organic synthesis:

  • Peptide Synthesis: β-Benzyl L-aspartate is a crucial component in both solid-phase and solution-phase peptide synthesis. The benzyl ester protects the side-chain carboxylic acid of aspartic acid, preventing it from interfering with peptide bond formation. The most commonly used derivative is N-Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp(OBzl)-OH), which is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

  • Polymer Synthesis: this compound derivatives, particularly N-carboxyanhydrides (NCAs), serve as monomers for the ring-opening polymerization to produce poly(aspartic acid) derivatives. These polymers are biodegradable and have applications in drug delivery and tissue engineering. For instance, poly(γ-benzyl-L-glutamate) and poly(β-benzyl-L-aspartate) can be synthesized and subsequently deprotected to yield the corresponding poly(amino acids).

  • Synthesis of Conformationally Constrained Amino Acids: The stereocenter of this compound can be used to direct the formation of new stereocenters, enabling the synthesis of complex and conformationally constrained amino acid analogues. These unnatural amino acids are valuable tools in medicinal chemistry for designing peptides and peptidomimetics with enhanced stability and biological activity.

  • Chiral Ligands and Auxiliaries: The inherent chirality of this compound makes it a suitable starting material for the synthesis of chiral ligands for asymmetric catalysis and chiral auxiliaries to control stereochemistry in various organic reactions.

  • Glycolipid Mimetics: L-Aspartic acid building blocks bearing benzyl esters have been employed in the synthesis of glycolipid mimetics. These molecules are important for studying carbohydrate-protein interactions and for the development of novel therapeutics.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound derivatives, providing a comparative overview of reaction efficiencies.

Table 1: Synthesis of this compound Derivatives

Starting MaterialProductReagents and ConditionsYield (%)Reference
L-Aspartic acidN-Cbz-L-Aspartic acidBenzyl chloroformate, NaHCO₃, H₂O, 0°C to RT, 48hNot specified[1]
L-Aspartic acid β-methyl ester hydrochlorideN-Cbz-L-Aspartic acid β-methyl esterBenzyl chloroformate, Na₂CO₃, Dioxane/H₂O, 0°C to RT, overnight63[2]
L-Aspartic acidL-Aspartic Acid β-Methyl ester HydrochlorideSOCl₂, Methanol (B129727), -10°C to RT92[2]
N-Boc-γ-benzyl ester protected L-aspartic acidN-Boc-L-aspartic acid-γ-benzyl ester tetradecylamideTetradecylamine, TBTU, HOBt, TEANot specified[3]

Table 2: Enantioselective Reactions Using this compound Derivatives

SubstrateProductCatalyst/ReagentEnantiomeric Excess (ee %)Diastereomeric Ratio (dr)Yield (%)Reference
N-heteroaryl trifluoroborates and aryl bromidesN-benzylic heterocyclesNiCl₂·dme, BiOX ligand (L1 or L2), Ir photocatalyst92-97Not applicable59-81[4]
Benzyl geminal dicarboxylates and imino estersBenzylic alcohol derivativesPd/Cu co-catalysis>99>20:1up to 94[5]
Racemic propargylic carbonates and malonatesPropargylated adductsNickel-phosphine (L1), Yb(OTf)₃88-97Not applicable76-91[6]

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-L-Aspartic Acid β-Methyl Ester[2]

This protocol describes the synthesis of a key protected aspartic acid derivative useful in further synthetic transformations.

Step 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

  • Cool 27 mL of methanol to -10°C in a suitable reaction vessel.

  • Slowly add 3.86 mL of thionyl chloride (SOCl₂) to the cooled methanol.

  • Add 5 g of L-aspartic acid to the solution.

  • Allow the reaction mixture to warm slowly to room temperature, at which point a clear solution should be obtained.

  • After stirring for 25 minutes at room temperature, add 75 mL of absolute ether.

  • Cool the mixture and shake to induce crystallization of the hydrochloride salt as colorless needles.

  • Filter the crystals immediately and wash them carefully with absolute ether.

  • The yield of the crude product is approximately 5.03 g (92%). This product can be used in the next step without further purification.

Step 2: Synthesis of N-Cbz-L-Aspartic Acid β-Methyl Ester

  • Prepare a solution of 5.03 g (34.4 mmol) of L-Aspartic acid β-methyl ester hydrochloride in 76 mL of water and 35 mL of dioxane.

  • Cool the solution to 0°C and add 3.6 g (34.4 mmol) of sodium carbonate (Na₂CO₃).

  • Over a period of 2-3 hours, add a solution of 5.93 g (34.74 mmol) of benzyl chloroformate in 42 mL of dioxane.

  • Stir the reaction mixture at room temperature overnight.

  • Extract the solution with 50 mL of ethyl acetate (B1210297).

  • Acidify the aqueous layer to pH 2 with 6 N HCl.

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Wash the combined organic layers with brine and dry over sodium sulfate (B86663) (Na₂SO₄).

  • Pass the solution through a short pad of silica (B1680970) gel (eluting with 1:1 hexanes:ethyl acetate) and concentrate to yield approximately 6.1 g (63%) of the product as a semi-solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH

This protocol outlines the general steps for incorporating an aspartic acid residue with a benzyl-protected side chain into a peptide sequence using manual Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)

  • Fmoc-Asp(OBzl)-OH

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., 2,4,6-collidine or DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Washing solvents: DMF, DCM

  • Nitrogen gas for agitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate the mixture with nitrogen bubbling for 7 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF (5 times) to remove piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (e.g., 3 equivalents relative to resin loading) and HCTU (e.g., 3 equivalents) in DMF containing a base such as 2,4,6-collidine or DIPEA.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture with nitrogen bubbling for 1-2 hours, or until a Kaiser test indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on aspartic acid) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Visualizations

Synthesis of N-Cbz-β-benzyl-L-aspartate

The following diagram illustrates the synthetic pathway for preparing N-Cbz-β-benzyl-L-aspartate, a key building block for many applications.

G L-Aspartic_Acid L-Aspartic Acid Intermediate β-Benzyl L-Aspartate L-Aspartic_Acid->Intermediate Esterification Product N-Cbz-β-Benzyl L-Aspartate Intermediate->Product N-protection Reagent1 Benzyl Alcohol, Acid Catalyst Reagent2 Benzyl Chloroformate (Cbz-Cl), Base

Caption: Synthetic route to N-Cbz-β-benzyl-L-aspartate.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the iterative cycle of deprotection and coupling steps used in SPPS to build a peptide chain on a solid support.

G Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple next Fmoc-AA-OH (e.g., Fmoc-Asp(OBzl)-OH) + Coupling Reagent + Base Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Cycle Repeat for next amino acid Washing2->Cycle Cycle->Deprotection Yes Cleavage Final Cleavage from Resin & Side-chain Deprotection (TFA) Cycle->Cleavage No End Purified Peptide Cleavage->End

Caption: Iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Synthesis of Conformationally Constrained β-Amino Acids

The following logical diagram illustrates a general strategy for synthesizing chiral β-amino acids starting from L-aspartic acid, where the benzyl ester plays a key role.

G Start L-Aspartic Acid Protection Protection of α-amino and β-carboxyl groups Start->Protection Intermediate1 Protected Aspartic Acid (e.g., with Benzyl ester) Protection->Intermediate1 Alkylation Stereoselective Alkylation at α-position Intermediate1->Alkylation Intermediate2 α-Alkylated Aspartic Acid Derivative Alkylation->Intermediate2 Deprotection Deprotection Intermediate2->Deprotection Final_Product Chiral β-Amino Acid Deprotection->Final_Product

Caption: General strategy for synthesizing chiral β-amino acids.

References

Application Notes and Protocols for the Quantification of Benzylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of benzylaspartic acid in various samples. The protocols described herein are based on established analytical techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques Overview

The quantification of this compound, an amino acid derivative, can be effectively achieved using modern analytical instrumentation. The choice of technique often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: A robust and widely available technique suitable for quantifying analytes with a UV chromophore. The benzyl (B1604629) group in this compound allows for sensitive UV detection.

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification. It provides confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern.

Section 1: Quantification of this compound by HPLC-UV

This section details the protocol for the analysis of N-benzyloxycarbonyl-L-aspartic acid, a common form of this compound, using a reverse-phase HPLC method with UV detection.[1]

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve N-benzyloxycarbonyl-L-aspartic acid in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample from Reaction Mixture: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.

  • Biological Samples (e.g., Plasma, Serum):

    • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[1] For MS compatibility, formic acid should be used instead of phosphoric acid.[1] A typical starting point is a gradient of 20-80% MeCN in water with 0.1% acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or an optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC-UV analysis of amino acids and related compounds. These values can be used as a benchmark for method validation.

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (Recovery %)98 - 102%
Precision (RSD %)< 2%

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Reaction Mixture or Biological Fluid) Protein_Precipitation Protein Precipitation (for biological samples) Sample->Protein_Precipitation If biological Dilution Dilution Sample->Dilution If non-biological Protein_Precipitation->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC-UV workflow for this compound quantification.

Section 2: Quantification of this compound by LC-MS/MS

This section outlines a highly sensitive and selective method for the quantification of this compound in complex biological matrices using LC-MS/MS. The protocol is adapted from methods for the analysis of underivatized amino acids.

Experimental Protocol

1. Sample Preparation:

  • Standard and QC Samples: Prepare stock solutions of this compound and a suitable internal standard (e.g., isotopically labeled this compound) in an appropriate solvent (e.g., 50% methanol). Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and internal standard into a blank biological matrix (e.g., drug-free plasma).

  • Sample Extraction (from Plasma or Serum):

    • To 50 µL of plasma/serum sample, standard, or QC, add 150 µL of the internal standard spiking solution in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A suitable reversed-phase column, such as a C18 or a mixed-mode column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. A typical gradient could be 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • MRM Transitions: Determine the precursor ion (Q1) and the most abundant product ion (Q3) for both this compound and the internal standard by direct infusion of standard solutions.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics for LC-MS/MS bioanalytical methods.

ParameterTypical Value
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (Recovery %)85 - 115%
Precision (RSD %)< 15%

Note: These values are representative and should be established during method validation for the specific analyte and matrix.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spiking Internal Standard Spiking Sample->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Injection LC Injection Supernatant_Collection->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Area_Ratio Peak Area Ratio Calculation Mass_Spectrometry->Peak_Area_Ratio Calibration Calibration and Quantification Peak_Area_Ratio->Calibration

Caption: LC-MS/MS workflow for this compound quantification.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Benzylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed application note and protocol for the quantitative analysis of N-benzyl-L-aspartic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is designed for researchers, scientists, and professionals in drug development and related fields who require a reliable method for the separation and quantification of this compound.

Introduction

N-benzyl-L-aspartic acid is an N-substituted derivative of the amino acid L-aspartic acid. Accurate and precise quantification of such compounds is crucial in various stages of research and development, including synthesis reaction monitoring, purity assessment, and stability studies. The method described herein is a robust reversed-phase HPLC (RP-HPLC) protocol that offers excellent resolution and sensitivity for the analysis of N-benzyl-L-aspartic acid.

Principle of the Method

The separation is achieved on a C18 reversed-phase column. The principle of separation is based on the partitioning of the analyte between the stationary phase (hydrophobic C18) and the mobile phase (a polar mixture of aqueous buffer and organic solvent). N-benzyl-L-aspartic acid, with its nonpolar benzyl (B1604629) group and polar aspartic acid moiety, is well-retained on the C18 column and can be eluted by a gradient of an organic solvent, such as acetonitrile (B52724), in an acidic aqueous mobile phase. The acidic conditions suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention. Detection is performed using a UV detector, as the benzyl group provides a chromophore that absorbs in the UV range.

Experimental Protocol

Materials and Reagents
  • N-benzyl-L-aspartic acid reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (HPLC grade) for cleaning

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of TFA to 999 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of N-benzyl-L-aspartic acid reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This is the standard stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the standard stock solution with the 50:50 mixture of Mobile Phase A and B to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing N-benzyl-L-aspartic acid.

    • Dissolve the sample in a known volume of the 50:50 mixture of Mobile Phase A and B to obtain a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area and retention time is less than 2.0%.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • After each run, the column is washed with a high percentage of organic solvent and then re-equilibrated to the initial conditions.

Data Presentation and Quantitative Analysis

The concentration of N-benzyl-L-aspartic acid in the samples is determined by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the working standard solutions.

Table 1: Representative HPLC Method Performance Characteristics

The following table summarizes typical performance data for the analysis of N-substituted amino acids using reversed-phase HPLC. These values are provided as a general guideline. Actual performance may vary based on instrumentation and specific experimental conditions.

ParameterTypical Value
Retention Time (tR) 8 - 12 min
Linearity (R²) ≥ 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation B Standard & Sample Solution Preparation C HPLC System Equilibration B->C D System Suitability Test C->D E Calibration Curve Generation D->E F Sample Injection & Data Acquisition E->F G Peak Integration & Quantification F->G H Data Reporting G->H

Caption: Workflow for the HPLC analysis of benzylaspartic acid.

Diagram 2: Logical Relationships in the HPLC Method

HPLC_Method_Logic cluster_instrument Instrumentation cluster_separation Separation Components cluster_output Output Pump HPLC Pump Injector Autosampler Pump->Injector Oven Column Oven Injector->Oven Detector UV Detector Oven->Detector Chromatogram Chromatogram Detector->Chromatogram generates Analyte N-benzyl-aspartic acid Stationary Stationary Phase (C18 Column) Analyte->Stationary interacts with Mobile Mobile Phase (ACN/Water/TFA) Analyte->Mobile partitions into Mobile->Stationary flows through Data Quantitative Data (Area, Conc.) Chromatogram->Data

Caption: Key components and their relationships in the HPLC method.

Application Note: Mass Spectrometry Analysis of Peptides Containing Benzylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of peptides and proteins play a crucial role in cellular biology and disease pathogenesis. The incorporation of non-standard amino acids, such as benzylaspartic acid (Bzl-Asp), is of significant interest in drug development and proteomics research. The benzyl (B1604629) group introduces hydrophobicity and steric bulk, which can influence peptide conformation, stability, and interaction with biological targets. Accurate and robust analytical methods are essential for the characterization and quantification of these modified peptides. This application note provides a detailed protocol for the analysis of peptides containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Fragmentation Pathway

The primary fragmentation of peptides occurs along the amide backbone, resulting in b- and y-type ions, which provide sequence information.[1][2][3] For peptides containing this compound, a characteristic fragmentation pathway is the neutral loss of the benzyl group. This is analogous to the fragmentation observed in peptides with other benzyl modifications, such as benzyl-aminated lysine, which readily lose a benzylic or tropylium (B1234903) carbocation. The side chain cleavage of the derivatized residue is a common observation in collision-induced dissociation (CID).

The presence of a bulky aromatic side chain can influence the fragmentation pattern. The mobile proton model suggests that in low-energy CID, protons migrate along the peptide backbone, inducing fragmentation at amide bonds.[4] The presence of the this compound residue may influence proton mobility and favor specific cleavage sites.

A proposed fragmentation scheme for a peptide containing this compound is presented below. In addition to the backbone fragmentation (b and y ions), a characteristic neutral loss of 90.047 Da (C7H6) or a charged loss of 91.054 Da (C7H7+) from the precursor or fragment ions is expected.

Experimental Workflow

The overall experimental workflow for the analysis of peptides containing this compound is depicted in the following diagram. This workflow encompasses sample preparation, LC-MS/MS analysis, and data processing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide_synthesis Peptide Synthesis (SPPS) purification Purification (RP-HPLC) peptide_synthesis->purification digestion Proteolytic Digestion (if applicable) purification->digestion lc_separation LC Separation digestion->lc_separation Inject ms_analysis MS Analysis (Full Scan) lc_separation->ms_analysis msms_fragmentation MS/MS Fragmentation (DDA/DIA) ms_analysis->msms_fragmentation data_extraction Data Extraction msms_fragmentation->data_extraction Acquire Data peptide_id Peptide Identification data_extraction->peptide_id quantification Quantification peptide_id->quantification

Figure 1: Experimental workflow for the analysis of Bzl-Asp peptides.

Protocols

Sample Preparation

For synthetic peptides, solid-phase peptide synthesis (SPPS) is a common method for incorporating benzyl-L-aspartic acid into a peptide sequence.[5][6] Following synthesis, the crude peptide must be purified to remove impurities.

Protocol for Purification of Synthetic Peptides:

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Precipitation and Washing: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet multiple times with cold ether.

  • Solubilization: Dissolve the dried peptide pellet in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.

  • RP-HPLC Purification: Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[7]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is a good starting point.

    • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak and verify the purity and identity of the peptide by LC-MS.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.

For proteins containing this compound, a standard proteolytic digestion protocol can be followed.

Protocol for In-Solution Digestion:

  • Denaturation: Dissolve the protein in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0).

  • Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

LC-MS/MS Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a nano- or micro-flow liquid chromatography system.

LC Conditions:

ParameterValue
Column C18 reversed-phase, 1.7-2.1 µm particle size
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 200-400 nL/min (nano-LC) or 5-20 µL/min (micro-LC)
Gradient 5-40% B over 60 minutes
Column Temperature 40°C

MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 1.8-2.2 kV
MS1 Scan Range 350-1800 m/z
Data Acquisition Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
Collision Energy Normalized Collision Energy (NCE) ramp (e.g., 25-40)

Data Presentation

The following tables present hypothetical quantitative data for a model peptide, Ac-Gly-Ala-(Bzl-Asp)-Phe-Ile-Lys-NH2, to illustrate the expected results.

Table 1: Precursor Ion Data

Peptide SequenceModificationPrecursor m/z (Calculated)Charge State
Ac-G-A-(Bzl-Asp)-F-I-K-NH2This compound449.24612+
Ac-G-A-(Bzl-Asp)-F-I-K-NH2This compound897.48491+

Table 2: Predicted MS/MS Fragmentation Data for Ac-Gly-Ala-(Bzl-Asp)-Phe-Ile-Lys-NH2 (Precursor m/z = 449.2461, 2+)

Fragment Ionm/z (Calculated)Ion Type
129.0655b1
200.1026b2
405.1823b3
552.2508b4
665.3348b5
793.4300b6
147.1128y1
275.2080y2
388.2921y3
535.3605y4
740.4402y5
315.1353b3 - 90.047 (Neutral Loss of Benzyl)
462.2038b4 - 90.047 (Neutral Loss of Benzyl)
650.3932y5 - 90.047 (Neutral Loss of Benzyl)

Logical Relationships in Data Analysis

The identification of peptides containing this compound relies on a logical workflow that integrates MS1 and MS/MS data.

data_analysis_logic cluster_criteria Identification Criteria ms1_data MS1 Data (Accurate Mass of Precursor) database_search Database Search Engine (e.g., Mascot, Sequest) ms1_data->database_search ms2_data MS/MS Data (Fragmentation Pattern) ms2_data->database_search precursor_mass_accuracy Precursor Mass Accuracy (< 10 ppm) database_search->precursor_mass_accuracy Evaluate fragment_ion_match Matching b- and y-ions database_search->fragment_ion_match Evaluate neutral_loss_id Identification of Characteristic Neutral Loss (-90.047 Da) database_search->neutral_loss_id Evaluate peptide_id Peptide Identification precursor_mass_accuracy->peptide_id fragment_ion_match->peptide_id neutral_loss_id->peptide_id

Figure 2: Logic diagram for the identification of Bzl-Asp peptides.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry-based analysis of peptides containing this compound. The provided protocols for sample preparation and LC-MS/MS analysis, along with the expected fragmentation patterns and data analysis workflows, offer a robust starting point for researchers. The characteristic neutral loss of the benzyl group serves as a key diagnostic feature for the confident identification of these modified peptides. The methodologies described herein are applicable to both synthetic peptides and those derived from complex biological samples, facilitating advancements in drug development and proteomics.

References

Application Notes and Protocols: Benzylaspartic Acid in Biodegradable Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzylaspartic acid in the synthesis of biodegradable polymers, with a focus on poly(β-benzyl L-aspartate) (PBLA) and its derivatives. The protocols outlined below are intended to serve as a guide for the development of novel biomaterials for applications such as drug delivery and tissue engineering.

Introduction

Poly(aspartic acid) (PAA) and its derivatives are a class of synthetic polypeptides that have garnered significant interest due to their biocompatibility and biodegradability.[1][2] The use of a benzyl (B1604629) protecting group for the carboxylic acid side chain of aspartic acid allows for the synthesis of well-defined polymers via ring-opening polymerization (ROP) of β-benzyl L-aspartate-N-carboxyanhydride (BLA-NCA).[3][4] The resulting poly(β-benzyl L-aspartate) (PBLA) is a versatile hydrophobic polymer that can be readily modified to create a variety of functional biomaterials.[5]

Synthesis of Poly(β-benzyl L-aspartate) (PBLA)

The primary method for synthesizing PBLA is the ring-opening polymerization of BLA-NCA. This method allows for control over the molecular weight and architecture of the resulting polymer.[6]

Synthesis of β-benzyl L-aspartate-N-carboxyanhydride (BLA-NCA) Monomer

The synthesis of the BLA-NCA monomer is a critical first step and is typically achieved by reacting β-benzyl L-aspartate with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547).

Experimental Protocol: Synthesis of BLA-NCA

  • Materials: β-benzyl L-aspartate, triphosgene, anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Suspend β-benzyl L-aspartate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of triphosgene in anhydrous THF to the suspension with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the solution becomes clear.

    • The solvent is removed under reduced pressure.

    • The crude product is recrystallized from a suitable solvent system (e.g., THF/hexane) to yield purified BLA-NCA crystals.

Ring-Opening Polymerization (ROP) of BLA-NCA

The ROP of BLA-NCA can be initiated by various nucleophiles, most commonly primary amines, to produce PBLA. The molecular weight of the polymer can be controlled by adjusting the monomer-to-initiator ratio.

Experimental Protocol: Synthesis of PBLA via ROP

  • Materials: β-benzyl L-aspartate-N-carboxyanhydride (BLA-NCA), anhydrous N,N-dimethylformamide (DMF), initiator (e.g., n-hexylamine).

  • Procedure:

    • Dissolve the desired amount of BLA-NCA in anhydrous DMF under an inert atmosphere.

    • Add the calculated amount of initiator (e.g., n-hexylamine) to the solution to achieve the target molecular weight.

    • Allow the reaction to proceed at room temperature for 48-72 hours.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent such as diethyl ether or methanol.

    • Collect the polymer by filtration and dry it under vacuum.

Characterization of PBLA

The synthesized PBLA should be thoroughly characterized to determine its molecular weight, polydispersity, and thermal properties.

PropertyMethodTypical Values for PBLA
Molecular Weight (Mn) Gel Permeation Chromatography (GPC)10,000 - 50,000 g/mol (can be tailored by M/I ratio)
Polydispersity (PDI) Gel Permeation Chromatography (GPC)1.1 - 1.5
Glass Transition (Tg) Differential Scanning Calorimetry (DSC)~26 °C
Decomposition Temp. Thermogravimetric Analysis (TGA)> 280 °C
Table 1: Physicochemical Properties of PBLA. [7]

Applications in Drug Delivery

PBLA can be used to create amphiphilic block copolymers for the formation of micelles that can encapsulate hydrophobic drugs. A common approach is to use a hydrophilic initiator such as methoxy-poly(ethylene glycol)-amine (mPEG-NH2) to synthesize mPEG-b-PBLA.

Synthesis of mPEG-b-PBLA Block Copolymers

Experimental Protocol: Synthesis of mPEG-b-PBLA

  • Materials: BLA-NCA, mPEG-NH2, anhydrous DMF.

  • Procedure:

    • Follow the protocol for the ROP of BLA-NCA (Section 2.2), using mPEG-NH2 as the macroinitiator.

    • The molar ratio of BLA-NCA to mPEG-NH2 will determine the length of the PBLA block.

Micelle Formation and Drug Loading

The amphiphilic mPEG-b-PBLA copolymers self-assemble into micelles in an aqueous environment, with a hydrophobic PBLA core and a hydrophilic PEG shell.

Experimental Protocol: Micelle Formation and Doxorubicin (B1662922) (DOX) Loading

  • Materials: mPEG-b-PBLA, doxorubicin hydrochloride (DOX·HCl), triethylamine (B128534) (TEA), dimethyl sulfoxide (B87167) (DMSO), deionized water.

  • Procedure:

    • Dissolve mPEG-b-PBLA and DOX·HCl in DMSO.

    • Add TEA to neutralize the DOX·HCl.

    • Add deionized water dropwise to the solution while stirring to induce micelle formation and drug encapsulation.

    • Dialyze the solution against deionized water to remove the organic solvent and unloaded drug.

    • Lyophilize the micellar solution to obtain a powder of drug-loaded micelles.

Polymer CompositionDrug Loading Content (%)Encapsulation Efficiency (%)Micelle Size (nm)
mPEG-b-PBLA (5k-5k)~10> 80< 100
mPEG-b-PBLA (5k-10k)~15> 85< 150
Table 2: Representative Data for Doxorubicin-Loaded mPEG-b-PBLA Micelles. [2]

Biodegradation

The benzyl ester groups of PBLA can be cleaved to yield poly(aspartic acid) (PAA), which is biodegradable. The degradation of PAA can be enzymatic, for instance by enzymes present in gut microflora.[8]

PolymerDegradation PeriodDegradation (%)
Poly(aspartic acid-lysine) copolymer10 days35.01
Poly(aspartic acid-lysine) copolymer28 days80.00
Table 3: Biodegradation of Poly(aspartic acid) Copolymers. [5]

Visualizations

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_application Drug Delivery Application BLA β-benzyl L-aspartate BLA_NCA BLA-NCA Monomer BLA->BLA_NCA Triphosgene Triphosgene Triphosgene->BLA_NCA PBLA Poly(β-benzyl L-aspartate) (PBLA) BLA_NCA->PBLA mPEG_PBLA mPEG-b-PBLA BLA_NCA->mPEG_PBLA Initiator Initiator (e.g., n-hexylamine) Initiator->PBLA mPEG_Initiator mPEG-NH2 Initiator mPEG_Initiator->mPEG_PBLA Micelle Drug-loaded Micelle mPEG_PBLA->Micelle

Caption: Workflow for the synthesis of PBLA and its application in drug delivery.

Micelle_Formation cluster_micelle Amphiphilic Block Copolymer Micelle Hydrophilic Shell (PEG) Hydrophilic Shell (PEG) Hydrophobic Core (PBLA) Hydrophobic Core (PBLA) Encapsulated Drug Encapsulated Drug center Core p1 center->p1 p2 center->p2 p3 center->p3 p4 center->p4 p5 center->p5 p6 center->p6 p7 center->p7 p8 center->p8 h1 p1->h1 PEG h2 p2->h2 PEG h3 p3->h3 PEG h4 p4->h4 PEG h5 p5->h5 PEG h6 p6->h6 PEG h7 p7->h7 PEG h8 p8->h8 PEG

Caption: Diagram of a drug-loaded micelle with a PBLA core and PEG shell.

References

Application Notes and Protocols: Synthesis and Application of Poly(ethylene glycol)-block-poly(β-benzyl L-aspartate) (mPEG-PBLA) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphiphilic block copolymers composed of a hydrophilic poly(ethylene glycol) (PEG) block and a hydrophobic polypeptide block have garnered significant interest in the field of drug delivery.[1] These copolymers can self-assemble in aqueous solutions to form core-shell micellar nanostructures, which can encapsulate hydrophobic drugs, protect them from degradation, and facilitate their targeted delivery.[2] This document provides detailed protocols for the synthesis of poly(ethylene glycol)-block-poly(β-benzyl L-aspartate) (mPEG-PBLA) copolymers via the ring-opening polymerization (ROP) of β-Benzyl L-aspartic acid N-carboxyanhydride (BLA-NCA), as well as their application in the formulation of drug-loaded micelles.

Data Presentation

Table 1: Physicochemical Properties of β-Benzyl L-aspartic acid N-carboxyanhydride (BLA-NCA)
PropertyValueReference
CAS Number 13590-42-6[3]
Molecular Formula C₁₂H₁₁NO₅[3]
Molecular Weight 249.22 g/mol [3]
Appearance White Solid[4]
Melting Point >258°C (decomposes)[4]
Solubility Slightly soluble in Acetone and DMSO[4]
Table 2: Characterization of mPEG-PBLA Block Copolymers
CopolymermPEG Mn (kDa)DP of PBLA (Targeted)Mn (NMR) (kDa)PDI (GPC)Reference
mPEG-PBLA-12257.21.15[5]
mPEG-PBLA-255016.01.20[5]
mPEG-PBLA-35158.31.12Example Data
mPEG-PBLA-424010.91.18Example Data

Mn: Number-average molecular weight; DP: Degree of polymerization; PDI: Polydispersity index. Example data is representative of typical synthesis results.

Table 3: Doxorubicin (B1662922) (DOX) Loading in mPEG-PBLA Micelles
CopolymerDrug-to-Polymer Ratio (w/w)Drug Loading Content (%)Encapsulation Efficiency (%)Micelle Size (nm)Reference
mPEG-PBLA-11:108.585.0110[1]
mPEG-PBLA-21:515.276.0150[1]
mPEG-PBLA-31:109.191.0125Example Data
mPEG-PBLA-41:516.582.5165Example Data

Example data is representative of typical drug loading results.

Experimental Protocols

Protocol 1: Synthesis of β-Benzyl L-aspartic acid N-carboxyanhydride (BLA-NCA)

This protocol is based on the Fuchs-Farthing method using triphosgene (B27547).[4][6]

Materials:

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve β-Benzyl L-aspartate (1 equivalent) in anhydrous THF.

  • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the BLA solution at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C and stir for 3-4 hours until the solution becomes clear. The progress of the reaction can be monitored by the disappearance of the starting material using TLC.

  • Once the reaction is complete, cool the solution to room temperature.

  • Filter the solution to remove any insoluble by-products.

  • Concentrate the filtrate under reduced pressure to obtain a crude product.

  • Recrystallize the crude product from a mixture of anhydrous ethyl acetate and hexane (e.g., 1:4 v/v) at -20°C to obtain pure BLA-NCA crystals.[4]

  • Collect the crystals by filtration in a dry environment, wash with cold anhydrous hexane, and dry under vacuum.

  • Store the purified BLA-NCA at -20°C under a dry, inert atmosphere.

Protocol 2: Synthesis of mPEG-PBLA Block Copolymers via Ring-Opening Polymerization (ROP)

This protocol describes the synthesis of mPEG-PBLA by ROP of BLA-NCA initiated by amino-terminated methoxy (B1213986) poly(ethylene glycol) (mPEG-NH₂).

Materials:

  • β-Benzyl L-aspartic acid N-carboxyanhydride (BLA-NCA)

  • Amino-terminated methoxy poly(ethylene glycol) (mPEG-NH₂)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Nitrogen gas

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of mPEG-NH₂ (macroinitiator) in anhydrous DMF.

  • In a separate flame-dried flask, dissolve the calculated amount of BLA-NCA (monomer) in anhydrous DMF. The monomer-to-initiator ratio will determine the target degree of polymerization of the PBLA block.

  • Slowly add the BLA-NCA solution to the mPEG-NH₂ solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 24-72 hours at room temperature under a nitrogen atmosphere. The polymerization can be monitored by FT-IR by observing the disappearance of the NCA anhydride (B1165640) peaks (~1850 and 1790 cm⁻¹).

  • Once the polymerization is complete, precipitate the block copolymer by adding the reaction mixture dropwise into a large excess of cold, stirred anhydrous diethyl ether.

  • Collect the precipitated mPEG-PBLA copolymer by filtration or centrifugation.

  • Wash the product several times with anhydrous diethyl ether to remove any unreacted monomer and residual solvent.

  • Dry the final product under vacuum at room temperature to a constant weight.

  • Characterize the copolymer using ¹H NMR to determine the degree of polymerization and GPC to determine the molecular weight and polydispersity index.

Protocol 3: Preparation of Doxorubicin-Loaded mPEG-PBLA Micelles

This protocol describes the encapsulation of the hydrophobic anticancer drug doxorubicin (DOX) into mPEG-PBLA micelles using a dialysis method.[1]

Materials:

  • mPEG-PBLA block copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (B128534) (TEA)

  • Dimethylformamide (DMF)

  • Dialysis membrane (MWCO appropriate for the copolymer, e.g., 3.5-5 kDa)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • To deprotonate DOX·HCl to its hydrophobic form (DOX), dissolve DOX·HCl in DMF and add a slight excess of triethylamine (e.g., 2-3 molar equivalents). Stir for 2 hours in the dark.

  • Dissolve the mPEG-PBLA copolymer in DMF.

  • Add the free DOX solution to the polymer solution and stir for 4-6 hours in the dark to allow for the partitioning of the drug into the forming micelle cores.

  • Transfer the polymer-drug mixture into a dialysis bag.

  • Dialyze against a large volume of deionized water or PBS (pH 7.4) for 24-48 hours with frequent changes of the dialysis medium. This process removes the DMF and TEA, leading to the self-assembly of the amphiphilic block copolymer into drug-loaded micelles.

  • After dialysis, collect the micellar solution from the dialysis bag.

  • Centrifuge the solution to remove any non-encapsulated, precipitated drug.

  • The supernatant containing the DOX-loaded micelles can be used for further characterization and in vitro/in vivo studies.

  • To determine the drug loading content and encapsulation efficiency, lyophilize a known volume of the micellar solution, dissolve the dried sample in a suitable organic solvent (e.g., DMF), and measure the DOX concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.

Visualizations

Synthesis and Self-Assembly Workflow

G cluster_synthesis Copolymer Synthesis cluster_formulation Micelle Formulation cluster_application Application BLA β-Benzyl L-aspartate ROP Ring-Opening Polymerization BLA->ROP Triphosgene Triphosgene Triphosgene->ROP BLA_NCA BLA-NCA Monomer BLA_NCA->ROP mPEG_NH2 mPEG-NH₂ Initiator mPEG_NH2->ROP mPEG_PBLA mPEG-PBLA Copolymer ROP->mPEG_PBLA Self_Assembly Self-Assembly (Dialysis) mPEG_PBLA->Self_Assembly DOX Doxorubicin (Drug) DOX->Self_Assembly Drug_Micelle Drug-Loaded Micelle Self_Assembly->Drug_Micelle In_Vitro In Vitro Studies Drug_Micelle->In_Vitro In_Vivo In Vivo Studies Drug_Micelle->In_Vivo

Caption: Workflow for synthesis and application of mPEG-PBLA copolymers.

Logical Relationship: Effect of PBLA Block Length

G PBLA_Length Increase in PBLA Block Length Hydrophobicity Increased Hydrophobicity of Core PBLA_Length->Hydrophobicity Micelle_Size Larger Micelle Size Hydrophobicity->Micelle_Size Drug_Loading Higher Drug Loading Capacity Hydrophobicity->Drug_Loading Release_Rate Slower Drug Release Rate Hydrophobicity->Release_Rate Stability Increased Micelle Stability Hydrophobicity->Stability

Caption: Impact of PBLA block length on micelle properties.[7][8]

Signaling Pathway: Cellular Uptake and Intracellular Drug Release

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space Micelle DOX-Loaded Micelle Endosome Endosome (pH ~5.0-6.0) Micelle->Endosome Endocytosis Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome DOX_Released Released DOX Endosome->DOX_Released pH-Triggered Release (Protonation of Aspartic Acid) Lysosome->DOX_Released pH-Triggered Release Cytosol Cytosol Nucleus Nucleus Cytosol->Nucleus Diffusion Apoptosis Apoptosis Nucleus->Apoptosis DNA Intercalation DOX_Released->Cytosol

Caption: Cellular uptake and pH-triggered intracellular release of DOX.

References

Troubleshooting & Optimization

Technical Support Center: Aspartimide Formation and the Use of Benzyl-Protected Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for preventing aspartimide formation during solid-phase peptide synthesis (SPPS), with a focus on the application of benzyl-protected aspartic acid (Fmoc-Asp(OBn)-OH).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?

A1: Aspartimide formation is a common and problematic side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It involves the intramolecular cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carbonyl of the Asp residue.[3][4] This reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection.[2][4]

This side reaction is a major concern for several reasons:

  • Impurity Generation: The resulting five-membered succinimide (B58015) ring (aspartimide) is unstable and can be opened by nucleophiles (like piperidine (B6355638) or water), leading to the formation of a mixture of unwanted byproducts. These include the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and piperidide adducts.[3][5]

  • Racemization: The aspartimide intermediate is chirally labile, meaning it can lead to epimerization at the α-carbon of the aspartic acid residue.[5]

  • Purification Challenges: Many of these byproducts, particularly the β-aspartyl and epimerized peptides, have the same mass and similar chromatographic properties as the target peptide, making them extremely difficult to separate by HPLC.[5]

Q2: How does using a benzyl (B1604629) ester (OBn) to protect the aspartic acid side chain help prevent aspartimide formation?

A2: The primary strategy to mitigate aspartimide formation is to sterically hinder the side-chain carboxyl group of the aspartic acid residue.[6] By replacing the standard tert-butyl (OtBu) protecting group with a bulkier group, the approach of the backbone amide nitrogen to the side-chain carbonyl is impeded, thus slowing down the rate of the cyclization reaction.[6]

The benzyl (OBn) group is larger than the methyl or ethyl esters and provides a degree of steric hindrance. However, modern, bulkier protecting groups such as 3-methylpent-3-yl (Mpe) or 5-n-butyl-5-nonyl (OBno) have been shown to be significantly more effective in suppressing aspartimide formation, especially in sequences known to be highly susceptible to this side reaction (e.g., Asp-Gly, Asp-Asn, Asp-Ser).[6][7][8]

Q3: What are the key considerations when using Fmoc-Asp(OBn)-OH in SPPS?

A3: When using Fmoc-Asp(OBn)-OH, the following points should be considered:

  • Sequence Susceptibility: The propensity for aspartimide formation is highly sequence-dependent. The risk is highest when the amino acid C-terminal to the Asp residue is Gly, Asn, Ser, or Arg.[2][4] For these "difficult" sequences, Asp(OBn) may not provide sufficient protection, and a bulkier protecting group should be considered.

  • Coupling Conditions: Standard coupling protocols can be used for Fmoc-Asp(OBn)-OH. However, as with any sterically hindered amino acid, monitoring the coupling efficiency is important. The use of potent activation reagents like HATU or HBTU is recommended.

  • Deprotection Conditions: The benzyl ester is stable to the piperidine solutions used for Fmoc deprotection but is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage from the resin.[9]

  • Side Reactions: While the primary focus is on aspartimide formation, it's important to be aware of other potential side reactions. For instance, in peptides containing tyrosine, an acid-catalyzed migration of the benzyl group from the tyrosine side chain can occur during final cleavage.[10]

Q4: Are there alternative strategies to prevent aspartimide formation besides using bulky side-chain protecting groups?

A4: Yes, several other strategies can be employed, often in combination:

  • Modified Fmoc Deprotection: Adding an acidic additive like 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can significantly reduce the rate of aspartimide formation.[6][11] Using a weaker base, such as piperazine, can also be effective.[6]

  • Backbone Protection: Protecting the backbone amide nitrogen of the residue C-terminal to the Asp with a group like 2,4-dimethoxybenzyl (Dmb) completely eliminates the possibility of aspartimide formation as it removes the nucleophile required for the cyclization reaction.[6]

  • Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at an Asp-Ser or Asp-Thr junction can disrupt secondary structures that may promote the side reaction.[12]

Troubleshooting Guide

Problem: I am observing a significant side product with the same mass as my target peptide, which is difficult to separate by HPLC. Could this be an aspartimide-related impurity?

  • Possible Cause: This is a classic indicator of the formation of β-aspartyl or epimerized α-aspartyl peptides resulting from an aspartimide intermediate.[5] The Asp-Xxx sequence in your peptide is likely susceptible to this side reaction.

  • Solution:

    • Confirm the Impurity: If possible, use analytical techniques such as tandem mass spectrometry (MS/MS) or nuclear magnetic resonance (NMR) to confirm the presence of a β-aspartyl linkage.

    • Optimize Deprotection: For future syntheses, modify the Fmoc deprotection conditions. Reduce the piperidine concentration or the deprotection time. Consider adding 0.1 M HOBt to your 20% piperidine/DMF solution.[6]

    • Change Protecting Group: If the problem persists, especially with sequences containing Asp-Gly or Asp-Asn, switch from Fmoc-Asp(OBn)-OH to a derivative with a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[7][8]

Problem: The final cleavage and deprotection of my peptide containing Asp(OBn) seems incomplete, or I am observing unexpected side products.

  • Possible Cause: The benzyl ester requires strong acid for cleavage. Incomplete cleavage can result from insufficient reaction time or a cleavage cocktail that is not optimized for your sequence. Unexpected side products can arise from the reaction of carbocations generated during cleavage with sensitive residues like Trp or Met.[9][13]

  • Solution:

    • Optimize Cleavage Cocktail: Ensure your TFA cleavage cocktail contains appropriate scavengers. A standard cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v). For peptides containing sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/ethanedithiol) may be necessary.[13][14]

    • Increase Cleavage Time: Extend the cleavage time to 3-4 hours to ensure complete removal of the benzyl group.[13]

    • Lower Temperature: For peptides that are particularly sensitive to acid-catalyzed side reactions during cleavage, performing the cleavage at a lower temperature (e.g., 4°C) can be beneficial.[15]

Problem: My coupling efficiency for Fmoc-Asp(OBn)-OH appears to be low.

  • Possible Cause: While not as sterically hindered as some of the newer protecting groups, the benzyl group is still bulkier than a methyl or ethyl group, which could slightly reduce coupling efficiency in certain sequence contexts.

  • Solution:

    • Use a High-Potency Activator: Employ a uronium/aminium salt-based coupling reagent like HATU or HBTU, which are known to be highly effective for hindered amino acids.[16]

    • Double Couple: Perform the coupling reaction twice. After the initial coupling, wash the resin and then add a fresh solution of activated Fmoc-Asp(OBn)-OH to acylate any remaining free amines.[16]

    • Monitor Coupling: Use a qualitative test like the Kaiser test to monitor the completion of the coupling reaction before proceeding to the next deprotection step.

Data Presentation

The choice of side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation, particularly in challenging sequences. Below is a summary of comparative data for the model peptide VKDGYI, which is highly prone to this side reaction at the Asp-Gly motif.

Protecting Group% Target Peptide Remaining% Aspartimide Formation per Cycle% D-Asp Isomer*
Fmoc-Asp(OtBu)-OH LowHighHigh
Fmoc-Asp(OMpe)-OH ModerateModerateModerate
Fmoc-Asp(OBno)-OH Very High~0.1%Very Low
Fmoc-Asp(OBn)-OH (Data not available for direct comparison, but performance is expected to be better than unprotected Asp but less effective than OtBu and significantly less effective than OMpe or OBno)

*Data is qualitative and based on trends reported in the literature for the VKDGYI model peptide after extended treatment with 20% piperidine in DMF.[5][7] Absolute values can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Asp(OBn)-OH during Fmoc-SPPS

This protocol outlines a standard procedure for coupling Fmoc-Asp(OBn)-OH to a growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the deprotection step once more for 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM, 3 times), and finally DMF (3 times).[3]

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Asp(OBn)-OH (3-5 equivalents relative to resin loading) and an activating agent such as HATU (2.9-4.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[16]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[3][16]

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and isopropanol (B130326) (3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, consider a second coupling (double coupling).

Protocol 2: Final Cleavage and Deprotection of Peptides Containing Asp(OBn)

This protocol describes the final step of cleaving the peptide from the resin and removing the benzyl side-chain protecting group.

  • Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation:

    • CAUTION: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.

    • Prepare a fresh cleavage cocktail. For most peptides, a solution of TFA/TIS/water (95:2.5:2.5, v/v) is suitable.[14] TIS acts as a scavenger for the benzyl carbocations generated.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.[13][15]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin from the peptide-containing solution.

    • Wash the resin 2-3 times with a small volume of fresh TFA.

  • Peptide Precipitation:

    • Combine the filtrates.

    • Add this solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Collection and Drying:

    • Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Aspartimide_Formation_Mechanism cluster_prevention Prevention Strategy Peptide Peptide Backbone with Asp(OBn)-Xaa Deprotonation Deprotonation of Backbone Amide Peptide->Deprotonation Fmoc Deprotection Step Piperidine Piperidine (Base) Piperidine->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Intermediate Succinimide Intermediate (Aspartimide) Cyclization->Intermediate Forms 5-membered ring SideProducts Mixture of Products: - α-peptide (racemized) - β-peptide - Piperidide adducts Intermediate->SideProducts Nucleophilic Opening Prevention Bulky Protecting Group (e.g., OBn, OMpe, OBno) Prevention->Cyclization Steric Hindrance

Caption: Mechanism of base-catalyzed aspartimide formation and the role of steric hindrance.

SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Couple Fmoc-Asp(OBn)-OH (HATU/DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM, IPA) Coupling->Wash2 Check 5. Kaiser Test Wash2->Check Check->Coupling Incomplete (Double Couple) Repeat Repeat for next Amino Acid Check->Repeat Coupling Complete Repeat->Deprotection n Cycles Cleavage Final Cleavage (TFA/TIS/H2O) Repeat->Cleavage Synthesis Complete

Caption: Experimental workflow for incorporating Fmoc-Asp(OBn)-OH in SPPS.

Troubleshooting_Tree cluster_solutions1 Solutions for Mass-Neutral Impurity cluster_solutions2 Solutions for Cleavage Issues cluster_solutions3 Solutions for Low Coupling Problem Issue Encountered During Asp(OBn) Synthesis MassNeutralImpurity Mass-Neutral Impurity (Difficult HPLC Separation) Problem->MassNeutralImpurity Symptom IncompleteCleavage Incomplete Cleavage or Unexpected Side Products Problem->IncompleteCleavage Symptom LowCoupling Low Coupling Efficiency Problem->LowCoupling Symptom Sol1_1 Optimize Deprotection: Add 0.1M HOBt MassNeutralImpurity->Sol1_1 Sol1_2 Use Weaker Base (e.g., Piperazine) MassNeutralImpurity->Sol1_2 Sol1_3 Switch to Bulkier Protecting Group (OMpe/OBno) MassNeutralImpurity->Sol1_3 Sol2_1 Use Scavenger-Rich Cocktail (e.g., Reagent K) IncompleteCleavage->Sol2_1 Sol2_2 Extend Cleavage Time (3-4 hours) IncompleteCleavage->Sol2_2 Sol2_3 Perform Cleavage at Lower Temperature (4°C) IncompleteCleavage->Sol2_3 Sol3_1 Use High-Potency Activator (HATU) LowCoupling->Sol3_1 Sol3_2 Perform Double Coupling LowCoupling->Sol3_2 Sol3_3 Monitor with Kaiser Test LowCoupling->Sol3_3

Caption: A troubleshooting decision tree for issues with Asp(OBn) in peptide synthesis.

References

Technical Support Center: Side Reactions of Benzylaspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions of benzylaspartic acid (Asp(OBzl)) in peptide synthesis, a common challenge that can impact peptide purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with the use of Asp(OBzl) in peptide synthesis?

The main side reaction is the formation of aspartimide, a cyclic imide intermediate.[1][2] This occurs through the intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carbonyl group of the benzyl (B1604629) ester.[1] Aspartimide formation is particularly problematic as it can lead to several undesired byproducts, including α- and β-aspartyl peptides, racemization of the aspartic acid residue, and the formation of piperidide adducts if piperidine (B6355638) is used for Fmoc deprotection.[1][2] These side products are often difficult to separate from the target peptide due to similar masses and chromatographic properties.[2]

Q2: What factors promote aspartimide formation when using Asp(OBzl)?

Several factors can increase the likelihood of aspartimide formation:

  • Peptide Sequence: The amino acid C-terminal to the aspartic acid residue has a significant influence. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala are particularly prone to this side reaction due to the low steric hindrance of the adjacent residue.[1][3]

  • Base Exposure: Prolonged or repeated exposure to basic conditions, such as the piperidine used for Fmoc deprotection in Solid Phase Peptide Synthesis (SPPS), is a major catalyst for aspartimide formation.[2]

  • Temperature: Elevated temperatures during synthesis or cleavage can accelerate the rate of aspartimide formation.[1]

  • Solvent Polarity: Higher polarity solvents can increase the rate of aspartimide formation.[1]

  • Acidic Conditions: While predominantly base-catalyzed, aspartimide formation can also occur under acidic conditions, such as during peptide cleavage from the resin with trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF).[3][4]

Q3: How can I detect aspartimide formation and its related byproducts?

Aspartimide formation can be challenging to detect because the initial cyclic intermediate has the same mass as the desired peptide. However, subsequent reactions lead to products that can be identified:

  • Mass Spectrometry (MS): The formation of piperidide adducts will result in a mass increase of +84 Da. While α- and β-aspartyl peptides are isomeric to the desired product and will have the same mass, their presence can sometimes be inferred from the complexity of the crude product analysis.

  • High-Performance Liquid Chromatography (HPLC): Aspartimide-related byproducts often have different retention times compared to the target peptide. You may observe additional peaks, often close to the main product peak, which can be difficult to resolve.[5]

Q4: Are there alternatives to Asp(OBzl) that are less prone to side reactions?

Yes, several alternative protecting groups for the aspartic acid side chain have been developed to minimize aspartimide formation. These often involve increasing the steric bulk around the ester to hinder the intramolecular cyclization. Some examples include:

  • Tert-butyl (tBu) ester: While commonly used, it can still be susceptible to aspartimide formation in problematic sequences.[1]

  • 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Tme) esters: These bulkier esters have shown improved resistance to aspartimide formation.[5]

  • Cyclopentyl (OcPe) and Cyclohexyl (OcHx) esters: These have also been shown to reduce the rate of base-catalyzed succinimide (B58015) formation compared to the benzyl ester.[4][6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting issues related to the use of Asp(OBzl) in your peptide synthesis experiments.

Problem: Low yield and purity of the final peptide, with multiple peaks observed in HPLC.

This is a common symptom of significant aspartimide-related side reactions. Follow this workflow to diagnose and mitigate the issue.

Troubleshooting_Workflow start Start: Low Peptide Purity/Yield check_sequence Is the sequence known to be problematic? (e.g., Asp-Gly, Asp-Asn) start->check_sequence ms_analysis Analyze crude product by Mass Spectrometry check_sequence->ms_analysis Yes check_sequence->ms_analysis No piperidide_adducts Piperidide adducts detected? (+84 Da) ms_analysis->piperidide_adducts yes_adducts Indicates significant aspartimide formation during Fmoc deprotection piperidide_adducts->yes_adducts Yes no_adducts Aspartimide formation may still be occurring, leading to isomeric byproducts piperidide_adducts->no_adducts No mitigation_start Implement Mitigation Strategies yes_adducts->mitigation_start no_adducts->mitigation_start change_deprotection Modify Fmoc Deprotection Conditions mitigation_start->change_deprotection change_protecting_group Use an Alternative Asp Protecting Group mitigation_start->change_protecting_group backbone_protection Employ Backbone Protection mitigation_start->backbone_protection deprotection_options Options: 1. Add an acidic additive to piperidine (e.g., 0.1 M HOBt or formic acid). 2. Use a weaker base (e.g., piperazine). 3. Reduce deprotection time and temperature. change_deprotection->deprotection_options protecting_group_options Options: - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(OtBu)-OH (if not already used) - Other sterically hindered esters change_protecting_group->protecting_group_options backbone_protection_options Use dipeptide building blocks with backbone protection, such as those incorporating Dmb or Hmb groups. backbone_protection->backbone_protection_options end Re-synthesize and Analyze deprotection_options->end protecting_group_options->end backbone_protection_options->end

Caption: Troubleshooting workflow for low peptide purity and yield.

Data Summary: Impact of Reaction Conditions on Aspartimide Formation

The following table summarizes quantitative data from various studies on the extent of aspartimide formation under different experimental conditions.

Peptide SequenceAsp Protecting GroupDeprotection ConditionsAspartimide Formation (%)Reference
VKDGYIAsp(OtBu)20% piperidine/DMF, 200 minHigh (specific % not stated)[2]
VKDGYIAsp(OMpe)20% piperidine/DMF, 200 minModerate (specific % not stated)[2]
VKDGYIAsp(OBno)20% piperidine/DMF, 200 min~2% (0.1% per cycle)[2]
Asp(OtBu)-Cys(Acm)Asp(OtBu)Prolonged basic treatment27%[1]
Asp(OtBu)-Cys(Trt)Asp(OtBu)Prolonged basic treatment5.5%[1]

Experimental Protocols

Protocol 1: Mitigation of Aspartimide Formation by Modifying Fmoc-Deprotection Conditions

This protocol describes the addition of an acidic additive to the piperidine solution used for Fmoc deprotection to suppress base-catalyzed aspartimide formation.[5][7]

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt) or Formic Acid

  • Dichloromethane (DCM)

  • Standard solid-phase peptide synthesis vessel and shaker

Procedure:

  • Preparation of Deprotection Solution:

    • Prepare a 20% (v/v) solution of piperidine in DMF.

    • To this solution, add HOBt to a final concentration of 0.1 M or formic acid to a final concentration of 0.1 M.[7][8] Ensure complete dissolution.

  • Resin Swelling:

    • Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF from the resin.

    • Add the prepared deprotection solution (20% piperidine with additive) to the resin.

    • Agitate the mixture at room temperature. The deprotection time should be optimized and kept as short as possible to achieve complete Fmoc removal (typically 2 x 10 minutes).

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

    • Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the next coupling step.

  • Continue Synthesis:

    • Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Cleavage of Peptides Containing Asp(OBzl) with HF

This protocol outlines a standard procedure for cleaving peptides containing Asp(OBzl) from the resin using hydrogen fluoride (HF), with precautions to minimize aspartimide formation.[4][9]

Materials:

  • Peptide-resin containing Asp(OBzl)

  • Anhydrous hydrogen fluoride (HF)

  • Anisole (B1667542) (scavenger)

  • HF cleavage apparatus (Teflon or Kel-F)

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Diethyl ether (cold)

Procedure:

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in the HF-resistant reaction vessel.

    • Add anisole as a scavenger (typically 1.0 mL per gram of resin).

  • Cooling:

    • Cool the reaction vessel in a dry ice/acetone bath to approximately -78 °C.

  • HF Condensation:

    • Carefully condense the desired amount of anhydrous HF into the reaction vessel.

  • Cleavage Reaction:

    • Transfer the reaction vessel to an ice-water bath to maintain the temperature at 0-5 °C.[9] Lowering the temperature helps to reduce the rate of aspartimide formation.[4]

    • Stir the mixture for the recommended time (typically 30-60 minutes). For peptides containing Arg(Tos), a longer cleavage time may be necessary.

  • HF Removal:

    • Remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Wash the remaining resin and peptide with cold diethyl ether to remove the scavenger and cleavage byproducts.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Collect the precipitated peptide by filtration or centrifugation.

  • Drying and Storage:

    • Dry the crude peptide under vacuum.

    • Store the peptide at -20 °C or below.

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OBzl) Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Base (e.g., Piperidine) Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (5-membered ring) Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidine_Attack Attack by Piperidine Aspartimide->Piperidine_Attack If Piperidine is present Alpha_Peptide α-Aspartyl Peptide (Desired Product) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Side Product) Hydrolysis->Beta_Peptide Piperidide_Adducts α/β-Piperidide Adducts (Side Products) Piperidine_Attack->Piperidide_Adducts

Caption: Pathway of aspartimide formation and subsequent side reactions.

References

Technical Support Center: Optimizing the Deprotection of Benzylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of benzylaspartic acid. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common challenges encountered during the removal of the benzyl (B1604629) protecting group from the side chain of aspartic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Q1: My deprotection reaction is slow or incomplete. What are the common causes and solutions?

Possible Causes:

  • Catalyst Inactivity or Poisoning: The palladium catalyst may be old, improperly stored, or poisoned by the product amine, which can block active sites.[1] Free amines, in particular, can act as mild catalyst poisons.[2]

  • Insufficient Hydrogen Source: For catalytic hydrogenolysis, inadequate hydrogen pressure or inefficient stirring can limit the availability of hydrogen at the catalyst surface.[1] For catalytic transfer hydrogenation, the hydrogen donor (e.g., formic acid, ammonium (B1175870) formate) may be of insufficient quantity or quality.

  • Inappropriate Solvent or Temperature: The choice of solvent can significantly affect reaction rates. Some reactions may require gentle heating to proceed to completion.[1]

  • Steric Hindrance: Bulky substituents near the benzyl group can hinder the substrate's approach to the catalyst surface.[1]

Solutions & Optimization:

  • Catalyst Management: Use fresh, high-quality catalyst. If catalyst poisoning by the resulting amine is suspected, adding a stoichiometric amount of a mild acid (like acetic acid or HCl in an appropriate solvent) can protonate the product amine, preventing it from binding to the catalyst.[1][3] A mixture of Pd/C and Pd(OH)₂/C can sometimes achieve results that a single catalyst cannot.[3]

  • Improve Hydrogen Availability: For reactions with H₂ gas, ensure the system is properly purged and filled with hydrogen.[2] Vigorous stirring is crucial to maximize catalyst exposure to the hydrogen source.[2] For transfer hydrogenation, increase the equivalents of the hydrogen donor.

  • Optimize Reaction Conditions: Screen different solvents such as methanol (B129727), ethanol, or ethyl acetate.[4] If the reaction is sluggish at room temperature, gentle warming (e.g., to 40 °C) can be attempted, but monitor closely for potential side reactions.[5]

  • Increase Catalyst Loading: While not always ideal, increasing the weight percentage of the catalyst can sometimes compensate for slow reaction rates.[1]

Q2: I'm observing unexpected side products. How can I improve the selectivity of the reaction?

Possible Causes:

  • Aspartimide Formation: The side-chain carboxyl group of the aspartic acid residue can cyclize with the backbone amide nitrogen, especially under acidic or basic conditions.[5][6][7] This is a common side reaction in peptide synthesis.[7]

  • Reduction of Other Functional Groups: Overly active catalysts or prolonged reaction times can lead to the reduction of other susceptible groups, such as other aromatic rings in the molecule.[1][8]

  • Acid-Catalyzed Side Reactions: Strong acidic conditions (e.g., HBr in trifluoroacetic acid) can sometimes cause side reactions, although in the case of β-benzylaspartyl residues, HBr in TFA has been found to be relatively harmless regarding ring closure.[6]

Solutions & Optimization:

  • Minimize Aspartimide Formation: When using acid for deprotection, carefully select the reagent. For instance, HBr in a mixture of trifluoroacetic acid and p-cresol (B1678582) can be effective.[6] In Fmoc-based peptide synthesis, avoiding strong bases during deprotection is key to preventing aspartimide formation.[7]

  • Control Reaction Selectivity: Use a less active catalyst or milder conditions. Catalytic transfer hydrogenation is often considered a milder alternative to high-pressure hydrogenation.[9][10] Closely monitor the reaction's progress using TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reduction.[1]

  • Use Scavengers: In acid-catalyzed deprotections, especially with trifluoroacetic acid (TFA), the inclusion of scavengers like triethylsilane and water can prevent side reactions.[5]

Q3: Which deprotection method is best for my substrate?

The optimal method depends on the overall structure of your molecule and the presence of other functional groups.

  • Catalytic Hydrogenolysis (H₂/Pd-C): This is the most common method for benzyl group removal.[4] It is highly effective but may not be suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[8]

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor (e.g., formic acid, ammonium formate, cyclohexene) instead of hydrogen gas.[10][11][12] It is often faster, can be performed at atmospheric pressure, and is sometimes more selective, making it a valuable alternative.[9][13] Formic acid is an excellent solvent for many peptides and can be a very effective hydrogen donor.[11]

  • Acid-Catalyzed Cleavage: Strong acids like HBr in acetic acid or TFA can cleave benzyl ethers.[6] This method is useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of sensitive functional groups, but it is limited to acid-insensitive substrates.[8]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize typical conditions and outcomes for common deprotection methods.

Table 1: Catalytic Transfer Hydrogenation (CTH) Conditions

Hydrogen DonorCatalystSolventTemperatureTimeYieldNotes
Formic Acid (4.4%)10% Pd/CMethanolRoom Temp.5-10 min98% (for Boc-Asp(OBzl))Rapid and efficient; formic acid also acts as a good solvent for peptides.[11][13]
Ammonium Formate10% Pd/CMethanolRefluxVariesGood to ExcellentNeutral conditions, providing the free amine directly.[10]
Triethylsilane10% Pd/CMethanolRoom Temp.30 min87% (for benzylidene acetals)Mild, neutral conditions suitable for sensitive substrates.[14]
Cyclohexene10% Pd/CEthanolRefluxVariesGoodA common hydrogen donor for transfer hydrogenation.[12]

Table 2: Catalytic Hydrogenolysis & Acidolysis Conditions

MethodReagentsSolventPressureTemperatureTimeNotes
Catalytic HydrogenolysisH₂ gas, 10% Pd/CMethanol, Ethanol, or EtOAcBalloon to 50 psiRoom Temp.3-4 hoursMost common method; requires careful handling of H₂ gas and catalyst.[2][4][15]
AcidolysisHBr in Trifluoroacetic Acid (TFA)TFA / p-cresolAtmosphericRoom Temp.VariesEffective for acid-stable compounds; p-cresol acts as a scavenger.[6]
Acidolysis25-50% TFA in DCMDichloromethaneAtmosphericRoom Temp.30 min - 2 hrStandard for acid-labile substrates; requires scavengers.[5][11]

Experimental Protocols

Protocol 1: Deprotection via Catalytic Transfer Hydrogenation with Formic Acid

This protocol is adapted from methods demonstrating rapid deprotection using formic acid as a hydrogen donor.[9][11]

  • Dissolution: Dissolve the this compound derivative (1.0 eq) in methanol containing 4-5% formic acid.

  • Catalyst Addition: To the stirred solution, add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 5-15 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by crystallization or chromatography.

Protocol 2: Deprotection via Catalytic Hydrogenolysis with H₂ Gas

This is a standard protocol for benzyl group removal.[1][4]

  • Setup: To a solution of the this compound derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add 10% Pd/C (5-10 mol% Pd).

  • Acidification (Optional): If catalyst poisoning is a concern, add a stoichiometric amount of a mild acid (e.g., acetic acid).[1]

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Carefully evacuate the flask and backfill with hydrogen gas (typically balloon pressure is sufficient). Repeat this evacuation-backfill cycle 3-5 times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon). Filter the mixture through Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified.

Visualizations

Deprotection_Workflow cluster_main General Deprotection Workflow Start Protected this compound Setup Dissolve in Solvent Add Catalyst & Reagents Start->Setup Reaction Perform Deprotection (e.g., Hydrogenation) Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Filter to Remove Catalyst Monitor->Workup Complete Isolate Remove Solvent Workup->Isolate Purify Purify Product (Crystallization / Chromatography) Isolate->Purify End Deprotected Aspartic Acid Purify->End

Caption: A typical experimental workflow for benzyl group deprotection.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Decision Tree Problem Problem Observed Incomplete Incomplete or Slow Reaction Problem->Incomplete SideProducts Side Products Observed Problem->SideProducts Cause1a Catalyst Poisoning? Incomplete->Cause1a Possible Cause Cause1b Poor H₂ Transfer? Incomplete->Cause1b Possible Cause Cause1c Low Temperature? Incomplete->Cause1c Possible Cause Sol1a Add Mild Acid Use Fresh Catalyst Cause1a->Sol1a Solution Sol1b Stir Vigorously Increase H₂ Pressure Cause1b->Sol1b Solution Sol1c Warm Gently (e.g., 40°C) Cause1c->Sol1c Solution Cause2a Aspartimide Formation? SideProducts->Cause2a Possible Cause Cause2b Over-reduction? SideProducts->Cause2b Possible Cause Sol2a Use Milder Conditions Avoid Strong Base/Acid Cause2a->Sol2a Solution Sol2b Monitor Closely Stop When Complete Cause2b->Sol2b Solution

Caption: A decision tree for troubleshooting common deprotection issues.

References

Troubleshooting low yield in benzylaspartic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in peptide coupling reactions involving benzylaspartic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield is very low after coupling a this compound residue. What are the most likely causes?

Low yields in couplings involving this compound are frequently due to side reactions related to the aspartic acid residue itself. The primary culprit is often aspartimide formation.[1] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the benzyl (B1604629) aspartate, forming a cyclic imide. This intermediate can then lead to a mixture of undesired products, including α- and β-aspartyl peptides and piperidides in Fmoc synthesis, which are difficult to separate from the target peptide.[1] Other potential causes for low yield include incomplete coupling, racemization, or issues with protecting group stability.[1][2]

Q2: I've identified a major byproduct with the same mass as my target peptide, but it has a different retention time in HPLC. What could it be?

This is a strong indicator of aspartimide-related side products. The aspartimide intermediate can reopen to form not only the desired α-aspartyl peptide but also a β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group instead of the backbone carboxyl group.[1] These α- and β-isomers often have very similar masses but different chromatographic behavior. Epimerization at the α-carbon of the aspartic acid residue during the reaction can also lead to diastereomers that are difficult to separate.[3]

Q3: How can I prevent or minimize aspartimide formation?

Several strategies can be employed to reduce the risk of aspartimide formation:

  • Choice of Protecting Group: The benzyl ester (OBzl) is known to be susceptible to this side reaction.[1][4] Consider using a bulkier or more stable protecting group for the aspartic acid side chain, such as a cyclohexyl ester (OcHex) in Boc chemistry, which has been shown to significantly lower aspartimide formation.[1][5] In Fmoc synthesis, tert-butyl (OtBu) is standard, but for particularly problematic sequences, newer protecting groups like 3-methyl-1-pentyl (OMpe) or 2-phenyl-2-propyl (OPp) can offer enhanced stability.

  • Sequence Considerations: Aspartimide formation is particularly prevalent in sequences where aspartic acid is followed by glycine, alanine, or serine.[1][6] If the sequence can be modified, this is one avenue to explore.

  • Backbone Protection: Incorporating a protecting group on the backbone amide nitrogen of the residue preceding aspartic acid can prevent the initial cyclization. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are effective for this purpose in Fmoc chemistry.[1]

  • Optimized Deprotection (Fmoc Chemistry): When removing the Fmoc group with piperidine (B6355638), the basic conditions can promote aspartimide formation.[1] Adding an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help suppress this side reaction.[1][7]

Q4: My coupling reaction seems to be incomplete. How can I improve the efficiency of the coupling step?

Incomplete coupling can be addressed by optimizing several reaction parameters:

  • Coupling Reagents: For difficult couplings, standard carbodiimide (B86325) reagents like EDC or DCC may not be efficient enough.[8] Consider switching to more potent uronium or phosphonium (B103445) salt reagents such as HATU, HBTU, or PyBOP. These reagents generally lead to faster and more complete couplings with a lower risk of racemization.[8]

  • Additives: Always use an additive like HOBt or N-hydroxysuccinimide (NHS) when using carbodiimide coupling reagents. These additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone, leading to improved yields and purity.[3]

  • Reaction Time and Temperature: For sterically hindered or difficult sequences, extending the reaction time may be necessary.[9] Cautiously increasing the reaction temperature can also improve yields, but be aware that this may also increase the risk of side reactions like racemization.[10]

  • Solvent Choice: Ensure you are using a suitable solvent that properly dissolves all reagents and allows for good resin swelling in solid-phase synthesis. DMF and NMP are common choices.[9]

Q5: I am using a Boc/Bzl protection strategy. What are the key considerations for the final cleavage and deprotection step?

The Boc/Bzl strategy requires strong acidic conditions for the final cleavage, typically using anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[11]

  • Scavengers: During the cleavage of benzyl-based protecting groups, reactive carbocations are generated that can lead to side reactions, particularly with sensitive residues like tryptophan and methionine. It is crucial to use a cocktail of scavengers (e.g., cresol, thioanisole, ethanedithiol) to trap these reactive species.

  • Aspartimide Formation: While Boc chemistry with in situ neutralization protocols generally sees less base-catalyzed aspartimide formation during synthesis, the strong acid used for final cleavage can promote acid-catalyzed aspartimide formation.[4][12]

  • Incomplete Deprotection: Benzyl ethers require strong acids for removal.[13] Ensure that the cleavage time is sufficient for complete deprotection of all side chains.

Quantitative Data Summary

The following table summarizes a qualitative comparison of different strategies to mitigate side reactions and improve yields. Direct yield percentages are highly sequence-dependent, but this table provides a general guide for optimization.

Parameter Standard Conditions Optimized Conditions Impact on Yield/Purity Key Considerations
Asp Side-Chain Protecting Group -OBzl (Boc), -OtBu (Fmoc)-OcHex (Boc), -OMpe/-OBno (Fmoc)Significant reduction in aspartimide formation, leading to higher purity and easier purification.Cost and availability of special amino acid derivatives.
Coupling Reagent EDC, DCCHATU, HBTU, PyBOP[8]Faster reaction times, higher coupling efficiency, and reduced racemization, especially for difficult sequences.Higher cost of phosphonium/uronium reagents. The byproduct of BOP (HMPA) is carcinogenic.[14]
Coupling Additive None (with carbodiimides)HOBt, HOAt, NHS[3]Suppresses racemization and improves coupling efficiency.[3]HOBt and HOAt can have explosive properties in their anhydrous state.[7][14]
Fmoc Deprotection Conditions 20% Piperidine in DMF20% Piperidine in DMF with 0.1M HOBt[1][7]Reduces base-catalyzed aspartimide formation.HOBt is typically sold wetted, introducing water which could potentially lead to other side reactions.[7]
Final Cleavage (Boc/Bzl) HF or TFMSAHF or TFMSA with scavengers (e.g., cresol, thioanisole)Prevents alkylation of sensitive residues by cleaved protecting groups.Scavenger choice depends on the peptide sequence.

Experimental Protocols

Standard Protocol for EDC/HOBt Coupling in Solution Phase
  • Dissolution: Dissolve the N-terminally protected amino acid (or peptide fragment) (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the cooled solution and stir for 15-30 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the C-terminally protected amino acid (or peptide fragment) with a free N-terminus (1.0 eq.) and a tertiary base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.) in the reaction solvent.

  • Coupling: Add the amine solution to the pre-activated carboxylic acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction (e.g., with a small amount of water), dilute with an organic solvent, and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.

Visual Guides

Troubleshooting_Workflow start Low Yield Observed check_purity Analyze Crude Product by HPLC/MS start->check_purity incomplete_coupling Incomplete Coupling check_purity->incomplete_coupling  High % of Starting Material side_products Major Side Products check_purity->side_products  Low % of Starting Material optimize_reagents Use Stronger Coupling Reagent (HATU, PyBOP) incomplete_coupling->optimize_reagents optimize_conditions Increase Reaction Time / Temperature incomplete_coupling->optimize_conditions check_mass Check Mass of Side Products side_products->check_mass end Improved Yield optimize_reagents->end optimize_conditions->end mass_same Mass = Target Peptide check_mass->mass_same  Yes mass_different Mass ≠ Target Peptide check_mass->mass_different  No aspartimide Suspect Aspartimide Formation or Racemization mass_same->aspartimide other_reactions Investigate Other Side Reactions (e.g., Diketopiperazine) mass_different->other_reactions change_pg Use Bulkier Asp Protecting Group (e.g., OcHex, OMpe) aspartimide->change_pg optimize_deprotection Add HOBt to Piperidine (Fmoc) aspartimide->optimize_deprotection change_pg->end optimize_deprotection->end

Caption: A workflow for diagnosing and resolving low-yield issues.

Aspartimide_Formation peptide Peptide Backbone ...-NH-CHR-CO-NH-CH(CH₂CO₂Bzl)-CO-... cyclization Aspartimide Intermediate peptide->cyclization Base or Acid Catalyzed Backbone N attacks side-chain C=O hydrolysis Hydrolysis / Ring Opening cyclization->hydrolysis product_alpha Desired α-Peptide hydrolysis->product_alpha α-attack product_beta β-Peptide Byproduct hydrolysis->product_beta β-attack product_racemized Racemized α/β Peptides hydrolysis->product_racemized Epimerization

Caption: The chemical pathway of aspartimide formation.

References

Technical Support Center: Purification of Benzylaspartic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the purification of synthetic peptides containing benzylaspartic acid (Asp(OBzl)).

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when purifying peptides containing this compound?

A1: The primary challenge is the formation of aspartimide-related impurities during peptide synthesis, particularly when using Fmoc solid-phase peptide synthesis (SPPS).[1] Repeated exposure to basic conditions, such as the piperidine (B6355638) used for Fmoc group removal, can cause the peptide backbone to cyclize at the aspartic acid residue.[1] This aspartimide intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also β-aspartyl peptides and racemized (D-Asp) versions, which are often difficult to separate from the target peptide by HPLC due to similar retention times and identical mass.

Q2: How does the choice of protecting group for aspartic acid affect purification?

A2: The side-chain protecting group for aspartic acid significantly influences the extent of aspartimide formation. While the tert-butyl (tBu) group is common, it is susceptible to this side reaction. Alternative protecting groups with increased steric bulk, such as 3-methyl-pent-3-yl ester (OMpe), can reduce aspartimide formation, but may lead to poor coupling efficiency.[2] A unique building block, Fmoc-Asp(OBno)-OH, where Bno is a 2-phenyl-2-propyl ether group, has been shown to dramatically reduce aspartimide formation to almost undetectable levels, even in sensitive sequences like Asp-Gly.

Q3: What are the typical side reactions associated with the final cleavage and deprotection of Asp(OBzl)-containing peptides?

A3: The final cleavage from the resin and removal of the benzyl (B1604629) protecting group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF).[3][4] During this acidic cleavage, scavengers are crucial to prevent reactive species from modifying the peptide. For peptides containing both β-benzylaspartyl and O-benzyltyrosyl residues, deprotection with HBr in a mixture of trifluoroacetic acid and p-cresol (B1678582) can be an effective strategy.[5] Incomplete removal of the benzyl group can also lead to impurities that need to be removed during purification.[6]

Q4: What is the standard method for purifying these peptides?

A4: The standard and primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] This technique separates the peptide from its impurities based on hydrophobicity. A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724), often containing 0.1% TFA to improve peak shape.[6][7]

Q5: How can I confirm the purity and identity of my purified peptide?

A5: A combination of analytical techniques is used to assess purity and confirm identity. Analytical RP-HPLC is used to determine the purity level by integrating the peak area of the target peptide relative to impurities.[6] Mass Spectrometry (MS), often MALDI-TOF or ESI-MS, is used to confirm the molecular weight of the synthesized peptide.[6][9] For a definitive confirmation of the net peptide content and amino acid composition, quantitative amino acid analysis (AAA) can be performed.[6][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad or tailing peaks in HPLC chromatogram. 1. Peptide aggregation. 2. Ionic interactions with the stationary phase. 3. Poor peptide solubility.1. Try switching the organic solvent in the mobile phase (e.g., from acetonitrile to methanol). Add chaotropic salts or nonionic detergents.[10] 2. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA) to protonate all carboxyl groups.[11] For some peptides, purification at a higher pH may be beneficial.[11] 3. Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO before diluting with the mobile phase for injection.
Multiple peaks with the same mass as the target peptide. 1. Aspartimide formation leading to α/β-aspartyl isomers and epimerization (racemization). 2. Oxidation of sensitive residues (e.g., Met, Cys, Trp).1. Optimize the HPLC gradient to be very shallow to try and resolve the isomers. Consider using a different stationary phase or an alternative chromatographic method like ion-exchange chromatography.[12][13] The best solution is prevention during synthesis by using specialized monomers like Fmoc-Asp(OBno)-OH. 2. Add antioxidants like DTT to the purification buffers if oxidation is suspected. Ensure proper use of scavengers during the final cleavage step.
Low yield after purification. 1. Peptide precipitation on the column. 2. Poor resolution between the target peptide and a major impurity, leading to significant fraction loss. 3. Peptide adsorption to surfaces.1. Perform a loadability study on an analytical column first.[14] Reduce the amount of crude peptide loaded onto the preparative column. 2. Re-optimize the separation at the analytical scale. Test different mobile phase modifiers, pH, or stationary phase chemistry (e.g., C8 instead of C18).[14] 3. For peptides with N-terminal cysteines, which can interact with metal surfaces, alkylation may be necessary.[15]
Presence of deletion sequences or incompletely deprotected peptides. 1. Inefficient coupling or deprotection during SPPS.[15] 2. Incomplete final cleavage/deprotection.1. These impurities are typically more hydrophilic and should elute earlier in an RP-HPLC gradient. Adjust fraction collection to exclude these early-eluting peaks.[7] Capping failure sequences with reagents like acetic anhydride (B1165640) during synthesis is a preventative measure.[16] 2. Re-treat the crude peptide with the cleavage cocktail for a longer duration or at a higher temperature, though this may increase the risk of other side reactions.[17]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Development
  • System Preparation: Use a standard HPLC system with a UV detector set to 215-220 nm for detecting the peptide bond.[7]

  • Column: A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in Mobile Phase A. If solubility is an issue, use a small amount of acetonitrile or DMSO to dissolve the peptide before diluting.

  • Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the sample.

    • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile to determine the retention time of the main peak and the separation from impurities. This information will be used to design the preparative gradient.

Protocol 2: Preparative RP-HPLC for Peptide Purification
  • System and Column: Use a preparative HPLC system with a larger dimension C18 column (e.g., 21.2 x 250 mm).

  • Mobile Phases: Prepare larger volumes of the same Mobile Phase A and B as used for the analytical run.

  • Sample Loading: Dissolve the crude peptide in a minimal volume of Mobile Phase A (or a solvent that ensures complete solubility). Filter the sample through a 0.45 µm filter before injection.[18] The loading amount depends on the column size and crude purity, typically 50-200 mg for a ~20 mm ID column.[18]

  • Purification Method:

    • Equilibrate the column with the starting percentage of Mobile Phase B determined from the analytical run.

    • Inject the prepared sample.

    • Run a shallow, focused gradient around the elution point of the target peptide. For example, if the peptide eluted at 30% B in the analytical run, a preparative gradient might run from 20% to 40% B over 40-60 minutes.

    • Collect fractions of 5-10 mL throughout the elution of the main peak.

  • Fraction Analysis and Product Isolation:

    • Analyze each collected fraction for purity using the analytical HPLC method (Protocol 1).[18]

    • Pool the fractions that meet the desired purity specification (e.g., >95%).

    • Freeze the pooled fractions (e.g., at -80 °C) and lyophilize (freeze-dry) for 48-72 hours to obtain the purified peptide as a white, fluffy powder.[18]

Visualizations

G cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification Workflow SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) SPPS->Cleavage Crude Crude Peptide Mixture Cleavage->Crude Analytical Analytical HPLC (Method Development) Crude->Analytical Preparative Preparative HPLC (Fraction Collection) Analytical->Preparative Analysis Fraction Analysis (Purity Check) Preparative->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Purified Peptide (>95%) Lyophilization->Final

Caption: General workflow for the purification of synthetic peptides.

G Start HPLC Peak Shows Poor Resolution Q1 Is the peak broad or tailing? Start->Q1 Q2 Are there multiple peaks with the same mass? Q1->Q2 No Sol1 Adjust Mobile Phase: - Change organic solvent - Optimize pH (TFA %) - Add chaotropic agents Q1->Sol1 Yes Sol2 Optimize Gradient: - Make gradient shallower - Try different stationary phase (C8) - Consider Ion-Exchange Chromatography Q2->Sol2 Yes End Achieve Baseline Separation Sol1->End Sol2->End

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Overcoming Solubility Challenges with Benzylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with benzylaspartic acid in organic solvents. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the organic solvent?

A1: The solubility of this compound can be influenced by several factors, including the polarity of the solvent, the specific isomeric form of the acid, the presence of impurities, and the temperature. This compound, as a protected amino acid, has both polar (carboxylic acid) and non-polar (benzyl group) moieties, which can lead to complex solubility behavior.

Q2: What are the best starting solvents to try for dissolving this compound?

A2: Based on available data for closely related structures, highly polar aprotic solvents are a good starting point. For N-benzoyl-L-aspartic acid, Dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective, dissolving the compound at a high concentration, especially with the aid of sonication[1][2]. For neutral or hydrophobic peptides, which share characteristics with this compound, solvents like DMSO, dimethylformamide (DMF), and alcohols are often recommended[3][4][5].

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gentle heating can often improve the solubility of this compound. For instance, in purification processes for related compounds, heating up to 55°C has been employed[6]. However, it is crucial to monitor for any potential degradation of the compound at elevated temperatures.

Q4: Is sonication a recommended method for improving dissolution?

A4: Sonication is a highly recommended technique to aid in the dissolution of this compound, particularly in viscous solvents like DMSO[1][2]. It helps to break down aggregates and increase the interaction between the solute and the solvent[5][7].

Q5: How does the pH of the solution affect the solubility of this compound in aqueous-organic mixtures?

A5: As an acidic compound, the solubility of this compound in aqueous-containing solvent systems is highly pH-dependent. In basic aqueous solutions, such as those prepared with sodium hydroxide, the carboxylic acid groups are deprotonated to form a more soluble salt[8]. This principle is often used in synthetic and purification procedures[6][8].

Solubility Data

The following table summarizes the available solubility data for N-benzyl-L-aspartic acid and its closely related analogs in various organic solvents. It is important to note that solubility can be affected by the specific experimental conditions.

CompoundSolventSolubilityObservations
N-benzoyl-L-aspartic acid Dimethyl sulfoxide (DMSO)250 mg/mLSonication is recommended to achieve this concentration[1].
N-benzoyl-L-aspartic acid Dimethyl sulfoxide (DMSO)200 mg/mLSonication is recommended[2].
β-Benzyl L-Aspartic Acid NCA AcetoneSlightly SolubleQualitative observation[9].
β-Benzyl L-Aspartic Acid NCA Dimethyl sulfoxide (DMSO)Slightly SolubleQualitative observation[9].

Troubleshooting Guide for Solubility Issues

If you are encountering difficulties in dissolving this compound, follow this troubleshooting guide.

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Dissolution in DMSO using Sonication

This protocol is based on the high solubility of a related compound, N-benzoyl-L-aspartic acid, in DMSO[1][2].

  • Preparation : Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Sonication : Place the vial in a sonication bath.

  • Monitoring : Sonicate the mixture in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution. If necessary, allow the sample to cool between sonication cycles to prevent excessive heating.

  • Completion : Continue sonication until the solid is completely dissolved.

Protocol 2: Dissolution with Gentle Heating

This protocol can be used as a standalone method or in combination with sonication.

  • Preparation : Weigh the this compound into a suitable flask.

  • Solvent Addition : Add the desired organic solvent (e.g., DMSO, DMF).

  • Heating : Place the flask in a heating mantle or water bath with stirring.

  • Temperature Control : Gradually increase the temperature to 40-50°C. Do not exceed temperatures that might cause degradation.

  • Observation : Stir the mixture at the elevated temperature until the solid dissolves.

  • Cooling : Once dissolved, allow the solution to cool to room temperature. Observe for any precipitation upon cooling.

Protocol 3: pH Adjustment for Aqueous-Organic Mixtures

This protocol is applicable when using a solvent system that contains water.

  • Initial Suspension : Suspend the this compound in the aqueous-organic solvent mixture.

  • Base Addition : Slowly add a suitable base (e.g., 1M NaOH) dropwise while stirring.

  • pH Monitoring : Monitor the pH of the solution. The this compound will dissolve as it forms the corresponding salt.

  • Final Adjustment : Continue adding the base until the solid is fully dissolved and the desired pH is reached.

Signaling Pathways and Logical Relationships

The choice of solubilization strategy is dictated by the physicochemical properties of this compound and the intended application. The following diagram illustrates the logical relationship between these factors.

G cluster_properties Physicochemical Properties cluster_strategy Solubilization Strategy cluster_application Application Polar (Carboxylic Acid) Polar (Carboxylic Acid) pH Adjustment (Aqueous Systems) pH Adjustment (Aqueous Systems) Polar (Carboxylic Acid)->pH Adjustment (Aqueous Systems) Non-polar (Benzyl Group) Non-polar (Benzyl Group) Polar Aprotic Solvents (DMSO, DMF) Polar Aprotic Solvents (DMSO, DMF) Non-polar (Benzyl Group)->Polar Aprotic Solvents (DMSO, DMF) Organic Synthesis Organic Synthesis Polar Aprotic Solvents (DMSO, DMF)->Organic Synthesis Biochemical Assays Biochemical Assays pH Adjustment (Aqueous Systems)->Biochemical Assays Physical Methods (Sonication, Heating) Physical Methods (Sonication, Heating) Physical Methods (Sonication, Heating)->Polar Aprotic Solvents (DMSO, DMF)

Caption: Logical relationships in this compound solubilization.

References

Improving the stability of benzylaspartic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of benzylaspartic acid during its synthesis and subsequent use in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue when using benzyl-protected aspartic acid in peptide synthesis?

The main stability concern is the formation of aspartimide, a cyclic side product.[1][2] This occurs through the intramolecular cyclization of the aspartic acid residue, particularly under basic conditions used for Fmoc group removal in solid-phase peptide synthesis (SPPS).[1] Aspartimide formation can lead to the formation of α- and β-peptides and racemization, resulting in low yields and difficult purification.[1][3]

Q2: Which sequences are most prone to aspartimide formation?

Sequences where the amino acid following aspartic acid is small and unhindered, such as glycine (B1666218) (Asp-Gly), are particularly susceptible to aspartimide formation.[1]

Q3: What are the main side reactions associated with the benzyl (B1604629) protecting group itself?

The benzyl group can undergo acid-catalyzed O to C migration in the side chain of tyrosine residues during deprotection with strong acids like HBr in trifluoroacetic acid.[4] Additionally, β-benzylaspartyl residues can undergo acid- and base-catalyzed ring closure to form aminosuccinyl derivatives.[4][5]

Q4: Are there stability concerns during the synthesis of N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) itself?

Yes, during the synthesis of Z-Asp by reacting L-aspartic acid with benzyl chloroformate in an alkaline medium, a key by-product can be N-benzyloxycarbonyl aspartyl aspartic acid (a dipeptide).[6] Controlling reaction conditions such as temperature and pH is crucial to minimize the formation of this and other impurities.[6][7]

Troubleshooting Guides

Issue 1: Low yield of the desired peptide due to aspartimide formation.

Symptoms:

  • Multiple peaks on HPLC chromatogram of the crude peptide.

  • Mass spectrometry data indicating the presence of isomers and dehydrated products.

  • Difficulty in purifying the target peptide.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Use of standard piperidine (B6355638) solution for Fmoc deprotection. Use a less basic deprotection cocktail. For example, 20% piperidine/DMF with 5% formic acid.[8] Alternatively, use other bases like piperazine (B1678402) or 1-hydroxypiperidine which have shown to significantly reduce aspartimide formation.[1]Protocol 1: Modified Fmoc Deprotection.
The peptide sequence is highly prone to aspartimide formation (e.g., Asp-Gly). Utilize a sterically bulkier protecting group for the aspartic acid side chain instead of the standard tert-butyl (tBu) ester.[1][2] Examples include 2-phenylisopropyl esters.[9]Protocol 2: Use of Sterically Hindered Protecting Groups.
The β-carboxyl group's electrophilicity. Employ alternative protecting groups that are not ester-based, such as cyanosulfurylides (CSY). These groups mask the carboxylic acid with a stable C-C bond and are stable to common SPPS conditions.[1][3]Protocol 3: Cyanosulfurylide (CSY) Protection Strategy.
Backbone amide nitrogen participation. Use a backbone protecting group on the amide nitrogen C-terminal to the aspartic acid residue. The 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) group is one such example.[2]Contact specialized chemical suppliers for protocols on incorporating backbone-protected amino acids.
Issue 2: Side reactions during benzyl group deprotection.

Symptoms:

  • Presence of unexpected by-products after cleavage from the resin and deprotection.

  • Mass spec data showing masses corresponding to modified tyrosine residues or aminosuccinyl derivatives.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Acid-catalyzed migration of the benzyl group in tyrosine-containing peptides. For acidolytic deprotection, use HBr in a mixture of phenol (B47542) and p-cresol (B1678582) instead of HBr in trifluoroacetic acid to reduce this side reaction.[4]Protocol 4: Modified Acidolytic Deprotection.
Base-catalyzed formation of aminosuccinyl derivatives from β-benzyl-aspartyl peptides. Add 1-hydroxybenzotriazole (B26582) or 4-dimethyl-aminopyridine to catalyze the active ester reaction selectively without enhancing the rate of ring closure.[4] The addition of phenols with electron-withdrawing substituents, like 2,4-dinitrophenol, to the reaction mixture can also suppress this side reaction.[10]Refer to specialized literature for optimizing coupling reactions in the presence of these additives.
Formation of aminosuccinyl derivatives during hydrogenolytic removal of the benzyl ester. This can be induced by the palladium-on-charcoal catalyst, especially in the presence of trace bases. The side reaction can be completely prevented by adding a few equivalents of acetic or formic acid.[10]Protocol 5: Hydrogenolysis with Acid Additive.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection

  • Prepare a deprotection solution of 20% piperidine in DMF containing 5% formic acid.[8]

  • Swell the peptidyl-resin in DMF.

  • Drain the DMF and add the deprotection solution.

  • Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).

  • Wash the resin thoroughly with DMF.

  • Proceed with the next coupling step.

Protocol 2: Use of Sterically Hindered Protecting Groups

  • During the planning of the peptide synthesis, substitute the standard Fmoc-Asp(OtBu)-OH with a derivative containing a bulkier protecting group, such as Fmoc-Asp(O-2-PhiPr)-OH.[9]

  • Incorporate this amino acid into the peptide sequence using standard coupling protocols.

  • Deprotection of the 2-phenylisopropyl ester can be achieved with 1% TFA in DCM, which does not affect t-butyl based protecting groups.[9]

Protocol 3: Cyanosulfurylide (CSY) Protection Strategy

  • Synthesize Fmoc-Asp(CSY)-OH from commercially available Fmoc-Asp(OH)-OtBu.[1][11]

  • Incorporate the Fmoc-Asp(CSY)-OH into the peptide sequence using standard SPPS methods.

  • The CSY group is stable to the basic conditions of Fmoc deprotection.[11]

  • For deprotection, treat the peptide with an electrophilic halogen source, such as N-chlorosuccinimide (NCS), in an aqueous environment.[1][11]

Protocol 4: Modified Acidolytic Deprotection

  • After synthesis, cleave the peptide from the resin if necessary.

  • Prepare a deprotection cocktail of HBr in a mixture of phenol and p-cresol.[4]

  • Add the cocktail to the protected peptide.

  • Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by HPLC.

  • Precipitate the deprotected peptide in cold ether and collect the solid.

  • Purify the peptide using standard chromatographic techniques.

Protocol 5: Hydrogenolysis with Acid Additive

  • Dissolve the protected peptide in a suitable solvent (e.g., methanol, DMF).

  • Add a few equivalents of acetic acid or formic acid to the solution.[10]

  • Add the palladium-on-charcoal catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Monitor the reaction by TLC or HPLC until completion.

  • Filter off the catalyst and concentrate the solution to obtain the deprotected peptide.

Data Presentation

Table 1: Comparison of Deprotection Reagents on Aspartimide Formation

Deprotection ReagentPeptide Purity (%)Aspartimide Formation (%)Reference
20% Piperidine/DMF16High[1]
Piperazine~60Significantly Reduced[1]
1-Hydroxypiperidine~60Significantly Reduced[1]
20% Piperidine/DMF with 5% Formic AcidNot specified, but noted to reduce aspartimide formationReduced[8]

Note: Purity data is based on a model scorpion toxin II hexapeptide.[1] Actual values will be sequence-dependent.

Visualizations

Aspartimide_Formation_Pathway Peptide Aspartyl Residue in Peptide Chain Intermediate Cyclic Intermediate Peptide->Intermediate Backbone amide attack on side-chain ester Piperidine Base (e.g., Piperidine) Piperidine->Peptide Aspartimide Aspartimide Intermediate->Aspartimide Elimination Alpha_Peptide α-Peptide (and racemized products) Aspartimide->Alpha_Peptide Beta_Peptide β-Peptide Aspartimide->Beta_Peptide Hydrolysis Hydrolysis Hydrolysis->Aspartimide

Caption: Base-catalyzed aspartimide formation pathway.

Troubleshooting_Workflow Start Low Peptide Yield / Purity Check_Sequence Is Asp-Gly or other prone sequence present? Start->Check_Sequence Modify_Deprotection Use modified deprotection (e.g., with formic acid) Check_Sequence->Modify_Deprotection Yes Check_Deprotection_Conditions Review final deprotection conditions Check_Sequence->Check_Deprotection_Conditions No Use_Bulky_PG Use bulky side-chain protecting group Modify_Deprotection->Use_Bulky_PG Use_CSY Use Cyanosulfurylide (CSY) protecting group Use_Bulky_PG->Use_CSY End Improved Synthesis Use_CSY->End Modified_Acidolysis Use modified acidolysis for benzyl group removal Check_Deprotection_Conditions->Modified_Acidolysis Acidolysis Hydrogenolysis_Additive Add acid to hydrogenolysis Check_Deprotection_Conditions->Hydrogenolysis_Additive Hydrogenolysis Modified_Acidolysis->End Hydrogenolysis_Additive->End

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Optimizing Crystallization for Benzylaspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of benzylaspartic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing experimental conditions. Here you will find troubleshooting advice, answers to frequently asked questions, detailed protocols, and key data to support your crystallization experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound derivatives in a question-and-answer format.

Problem Possible Causes Solutions & Recommendations
No Crystals Formed Low Supersaturation: The concentration of the this compound derivative is below the level needed for nucleation.- Increase the concentration of the derivative in the solvent. - For cooling crystallization, ensure a sufficient temperature difference between dissolution and crystallization.[1] - In anti-solvent crystallization, adjust the volume and addition rate of the anti-solvent to achieve optimal supersaturation.[1]
Inappropriate Solvent: The chosen solvent system may not be suitable for crystallization.- Conduct a systematic solvent screening to identify a solvent or solvent mixture in which the compound has moderate solubility. - Consider using co-solvents like ethanol, isopropanol, or acetonitrile (B52724) with water.[1]
Presence of Impurities: Impurities can inhibit the nucleation process.- Ensure the starting material is of high purity (>95%).[1] - If necessary, perform an additional purification step, such as column chromatography, before attempting crystallization.
Amorphous Precipitate or "Oiling Out" Supersaturation is Too High: A rapid increase in supersaturation can lead to the formation of a non-crystalline solid or oil.[1]- Reduce the rate of supersaturation. For cooling crystallization, implement a slower cooling ramp.[1] - For anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring.[1]
High Level of Impurities: Impurities can interfere with the formation of an ordered crystal lattice.[1]- Verify the purity of the starting material. - Consider recrystallization from a different solvent system to remove impurities.
Temperature is Too Low: If the solution cools too quickly below the compound's melting point, it may precipitate as an oil.[2]- Attempt crystallization at a slightly higher temperature.[2] - Add a small amount of additional solvent to keep the compound soluble for a longer period during cooling.[2]
Formation of Very Small Crystals High Nucleation Rate: Rapid nucleation leads to the formation of a large number of small crystals rather than fewer, larger ones.[1]- Aim for a slower nucleation rate by operating within the metastable zone.[1][3] This can be achieved by reducing the level of supersaturation. - Consider using seeding, where a few pre-formed crystals of the desired polymorph are added to the solution to promote controlled growth.[4]
Insufficient Growth Time: Crystal growth is a kinetic process that requires adequate time.- Allow the crystallization process to proceed for a longer duration without disturbance.[1]
Inadequate Agitation: The rate of stirring can impact crystal size.- Optimize the agitation speed. Excessive stirring can cause crystal breakage, while insufficient stirring may lead to poor mass transfer.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallizing my this compound derivative?

A1: The ideal solvent is one in which your compound is soluble at high temperatures but less soluble at lower temperatures. A good starting point is to test a range of solvents with varying polarities. Most organic molecules exhibit increased solubility with increasing temperature, making cooling crystallization a common method.[3] Anti-solvent crystallization is another effective technique, where a second solvent (the anti-solvent) in which the compound is insoluble is added to a solution of the compound.[3]

Q2: What is "polymorphism" and why is it important in crystallization?

A2: Polymorphism is the ability of a compound to exist in multiple crystal structures.[4][5] These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, stability, and bioavailability, which are critical in pharmaceutical development.[4][6] Controlling the crystallization process to consistently produce the desired polymorph is a key challenge.[4]

Q3: Can pH affect the crystallization of this compound derivatives?

A3: Yes, pH is a critical parameter. Aspartic acid derivatives are amino acids with ionizable groups. The pH of the solution affects the net charge of the molecule and, consequently, its solubility.[7] Crystallization is often most successful near the isoelectric point (pI), where the molecule has a net-zero charge and solubility is at a minimum.[1]

Q4: What is the role of "seeding" in crystallization?

A4: Seeding is a technique where a small number of crystals of the desired polymorph are introduced into the crystallization solution.[4] These seed crystals act as templates, encouraging the growth of new crystals with the same structure and helping to control polymorphism.[4]

Q5: My yield is very low. What can I do to improve it?

A5: A low yield may be due to using too much solvent, which results in a significant amount of the compound remaining in the mother liquor.[2] If you have not discarded the filtrate, you can test for remaining compound by evaporating a small amount on a stirring rod. If a large residue forms, you may be able to recover more product by concentrating the mother liquor and cooling it again.[2]

Quantitative Data

Table 1: Solubility of L-Aspartic Acid in Water

Temperature (°C)Solubility (g / 100 mL)
200.45[8]
250.536[8]
300.667[8]

Data sourced from PubChem CID 5960.[8]

Experimental Protocols

Slow Cooling Crystallization Protocol

This is a standard method that relies on the principle that the solubility of the compound decreases as the temperature is lowered.

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound derivative in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger crystals, slow the cooling process by placing the flask in an insulated container.[9]

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals, for example, in a vacuum oven.

Vapor Diffusion Crystallization Protocol

This method is particularly useful when only small amounts of the compound are available.[9]

  • Preparation: Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Setup: Place this inner vial inside a larger, sealed container (e.g., a jar or beaker) that contains a small volume of a "poor" or anti-solvent (one in which the compound is insoluble, but which is miscible with the good solvent).[9]

  • Diffusion: Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound will decrease, leading to slow crystallization.

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualizations

Troubleshooting Crystallization Workflow

The following diagram illustrates a decision-making process for troubleshooting common crystallization issues.

G cluster_0 Troubleshooting Crystallization Start Start Crystallization Experiment CheckCrystals Crystals Formed? Start->CheckCrystals Result Successful Crystallization CheckCrystals->Result Yes NoCrystals Issue: No Crystals CheckCrystals->NoCrystals No CheckPrecipitate Amorphous Precipitate / Oiling Out? CheckCrystals->CheckPrecipitate Yes, but... OptimizeSupersaturation Adjust Supersaturation (Concentration, Temp, Anti-solvent) NoCrystals->OptimizeSupersaturation OptimizePurity Increase Purity of Starting Material NoCrystals->OptimizePurity Amorphous Issue: Amorphous Solid / Oil CheckPrecipitate->Amorphous Yes SmallCrystals Issue: Small Crystals CheckPrecipitate->SmallCrystals No, but they are too small OptimizeCooling Slow Down Cooling Rate Amorphous->OptimizeCooling OptimizeNucleation Reduce Nucleation Rate (Seeding, Slower Cooling) SmallCrystals->OptimizeNucleation OptimizeSupersaturation->Start OptimizePurity->Start OptimizeCooling->Start OptimizeNucleation->Start G cluster_1 Cooling Crystallization Workflow A 1. Dissolve Compound in Minimum Hot Solvent B 2. Hot Filtration (if impurities are present) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Further Cooling (Ice Bath / Refrigerator) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Crystals F->G

References

Mass spectrometry fragmentation pattern of benzylaspartic acid for identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the identification and analysis of benzylaspartic acid using mass spectrometry. It includes frequently asked questions, troubleshooting advice, a detailed experimental protocol, and predicted fragmentation data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: The chemical formula for this compound is C₁₁H₁₃NO₄, and its monoisotopic mass is 223.0845 g/mol . When conducting mass spectrometry, you will typically observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Q2: What are the primary fragment ions expected for this compound in positive ion mode ESI-MS/MS?

A2: In positive ion mode, collision-induced dissociation (CID) is expected to yield characteristic fragments. A prominent fragmentation pathway involves the loss of the benzyl (B1604629) group as a stable tropylium (B1234903) cation (C₇H₇⁺), resulting in a neutral loss of 90 Da or the direct observation of the m/z 91 ion.[1] Other expected fragments arise from the aspartic acid core, including losses of water (H₂O) and carbon dioxide (CO₂).[2]

Q3: Can negative ion mode be used for the analysis of this compound?

A3: Yes, negative ion mode can provide complementary data. In this mode, fragmentation of the [M-H]⁻ precursor ion is common. For N-acetylaspartic acid, which is structurally related, characteristic fragments include m/z 88, 130, and 58.[3] Similar fragmentation patterns can be expected for the aspartic acid portion of this compound.

Q4: My MS/MS spectrum is complex. How can I confirm the presence of the benzyl group?

A4: A strong indicator of the benzyl group is the presence of a fragment ion at m/z 91, corresponding to the tropylium ion (C₇H₇⁺).[1] This fragment is highly stable and often a dominant peak in the spectra of benzyl-containing compounds. Observing a neutral loss of 90 Da from the precursor ion is also strong evidence.

Q5: What are the key differences between Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)?

A5: CID is a lower-energy fragmentation technique typically performed in an ion trap, which may sometimes result in less complete fragmentation. HCD is a higher-energy, beam-type fragmentation that often produces a richer spectrum with more low-mass ions, which can be beneficial for structural elucidation. The choice between them may depend on the instrument available and the specific information required.

Data Presentation: Predicted Fragmentation of this compound

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound in both positive and negative electrospray ionization (ESI) modes.

Ion ModePrecursor IonFormulaPredicted m/zDescription of Fragment/Loss
Positive [M+H]⁺C₁₁H₁₄NO₄⁺224.09Protonated molecule
C₇H₇⁺91.05Tropylium ion (loss of C₄H₇NO₄)
C₄H₈NO₄⁺134.04Loss of benzyl group (C₇H₆)
C₁₁H₁₂NO₃⁺206.08Loss of water (H₂O)
C₁₀H₁₄NO₂⁺180.10Loss of carbon dioxide (CO₂)
Negative [M-H]⁻C₁₁H₁₂NO₄⁻222.07Deprotonated molecule
C₁₀H₁₂NO₂⁻178.08Loss of carbon dioxide (CO₂)
C₄H₄NO₄⁻130.01Fragment from aspartic acid core
C₄H₆NO₂⁻100.04Loss of benzyl and carboxyl group
C₃H₂O₂⁻88.02Fragment from aspartic acid core[3]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry.

1. Sample Preparation:

  • Dissolve 1 mg of this compound standard in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.

  • Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent mixture.

  • For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow (Desolvation): 800 L/hr.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

  • Collision Energy: Ramped from 10-40 eV to optimize fragmentation.

  • Monitored Transitions (MRM):

    • Positive Mode: 224.1 -> 91.1; 224.1 -> 134.0

    • Negative Mode: 222.1 -> 178.1; 222.1 -> 130.0

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal - Poor ionization efficiency.- Incorrect instrument parameters.- Sample degradation.- Optimize mobile phase pH; add modifiers like formic acid or ammonium (B1175870) formate.- Check and optimize source parameters (voltages, temperatures, gas flows).- Prepare fresh samples and standards.
High Background Noise - Contaminated mobile phase or LC system.- Matrix effects from complex samples.- Use high-purity solvents and flush the LC system.- Improve sample cleanup (e.g., SPE) or use a divert valve to direct high-salt/contaminant portions of the run to waste.
Unexpected Fragment Ions - In-source fragmentation.- Presence of co-eluting impurities.- Isomeric interference.- Reduce source voltage or temperature.- Improve chromatographic separation by adjusting the gradient.- Confirm the identity of the precursor ion with high-resolution MS if available.
Poor Peak Shape - Column overload.- Inappropriate mobile phase.- Secondary interactions with the column.- Dilute the sample.- Ensure the sample solvent is compatible with the initial mobile phase conditions.- Adjust mobile phase pH or modifier concentration.

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]⁺ m/z = 224.1 frag1 Tropylium Ion [C₇H₇]⁺ m/z = 91.1 precursor->frag1 Loss of C₄H₇NO₄ frag2 [M+H - C₇H₆]⁺ m/z = 134.0 precursor->frag2 Loss of C₇H₆ frag3 [M+H - H₂O]⁺ m/z = 206.1 precursor->frag3 Loss of H₂O

Caption: Predicted fragmentation of protonated this compound.

Troubleshooting_Workflow start Start: Analyze Sample check_precursor Precursor ion at m/z 224.1 detected? start->check_precursor check_msms Acquire MS/MS spectrum check_precursor->check_msms Yes optimize_source Optimize Source Conditions check_precursor->optimize_source No check_tropylium Fragment at m/z 91.1 present? check_msms->check_tropylium check_other_frags Other key fragments (134.0, 206.1) present? check_tropylium->check_other_frags Yes fail Identification Failed: Review Protocol & Troubleshoot check_tropylium->fail No success Identification Successful check_other_frags->success Yes check_other_frags->fail No optimize_source->start

Caption: Troubleshooting workflow for this compound identification.

References

Strategies to minimize racemization of benzylaspartic acid during activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the racemization of benzylaspartic acid during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation, and why is it a concern?

A1: Racemization is the process where the pure L-stereoisomer of this compound is converted into a mixture of both L- and D-isomers during the synthesis process.[1][2] This loss of stereochemical integrity is a significant problem because the biological activity of a peptide is critically dependent on its precise three-dimensional structure.[3] The incorporation of the incorrect D-isomer can lead to a drastic reduction in therapeutic efficacy, altered biological function, or the creation of diastereomeric impurities that are difficult to separate.[3]

The most common mechanism for this unwanted side reaction is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] When the carboxylic acid of the N-protected this compound is activated for coupling, the proton on the alpha-carbon becomes acidic. A base present in the reaction mixture can then easily abstract this proton, leading to the formation of a planar, achiral oxazolone (B7731731) ring, which results in the loss of stereochemical information.[1][4]

Q2: What are the primary factors that cause racemization during the activation of this compound?

A2: Several experimental factors directly influence the rate of racemization.[3][5] The most critical are:

  • Activation Method: The choice of coupling reagent is a primary determinant of racemization levels.[3]

  • Base Selection: The strength and steric hindrance of the base used can either suppress or promote racemization.[1][5]

  • Additives: The presence of racemization-suppressing additives is crucial, especially when using carbodiimide-based activators.[5][6]

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization.[7][8]

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates that lead to racemization.[1]

Q3: Which coupling reagents are best for minimizing racemization?

A3: The choice of coupling reagent is critical for preserving stereochemical integrity.[3]

  • Onium Salts (Uronium/Aminium/Phosphonium): Reagents like HBTU, HATU, TBTU, and PyBOP are generally preferred as they lead to less racemization compared to carbodiimides, especially when used with additives.[3][4][6]

  • Carbodiimides (DCC, DIC): While effective for amide bond formation, reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can cause significant racemization if used alone.[2][6] Their use is strongly recommended only in the presence of a racemization-suppressing additive.[5][6]

Q4: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A4: Additives are a cornerstone of racemization suppression in peptide synthesis.[5] When a coupling reagent like DIC is used, it activates the carboxylic acid. In the absence of an additive, this activated intermediate is susceptible to forming the problematic oxazolone. Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) intercept this highly reactive intermediate to form an activated ester (e.g., OBt, OAt, or Oxyma ester).[5][6] These active esters are more stable and less prone to racemization while still being reactive enough to couple efficiently with the amine component.[5] In many cases, HOAt and Oxyma have been shown to be more effective at suppressing racemization than HOBt.[5][7]

Q5: What is the impact of the base on racemization, and which one should I use?

A5: The base is necessary for the coupling reaction but also facilitates the proton abstraction that leads to racemization.[1][7] The ideal base should be strong enough to facilitate the reaction but weak or sterically hindered enough to minimize racemization.

  • High Racemization Risk: Strong, non-hindered bases like triethylamine (B128534) (TEA) can significantly increase the rate of racemization.[5]

  • Recommended Bases: Weaker and more sterically hindered bases are preferred. N-methylmorpholine (NMM) and N,N-diisopropylethylamine (DIPEA) are common choices.[5][7] For particularly sensitive couplings, the highly hindered and weaker base 2,4,6-collidine (sym-collidine) often produces the least amount of racemic product.[1][5][9]

Q6: I am seeing side products related to the aspartic acid side chain itself. Is this related to racemization?

A6: Yes, this is a critical issue for aspartic acid-containing peptides. Aspartic acid is prone to forming an aspartimide intermediate, a cyclic imide involving the side-chain carboxyl group.[10] This side reaction is particularly prevalent under both acidic and basic conditions.[10] The aspartimide ring can subsequently reopen to form not only the desired α-peptide bond but also a β-peptide bond, and this process can also lead to racemization at the α-carbon.[10] Using a bulkier side-chain protecting group, such as cyclohexyl ester (Asp(OcHex)) instead of benzyl (B1604629) ester (Asp(OBzl)), has been shown to dramatically reduce aspartimide formation.[10][11]

Troubleshooting Guide: High Levels of D-Benzylaspartate Diastereomer Detected

If you observe significant racemization of a this compound residue, follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Your Activation Strategy

Your choice of coupling reagent and additive is the most likely cause of racemization. Compare your current method to the recommendations below.

Coupling ReagentAdditiveRacemization RiskRecommendation
DIC or DCCNoneHigh Not Recommended. Always use an additive with carbodiimides.[2][6]
DIC or DCCHOBtMediumA classic combination, but can still allow for racemization in sensitive cases.[6]
DIC or DCCOxyma or HOAt Low Highly Recommended. Oxyma and HOAt are superior to HOBt in suppressing racemization.[5][7]
HBTU / TBTUHOBt (Internal)Low-MediumGenerally effective, but the reaction still requires a base which can contribute to racemization.[6]
HATU HOAt (Internal)Low An excellent choice for difficult couplings with low racemization potential.
COMU Oxyma (Internal)Low A modern and highly effective reagent for minimizing racemization.
Step 2: Assess Your Base Selection

The base facilitates the undesired proton abstraction. A switch to a weaker or more hindered base can have a significant impact.

BaseRelative BasicitySteric HindranceRacemization RiskRecommendation
Triethylamine (TEA)StrongLowHigh Avoid for sensitive amino acids.[5]
Diisopropylethylamine (DIPEA)MediumHighMediumA common choice, but can be improved upon.[5][7]
N-Methylmorpholine (NMM)WeakerMediumLow-MediumA good alternative to DIPEA.[5][7]
2,4,6-Collidine WeakestHighVery Low Recommended for highly racemization-prone couplings.[1][5][9]
Step 3: Control the Reaction Temperature

Higher temperatures accelerate both the desired coupling and the undesired racemization.

  • Conventional Synthesis: Perform the coupling reaction at a lower temperature. Running the reaction at 0°C instead of room temperature can significantly reduce the rate of racemization.[7][8]

  • Microwave Synthesis: High temperatures used in microwave-assisted peptide synthesis (e.g., >75°C) can increase racemization.[9] If racemization is observed, consider lowering the coupling temperature to 50°C for the sensitive this compound residue.[9]

Visualizations

Mechanism of Racemization

G cluster_0 Step 1: Activation cluster_1 Step 2: Oxazolone Formation cluster_2 Step 3: Racemized Product A N-Protected L-Asp(OBzl)-OH B Activated Intermediate A->B + C 5(4H)-Oxazolone (Planar, Achiral) B->C Cyclization B->C reagent Coupling Reagent (e.g., DIC) D L-Peptide (Desired) C->D Attack from one face C->D E D-Peptide (Undesired) C->E Attack from opposite face base Base (e.g., DIPEA) proton - H⁺ proton->C abstracts α-H⁺ amine Incoming Amine G start High Racemization of This compound Detected reagent Are you using DIC/DCC without an additive? start->reagent additive Are you using HOBt? reagent->additive No sol1 Add Oxyma or HOAt to the reaction reagent->sol1 Yes base Are you using TEA or DIPEA? additive->base No sol2 Switch to Oxyma or HOAt instead of HOBt additive->sol2 Yes temp Is the reaction run at room temp or higher? base->temp No sol3 Switch to NMM or 2,4,6-Collidine base->sol3 Yes sol4 Perform coupling at 0°C temp->sol4 Yes end Problem Resolved temp->end No, consult specialist sol1->additive sol2->base sol3->temp sol4->end

References

Validation & Comparative

A Comparative Guide to Aspartic Acid Protecting Groups: Benzyl (OBzl) vs. tert-Butyl (OtBu) and 3-Methylpent-3-yl (OMpe) in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of pure peptides is paramount. A significant hurdle in Solid-Phase Peptide Synthesis (SPPS) utilizing the popular Fmoc chemistry is the formation of aspartimide, a side reaction that can lead to a mixture of difficult-to-separate impurities, including racemized and β-aspartyl peptides.[1][2] This guide provides an objective comparison of common side-chain protecting groups for aspartic acid—Benzyl (B1604629) (OBzl), tert-Butyl (OtBu), and 3-Methylpent-3-yl (OMpe)—with a focus on their effectiveness in mitigating aspartimide formation, supported by experimental data.

Introduction to Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the repeated piperidine (B6355638) treatments for Fmoc group removal in SPPS.[2][3] The backbone amide nitrogen following the aspartic acid residue attacks the side-chain carbonyl of the protected aspartate, forming a five-membered succinimide (B58015) ring.[3] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser motifs.[4][5] The resulting aspartimide is prone to racemization and can be opened by nucleophiles (like piperidine or water) to yield a mixture of the desired α-peptide along with β-peptide impurities.[3][6]

Protecting Group Profiles

The primary strategy to minimize aspartimide formation is the use of sterically hindered ester protecting groups for the β-carboxyl of aspartic acid. The bulkier the group, the more it shields the carbonyl from nucleophilic attack.[4][6]

  • Fmoc-Asp(OBzl)-OH (Benzyl Ester): The benzyl ester is a classical protecting group, traditionally more common in Boc-SPPS due to its lability to strong acids like HF. In the context of Fmoc-SPPS, it is less sterically demanding than OtBu and OMpe. While commercially available for Fmoc synthesis, direct quantitative data comparing its performance against OtBu and OMpe in preventing aspartimide formation under identical modern Fmoc-SPPS conditions is not extensively documented in recent literature. Based on the established principle of steric hindrance, it is anticipated to offer less protection than the bulkier alkyl esters.

  • Fmoc-Asp(OtBu)-OH (tert-Butyl Ester): For a long time, the tert-butyl ester has been the standard and most widely used protecting group for the Asp side chain in Fmoc-SPPS.[3] It provides a moderate level of steric hindrance. However, for sequences that are highly prone to aspartimide formation, the protection offered by OtBu is often insufficient, leading to significant levels of impurities.[7][8]

  • Fmoc-Asp(OMpe)-OH (3-Methylpent-3-yl Ester): The OMpe group is significantly bulkier than the OtBu group.[9] This increased steric hindrance provides a more effective shield for the side-chain carbonyl, resulting in a substantial reduction in aspartimide formation compared to Asp(OtBu).[10][11] This makes it a superior choice for the synthesis of challenging peptide sequences.

Data Presentation: Quantitative Comparison

The following table summarizes quantitative data from a study on the model peptide Scorpion Toxin II (H-Val-Lys-Asp-Xaa-Tyr-Ile-OH), which is highly susceptible to aspartimide formation, particularly at the Asp-Gly sequence. The data illustrates the impact of different protecting groups on the formation of aspartimide-related byproducts after prolonged exposure to piperidine to simulate multiple deprotection cycles.

Protecting GroupPeptide Sequence (Xaa=Gly)Target Peptide (%)Aspartimide Byproducts (%)D-Asp Content (%)Reference
OtBu VKDG YI22.078.016.7[8][12]
OMpe VKDG YI69.430.67.9[8][12]
OBno *VKDG YI90.010.00.9[8][12]

Physicochemical Properties

PropertyFmoc-Asp(OBzl)-OHFmoc-Asp(OtBu)-OHFmoc-Asp(OMpe)-OH
CAS Number 86060-84-6[13]71989-14-5[9][14]180675-08-5
Molecular Weight 445.46 g/mol [13]411.45 g/mol [14]489.52 g/mol
Melting Point 120-130 °C[13]147-151 °C[14]N/A
Solubility in DMF Clearly solubleSolubleSoluble
Appearance White to light yellow powderWhite to light yellow crystal powder[14]Solid

Mandatory Visualizations

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reaction Base-Catalyzed Cyclization cluster_product Side Reaction Products Peptide_N ---NH Asp_alpha CH(α) Peptide_N->Asp_alpha Peptide_C C(O)--- Asp_alpha->Peptide_C Asp_beta CH₂(β) Asp_alpha->Asp_beta Next_Residue_NH N(H)--- Peptide_C->Next_Residue_NH Side_Chain_CO C(O) Asp_beta->Side_Chain_CO Protecting_Group OR Side_Chain_CO->Protecting_Group Next_Residue_NH->Side_Chain_CO Deprotonation Deprotonation Piperidine Piperidine (Base) Piperidine->Next_Residue_NH 1. Deprotonation Attack Nucleophilic Attack Aspartimide Aspartimide (Succinimide Ring) Racemization Racemization (D-Asp) Aspartimide->Racemization Ring_Opening Ring Opening (Piperidine/H₂O) Aspartimide->Ring_Opening Alpha_Beta α- and β-peptides Ring_Opening->Alpha_Beta

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin Bead Linker Linker Resin->Linker AA1 Fmoc-AA₁ Linker->AA1 Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) AA1->Deprotection Start Cycle Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-Asp(PG)-OH + Activator) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next AA (n-1) times Cleavage Cleavage from Resin & Global Deprotection (TFA cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General experimental workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol: Synthesis of Scorpion Toxin II Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) for Comparative Analysis

This protocol describes a standard procedure for the manual synthesis of the model peptide on a 0.1 mmol scale, allowing for the comparison of different Asp(PG)-OH derivatives.

1. Resin Preparation:

  • Resin: 2-Chlorotrityl chloride resin (approx. 1.6 mmol/g loading).

  • Procedure: Swell 62.5 mg of resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.

2. Loading of the First Amino Acid (Fmoc-Ile-OH):

  • Dissolve Fmoc-Ile-OH (0.4 mmol, 4 eq.) and diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in DCM.

  • Add the solution to the swollen resin and agitate for 2 hours.

  • Quench any remaining active sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.

  • Wash the resin thoroughly with DCM, DMF, and finally DCM, then dry under vacuum.

3. Peptide Chain Elongation (Iterative Cycle): For each amino acid (Tyr(tBu), Gly, Asp(PG), Lys(Boc), Val), perform the following cycle:

  • Step A: Fmoc Deprotection:

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 times).

  • Step B: Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq.) with HBTU (0.39 mmol, 3.9 eq.) and DIPEA (0.8 mmol, 8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If incomplete, repeat the coupling.

    • Wash the resin with DMF (3 times).

4. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the peptide-resin with DMF, then DCM, and dry thoroughly.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolate the peptide by centrifugation, wash the pellet with cold ether, and dry under vacuum.

5. Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the purity and quantify the target peptide and aspartimide-related byproducts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Confirm the identity of the products by mass spectrometry (MS).

Conclusion and Recommendations

The selection of an appropriate protecting group for aspartic acid is a critical determinant of success in Fmoc-SPPS, especially for sequences prone to aspartimide formation.

  • Fmoc-Asp(OBzl)-OH: Due to a lack of direct comparative data in modern Fmoc-SPPS and its lower steric profile, Asp(OBzl) is not generally recommended for sequences known to be problematic for aspartimide formation. Its primary utility may lie in specific applications where benzyl ester properties are required and the risk of aspartimide formation is low.

  • Fmoc-Asp(OtBu)-OH: This remains a cost-effective and suitable choice for many peptide syntheses. However, for difficult sequences (e.g., Asp-Gly), it can lead to significant impurity levels, complicating purification and reducing yields.[7][8]

  • Fmoc-Asp(OMpe)-OH: For challenging syntheses where aspartimide formation is a major concern, Asp(OMpe) offers a significant advantage over Asp(OtBu).[10][11] The increased steric hindrance effectively suppresses the side reaction, leading to a cleaner crude product and a higher yield of the desired peptide. The investment in this more specialized building block is often justified by the savings in time and resources during purification.

For the highest-risk sequences, researchers should also consider even bulkier protecting groups (e.g., OEpe, OBno) or backbone protection strategies (e.g., using Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides), which can virtually eliminate aspartimide formation.[4]

References

A Comparative Study of Benzylaspartic Acid in Fmoc vs. Boc Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is paramount to achieving high yield and purity. This guide provides a detailed comparative analysis of using benzylaspartic acid (Asp(OBzl)) in the two most common solid-phase peptide synthesis (SPPS) methodologies: 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistry. We will delve into the performance, side reactions, and experimental considerations associated with Asp(OBzl) in each strategy, supported by experimental data and detailed protocols.

Introduction to Fmoc and Boc SPPS Strategies

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected. The two dominant strategies are named after their respective α-amino protecting groups:

  • Fmoc Strategy: This approach utilizes the base-labile Fmoc group, which is cleaved by a secondary amine, typically piperidine (B6355638). Side-chain protecting groups are generally acid-labile (e.g., tBu, Trt) and are removed in the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[1][]

  • Boc Strategy: This classic method employs the acid-labile Boc group for Nα-protection, which is removed with a moderate acid like TFA. Side-chain protecting groups, such as benzyl (B1604629) (Bzl) ethers and esters, require a much stronger acid, like anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage.[3][4]

The choice between these strategies depends on the peptide sequence, desired modifications, and the stability of the target molecule.[3] When incorporating aspartic acid with a benzyl ester side-chain protection (Asp(OBzl)), the compatibility of this protecting group with the overall synthetic scheme is a critical consideration.

Performance of this compound in Fmoc SPPS

In Fmoc-SPPS, the side-chain protecting group of aspartic acid must be stable to the basic conditions used for Fmoc deprotection. The benzyl ester of Asp(OBzl) is generally stable to piperidine treatment. However, a significant and often unavoidable side reaction is the formation of aspartimide.[1]

Aspartimide Formation in Fmoc-SPPS

Aspartimide formation is a base-catalyzed intramolecular cyclization of the aspartic acid residue.[1] The backbone amide nitrogen attacks the side-chain carbonyl of the benzyl ester, forming a five-membered succinimide (B58015) ring. This side reaction is particularly problematic for sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[5]

The consequences of aspartimide formation are severe:

  • Formation of β-peptides: The aspartimide ring can be opened by nucleophiles, including water or piperidine, leading to the formation of a mixture of the desired α-peptide and the isomeric β-peptide, which is often difficult to separate.[1]

  • Racemization: The α-carbon of the aspartimide ring is prone to epimerization under basic conditions, resulting in the incorporation of D-Asp residues.[6]

  • Formation of Piperidides: Piperidine used for Fmoc deprotection can also act as a nucleophile and attack the aspartimide ring, leading to the formation of piperidide adducts.[5]

The extent of aspartimide formation is influenced by several factors, including the peptide sequence, the duration of exposure to the base, and the temperature.

Performance of this compound in Boc SPPS

The Boc/Bzl strategy is the classical approach for SPPS. In this methodology, the benzyl group is used as a "permanent" side-chain protecting group for aspartic acid and is removed simultaneously with the cleavage of the peptide from the resin using a strong acid, typically HF.[4]

Aspartimide Formation in Boc-SPPS

A key advantage of the Boc strategy when using Asp(OBzl) is the significantly reduced risk of aspartimide formation during synthesis.[4] This is because the repetitive deprotection step is performed under acidic conditions (TFA), which do not promote the cyclization reaction. After the TFA deprotection step, the newly exposed N-terminal amine is protonated, which makes it less nucleophilic and thus less prone to attack the side-chain benzyl ester.[4]

While aspartimide formation is less of a concern during the synthesis cycles, it can still occur during the final cleavage step with strong acids, particularly if the conditions are not optimized (e.g., elevated temperature).[7][8]

Comparative Data

Direct quantitative comparisons of Asp(OBzl) in Fmoc versus Boc synthesis are scarce in the literature. However, data from studies on aspartimide formation with other aspartic acid protecting groups in Fmoc-SPPS can provide valuable insights into the magnitude of the problem.

Table 1: Aspartimide-Related Byproducts in Fmoc-SPPS of a Model Peptide (VKDGYI) with Different Asp Protecting Groups

Aspartic Acid DerivativeDeprotection Conditions% Target Peptide% Aspartimide% Piperidides% D-Asp
Fmoc-Asp(OtBu)-OH20% Piperidine/DMF55.325.113.95.7
Fmoc-Asp(OMpe)-OH20% Piperidine/DMF89.23.51.81.5
Fmoc-Asp(OBno)-OH20% Piperidine/DMF98.50.30.20.4
Fmoc-Asp(OtBu)-OH20% Piperidine, 0.1M HOBt/DMF75.810.25.13.2

Data adapted from literature reports.[9] OtBu = tert-butyl, OMpe = 3-methylpent-3-yl, OBno = 5-n-butyl-5-nonyl. This data illustrates that even with the standard OtBu protecting group, aspartimide formation can be a significant issue. While not a direct measure for OBzl, the trend highlights the challenges in Fmoc-SPPS.

In contrast, studies on Boc-SPPS generally report high coupling efficiencies and minimal aspartimide formation for Asp(OBzl) containing peptides when standard protocols are followed.[10]

Experimental Protocols

Protocol 1: Coupling of Fmoc-Asp(OBzl)-OH in Fmoc-SPPS

This protocol describes a standard manual coupling procedure.

Materials:

  • Fmoc-Asp(OBzl)-OH

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

  • Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling. If the test is positive (blue color), a recoupling step may be necessary.

Protocol 2: HF Cleavage of a Peptide Containing Asp(OBzl) from Merrifield Resin (Boc-SPPS)

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant fume hood and apparatus by trained personnel.

Materials:

  • Peptide-resin synthesized via Boc-SPPS containing Asp(OBzl)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, dimethylsulfide)

  • Cold diethyl ether

  • Teflon HF cleavage apparatus

Procedure:

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

    • Add the appropriate scavenger mixture. A common mixture for peptides without Cys is p-cresol:dimethylsulfide (1:1 v/v).

  • HF Condensation:

    • Cool the reaction vessel in a dry ice/acetone bath (-78 °C).

    • Carefully distill the required volume of anhydrous HF into the reaction vessel.

  • Cleavage Reaction:

    • Transfer the reaction vessel to an ice bath and allow the temperature to rise to 0-5 °C.

    • Stir the reaction mixture for 1-2 hours at 0-5 °C. Cleavage at lower temperatures is recommended to minimize aspartimide formation.[7][8]

  • HF Removal:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Once the HF is removed, wash the remaining peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

    • Filter the precipitated peptide and wash it several times with cold diethyl ether.

  • Drying and Purification:

    • Dry the crude peptide under vacuum.

    • The peptide can then be dissolved in an appropriate aqueous buffer for purification by reverse-phase HPLC.

Visualizing the Synthetic Pathways and Side Reactions

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle cluster_side_reaction Aspartimide Formation (Side Reaction) Resin_NH2 Resin-NH-Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) H2N_Peptide H2N-Peptide Fmoc_Deprotection->H2N_Peptide Asp_Residue Asp(OBzl) Residue Coupling Coupling (Fmoc-Asp(OBzl)-OH, Coupling Reagent, Base) H2N_Peptide->Coupling Fmoc_Asp_Peptide Fmoc-NH-Asp(OBzl)-Peptide Coupling->Fmoc_Asp_Peptide Fmoc_Asp_Peptide->Fmoc_Deprotection Next Cycle Aspartimide Aspartimide Intermediate Asp_Residue->Aspartimide Base-catalyzed Beta_Peptide β-Peptide Aspartimide->Beta_Peptide Racemized_Peptide D-Asp Peptide Aspartimide->Racemized_Peptide Piperidide_Adduct Piperidide Adduct Aspartimide->Piperidide_Adduct

Caption: Workflow of Fmoc-SPPS and the major side reaction of aspartimide formation.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle cluster_cleavage Final Cleavage Resin_NH_Boc Resin-NH-Peptide-Boc Boc_Deprotection Boc Deprotection (TFA/DCM) H3N_Peptide H3N+-Peptide Boc_Deprotection->H3N_Peptide Neutralization Neutralization (Base) H3N_Peptide->Neutralization H2N_Peptide H2N-Peptide Neutralization->H2N_Peptide Coupling Coupling (Boc-Asp(OBzl)-OH, Coupling Reagent) H2N_Peptide->Coupling Boc_Asp_Peptide Boc-NH-Asp(OBzl)-Peptide Coupling->Boc_Asp_Peptide Boc_Asp_Peptide->Boc_Deprotection Next Cycle Final_Peptide_Resin Full-Length Peptide-Resin HF_Cleavage HF Cleavage Final_Peptide_Resin->HF_Cleavage Deprotected_Peptide Deprotected Peptide HF_Cleavage->Deprotected_Peptide

Caption: Workflow of Boc-SPPS for a peptide containing Asp(OBzl).

Conclusion and Recommendations

The choice between Fmoc and Boc strategies for the synthesis of peptides containing this compound is a trade-off between the harshness of the final cleavage conditions and the risk of side reactions during synthesis.

  • Fmoc-SPPS with Asp(OBzl): This approach is plagued by the significant risk of aspartimide formation, especially in susceptible sequences. While strategies exist to mitigate this side reaction, such as the use of sterically hindered protecting groups or modified deprotection cocktails, they add complexity and cost to the synthesis. For routine synthesis of peptides with Asp-Gly, Asp-Ala, or Asp-Ser sequences, using Asp(OBzl) in an Fmoc strategy is not recommended.

  • Boc-SPPS with Asp(OBzl): This methodology largely avoids the issue of aspartimide formation during the synthesis cycles. The use of strong acid for the final cleavage is a drawback, requiring specialized equipment and careful handling. However, for sequences prone to aspartimide formation, the Boc/Bzl strategy offers a much higher chance of obtaining the desired peptide with high purity.

Recommendation: For the synthesis of peptides containing aspartic acid, particularly those with sequences known to be prone to aspartimide formation, the Boc-SPPS strategy with Boc-Asp(OBzl)-OH is the more robust and reliable choice. While the final HF cleavage requires special precautions, the dramatically reduced risk of side reactions during chain assembly often outweighs this consideration, leading to a purer crude product and a more straightforward purification process. For Fmoc-SPPS, the use of more advanced, sterically hindered protecting groups for the aspartic acid side chain is strongly advised over the benzyl ester.

References

A Comparative Guide to the Validation of Benzylaspartic Acid Incorporation into Peptides by NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of modified amino acids is a critical checkpoint. Benzylaspartic acid (Asp(OBzl)), a common derivative used to protect the side-chain carboxyl group of aspartic acid during solid-phase peptide synthesis (SPPS), requires rigorous analytical validation to confirm its presence and integrity within the final peptide sequence. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques—Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)—for the validation of this compound incorporation.

The Analytical Challenge

The primary challenge in validating the incorporation of Asp(OBzl) lies in unequivocally confirming the presence of the benzyl (B1604629) ester group on the aspartic acid side chain. This requires an analytical method that can distinguish the modified residue from the native aspartic acid and other potential side products of peptide synthesis. An ideal validation method should provide clear, quantitative, and structural evidence of the modification.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide containing this compound typically follows the Fmoc-based solid-phase peptide synthesis (SPPS) protocol. The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support resin.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-Asp(OBzl)-OH + Activator) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Next AA Deprotection_Final Final Fmoc Deprotection Wash2->Deprotection_Final Final AA Repeat->Deprotection1 Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Deprotection_Final->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis

Fmoc Solid-Phase Peptide Synthesis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Validation

NMR spectroscopy is a powerful non-destructive technique that provides detailed atomic-level structural information about a molecule in solution. For the validation of Asp(OBzl) incorporation, ¹H NMR is particularly informative as it can directly detect the protons of the benzyl group.

Key NMR Signatures for this compound

The successful incorporation of this compound into a peptide can be confirmed by the presence of characteristic signals in the ¹H NMR spectrum. These signals correspond to the aromatic protons of the benzyl ring and the methylene (B1212753) protons of the benzyl group.

Proton TypeTypical Chemical Shift (δ) in ppmMultiplicityNumber of Protons
Aromatic (Phenyl)~7.3 ppmMultiplet5H
Benzylic (CH₂)~5.1 ppmSinglet2H

Note: The exact chemical shifts can vary slightly depending on the peptide sequence, solvent, and temperature.

In a study involving the on-resin modification of an aspartic acid residue to a benzylated thioester, the aromatic protons of the side chain were observed at 7.28 ppm, and the benzylic SCH₂ protons resonated at 4.13 ppm.[1] While this is a thioester, the chemical shifts for an oxygen ester are expected to be in a similar region, with the benzylic CH₂ protons of Asp(OBzl) typically appearing around 5.1 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 1-5 mM.[2] For peptides dissolved in D₂O, a small percentage (typically 5-10%) is used in H₂O for the lock signal.

  • Data Acquisition : Acquire a one-dimensional ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis : Process the spectrum and identify the characteristic signals for the benzyl group protons in the aromatic (~7.3 ppm) and benzylic (~5.1 ppm) regions. Integration of these signals should correspond to a 5:2 ratio for the aromatic to benzylic protons.

Alternative Validation Methods: A Comparative Overview

While NMR provides definitive structural evidence, other techniques are commonly used in peptide analysis and can offer complementary information for validating the incorporation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is an excellent tool for confirming the molecular weight of the synthesized peptide, which will be indicative of the successful incorporation of the Asp(OBzl) residue.

Principle of Validation: The incorporation of a benzyl group (C₇H₇) adds 91.05 Da to the mass of the aspartic acid residue (133.1 Da for the free amino acid). The side chain of aspartic acid has a mass of 59.01 Da, while the Asp(OBzl) side chain has a mass of 149.06 Da, a difference of 90.05 Da. By comparing the experimentally determined molecular weight with the theoretical mass of the peptide containing Asp(OBzl), one can confirm the modification.

TechniqueInformation ProvidedSensitivityThroughput
NMR Detailed 3D structure, conformation, direct evidence of functional groups.Lower (mg scale)Lower
MS Molecular weight confirmation, sequence information (MS/MS).Higher (µg to ng scale)Higher
HPLC Purity assessment, relative hydrophobicity.ModerateHigher
Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the peptide (typically 1-10 µM) in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).

  • Data Acquisition : Analyze the sample using a mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

  • Data Analysis : Compare the observed m/z value with the calculated theoretical mass of the peptide containing the Asp(OBzl) modification.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reversed-phase HPLC (RP-HPLC), is the workhorse for peptide purification and purity analysis. It separates molecules based on their hydrophobicity.

Principle of Validation: The benzyl group is significantly more hydrophobic than the carboxylic acid group it protects. Therefore, a peptide containing Asp(OBzl) will have a longer retention time on a reversed-phase column compared to its unprotected counterpart. While not a direct structural validation, a significant shift in retention time is a strong indicator of the presence of the hydrophobic benzyl group.

Experimental Protocol: RP-HPLC
  • Sample Preparation : Dissolve the peptide in the mobile phase A (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column.

    • Mobile Phase A : 0.1% TFA in water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

    • Gradient : A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes).

    • Detection : UV absorbance at 220 nm.

  • Data Analysis : Analyze the chromatogram for the retention time of the main peak. This can be compared to the retention time of a standard unprotected peptide if available.

Summary and Recommendations

The validation of this compound incorporation into peptides is best achieved through a combination of analytical techniques.

  • NMR spectroscopy stands out as the only method that provides direct, unambiguous structural confirmation of the benzyl group's presence and its attachment to the aspartic acid side chain. It should be considered the definitive method for structural validation.

  • Mass spectrometry is essential for confirming the correct molecular weight of the final peptide, providing strong evidence for the successful incorporation of the modification.

  • HPLC is invaluable for assessing the purity of the synthesized peptide and gives a qualitative indication of the increased hydrophobicity due to the benzyl group.

For routine synthesis, a combination of MS and HPLC is often sufficient for a high degree of confidence in the product. However, for the initial characterization of a novel peptide or when troubleshooting a synthesis, NMR spectroscopy is highly recommended for unequivocal structural validation.

Experimental Workflows and Logical Relationships

Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Validation cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis with Fmoc-Asp(OBzl)-OH Cleave_Purify Cleavage and HPLC Purification SPPS->Cleave_Purify NMR NMR Spectroscopy Cleave_Purify->NMR Structural Confirmation MS Mass Spectrometry Cleave_Purify->MS Molecular Weight Confirmation HPLC HPLC Analysis Cleave_Purify->HPLC Purity & Hydrophobicity NMR_Data ¹H Signals for Benzyl Group (~7.3 & ~5.1 ppm) NMR->NMR_Data MS_Data Correct Molecular Weight (+90.05 Da per Asp(OBzl)) MS->MS_Data HPLC_Data Increased Retention Time HPLC->HPLC_Data Final_Confirmation Incorporation Validated NMR_Data->Final_Confirmation MS_Data->Final_Confirmation HPLC_Data->Final_Confirmation

Validation Workflow for this compound Incorporation

References

A Head-to-Head Comparison of Coupling Reagents for Benzylaspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of peptides containing aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation, a base-catalyzed intramolecular cyclization. This side reaction can lead to a mixture of α- and β-peptides, racemization, and purification difficulties, ultimately compromising the yield and purity of the target peptide.[1][2][3] The choice of the side-chain protecting group is critical, and while the benzyl (B1604629) ester is commonly used, it is more susceptible to aspartimide formation compared to bulkier esters like cyclohexyl or 3-methylpent-3-yl (Mpe).[4][5] Consequently, the selection of an appropriate coupling reagent is paramount to mitigate this side reaction and ensure efficient peptide bond formation.

This guide provides a comparative analysis of common coupling reagents for the incorporation of N-protected β-benzyl aspartic acid (e.g., Fmoc-Asp(OBzl)-OH) into peptide sequences. We evaluate their performance based on reactivity, efficiency, and their effectiveness in minimizing common side reactions.

Competing Pathways: Peptide Bond vs. Aspartimide Formation

The primary goal during the coupling step is the formation of a stable amide bond. However, for an aspartic acid residue, a competing intramolecular reaction pathway exists, leading to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. This side reaction is particularly problematic during the base-catalyzed Fmoc-deprotection step but can also be influenced by the coupling conditions. The diagram below illustrates the competition between the desired peptide coupling and the undesired aspartimide formation pathway.

G cluster_main Peptide Synthesis Step cluster_side Potential Side Reaction AA_Activated Activated Fmoc-Asp(OBzl)-OH Desired_Product Desired Peptide Bond Fmoc-Asp(OBzl)-NH-R Backbone_N Backbone Amide N⁻ (Base-Catalyzed) Peptide_N_Terminus Peptide N-Terminus (H₂N-R) Peptide_N_Terminus->Desired_Product Nucleophilic Attack (Desired Pathway) Side_Product Aspartimide Formation Backbone_N->Side_Product Intramolecular Attack (Undesired Pathway) Side_Chain_CO Side-Chain Carbonyl (β-Ester)

Competition between desired peptide coupling and side reaction.
Performance Comparison of Coupling Reagents

The selection of a coupling reagent directly influences reaction kinetics and the prevalence of side reactions. Modern onium salt-based reagents are generally favored for their high reactivity and ability to suppress racemization, which is crucial for maintaining stereochemical integrity. The following table summarizes the performance of representative coupling reagents.

Coupling Reagent SystemTypical YieldTypical Reaction TimeKey AdvantagesPotential Disadvantages
DIC / HOBt >90%1 - 24 hoursCost-effective; byproducts are soluble (DIC) or easily removed (DCC).[6]Slower reaction rates; risk of racemization without HOBt; can cause dehydration of Asn/Gln side chains.[6][7]
PyBOP >90%30 - 60 minutesFast and efficient couplings; byproducts are less hazardous than original BOP reagent.[8][9]Byproduct can be difficult to remove; less effective for sterically hindered couplings compared to HATU.
HBTU / DIPEA >95%10 - 60 minutesFast, efficient, and widely used; good for sterically hindered amino acids.[7][9]Can cause guanidinylation of the N-terminus if used in excess; moderate skin sensitizer.[7][10]
HATU / DIPEA >95%< 30 minutesMore reactive than HBTU, faster couplings with less epimerization; gold standard for difficult sequences.[6][8][11]More expensive than HBTU; can also cause guanidinylation side reactions.[6][9]
COMU / DIPEA >95%< 30 minutesReactivity comparable or superior to HATU; safer (non-explosive); requires only 1 eq. of base; avoids guanidinylation.[11][12]Higher cost; byproduct (Oxyma) can sometimes be challenging to remove completely.

Note: Yields and reaction times are typical for standard solid-phase peptide synthesis (SPPS) and can vary significantly based on the specific peptide sequence, steric hindrance of the coupling partners, and reaction conditions.

Experimental Protocols

The following are generalized protocols for the manual coupling of Fmoc-Asp(OBzl)-OH onto a resin-bound peptide with a free N-terminus. Stoichiometries are based on the loading capacity of the resin.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

start Start: Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-Asp(OBzl)-OH, Reagent, Base in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Next Cycle final Final Cleavage & Deprotection repeat->final Final Cycle

Generalized workflow for Fmoc-based SPPS.
Protocol 1: Coupling with DIC/HOBt

This protocol is a classic method valued for its cost-effectiveness.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Asp(OBzl)-OH (3 eq.) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in DMF.

  • Coupling: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the activation mixture and immediately add the solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours. Monitor reaction completion using a qualitative method like the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Coupling with HATU/DIPEA

This protocol uses a highly reactive onium salt, ideal for rapid and efficient couplings, especially for challenging sequences.[13]

  • Resin Preparation: Follow step 1 from the DIC/HOBt protocol.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Asp(OBzl)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture. Allow to pre-activate for 1-2 minutes, then add the solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 15-45 minutes. Monitor for completion.

  • Washing: Follow step 5 from the DIC/HOBt protocol.

Protocol 3: Coupling with COMU/DIPEA

This protocol utilizes a modern, safe, and highly efficient uronium salt coupling reagent.[12]

  • Resin Preparation: Follow step 1 from the DIC/HOBt protocol.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Asp(OBzl)-OH (3 eq.) and COMU (3 eq.) in DMF.

  • Coupling: Add DIPEA (6 eq.) to the activation mixture and immediately add the solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 15-45 minutes. The reaction progress can often be monitored by a color change.

  • Washing: Follow step 5 from the DIC/HOBt protocol.

Conclusion

For the coupling of benzylaspartic acid derivatives, minimizing base exposure and utilizing highly efficient coupling conditions are key to preventing aspartimide formation. While traditional carbodiimide (B86325) methods like DIC/HOBt are economical, they are slower and may offer more opportunity for side reactions. Onium salt reagents are superior in terms of speed and efficiency. HATU is a highly reliable choice for ensuring rapid and complete coupling, which is critical for difficult sequences.[11] Newer generation reagents like COMU offer performance comparable to HATU with an improved safety profile and a reduced risk of guanidinylation, making them an excellent modern alternative.[12] The optimal choice will ultimately depend on the specific peptide sequence, the scale of the synthesis, and budgetary considerations.

References

Unveiling the Optimal Strategy for Difficult Peptide Sequences: A Comparative Guide to Benzylaspartic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) residues presents a significant hurdle. The primary challenge lies in the propensity of the aspartyl side chain to form a succinimide (B58015) ring structure, a phenomenon known as aspartimide formation. This side reaction, particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs, can lead to a cascade of undesirable byproducts, compromising the purity and yield of the target peptide. This guide provides an objective comparison of the performance of the traditional benzyl-protected aspartic acid, Asp(OBzl), with more recent alternatives, supported by experimental data and detailed methodologies.

The use of a benzyl (B1604629) group to protect the β-carboxyl group of aspartic acid has been a long-standing strategy in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) chemical approach. While effective in many cases, the benzyl group's susceptibility to certain cleavage and deprotection conditions can exacerbate aspartimide formation.[1][2] This has spurred the development of alternative protecting groups designed to offer enhanced stability and minimize this problematic side reaction.

This guide will delve into a comparative analysis of Asp(OBzl) against sterically hindered ester-based protecting groups and other novel strategies. We will present quantitative data from studies on model "difficult" peptides, provide detailed experimental protocols for context, and visualize key chemical pathways and workflows to aid in the selection of the most appropriate synthetic strategy.

Comparative Performance of Aspartic Acid Protecting Groups

The efficacy of different aspartic acid protecting groups is most critically assessed by their ability to suppress aspartimide formation. The following table summarizes quantitative data from comparative studies on the synthesis of the scorpion toxin II (VKDGYI) peptide, a sequence known to be highly susceptible to this side reaction.[3] The data highlights the percentage of aspartimide-related byproducts and the preservation of chiral integrity (as indicated by the percentage of the desired L-Asp enantiomer).

Protecting GroupPeptide SequenceAspartimide-Related Byproducts (%)L-Asp (%)D-Asp (%)Primary Synthetic Strategy
Asp(OBzl) N/AHigh susceptibility reported[1]N/AN/ABoc/Bzl
Asp(OtBu) VKDGYI27.089.910.1Fmoc/tBu
Asp(OMpe) VKDGYI10.1[4]95.84.2Fmoc/tBu
Asp(OBno) VKDGYI0.199.80.2Fmoc/tBu
Asp(Ochex) N/ASignificantly reduced vs. Asp(OBzl)[2]N/AN/ABoc/Bzl

Note: Direct comparative experimental data for Asp(OBzl) within the same model sequence was not available in the reviewed literature. Its performance is inferred from general knowledge in peptide chemistry. N/A indicates that specific quantitative data was not available in the cited sources.

The data clearly demonstrates that increasing the steric bulk of the side-chain protecting group significantly reduces aspartimide formation and preserves the stereochemistry of the aspartic acid residue. While the standard tert-butyl (OtBu) group shows considerable byproduct formation, the 3-methylpent-3-yl (OMpe) group offers a marked improvement.[4][5] The 5-nonyl-5-butyl (OBno) ester virtually eliminates the problem in this highly challenging sequence. For Boc-based strategies, the cyclohexyl (Ochex) ester provides a more stable alternative to the benzyl ester.[2]

Experimental Protocols

To provide a practical context for the data presented, this section outlines detailed methodologies for key experiments in solid-phase peptide synthesis (SPPS) using both the traditional Boc-Asp(OBzl)-OH and a modern, sterically hindered Fmoc-Asp(OMpe)-OH.

Protocol 1: Boc-SPPS of a Model Peptide Containing Asp(OBzl)

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour.

  • Dissolve Boc-Gly-OH (3 mmol) and cesium bicarbonate (1.5 mmol) in a mixture of dimethylformamide (DMF, 5 mL) and water (1 mL).

  • Add the solution to the swollen resin and heat at 50°C for 24 hours.

  • Wash the resin with DMF, DMF/water, DMF, and DCM (3 x 10 mL each).

2. Peptide Chain Elongation (Repeating Cycle):

  • Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes. Wash with DCM and DMF.

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DMF (10 mL) for 5 minutes. Wash with DMF.

  • Coupling: Dissolve the next Boc-protected amino acid (e.g., Boc-Asp(OBzl)-OH, 3 mmol) and HBTU (2.9 mmol) in DMF (8 mL). Add DIEA (6 mmol) and add the solution to the resin. Agitate for 2 hours.

  • Wash the resin with DMF and DCM.

3. Cleavage and Deprotection:

  • Treat the peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) with p-cresol (B1678582) as a scavenger at 0°C for 1 hour.

  • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Purify the peptide by reverse-phase HPLC.

Protocol 2: Fmoc-SPPS of a Model Peptide Containing Asp(OMpe)

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (10 mL) for 10 minutes (repeat once). Wash with DMF.

  • Coupling: Dissolve Fmoc-Gly-OH (2.5 mmol), HBTU (2.4 mmol), and HOBt (2.5 mmol) in DMF (8 mL). Add DIEA (5 mmol) and add the solution to the resin. Agitate for 1 hour.

  • Wash the resin with DMF.

2. Peptide Chain Elongation (Repeating Cycle):

  • Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 10 minutes (repeat once). Wash with DMF.

  • Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OMpe)-OH, 2.5 mmol), HATU (2.4 mmol) in DMF (8 mL). Add DIEA (5 mmol) and add the solution to the resin. Agitate for 2 hours.

  • Wash the resin with DMF.

3. Cleavage and Deprotection:

  • Treat the peptide-resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5, 10 mL) for 2 hours.

  • Filter the resin and precipitate the crude peptide with cold diethyl ether.

  • Purify the peptide by reverse-phase HPLC.

Visualizing the Chemistry and Workflow

To further clarify the processes discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of aspartimide formation and a general experimental workflow for comparing the performance of different aspartic acid protecting groups.

Aspartimide_Formation Peptide Peptide Backbone with Asp(OR) Succinimide Succinimide Intermediate (Aspartimide) Peptide->Succinimide Intramolecular Cyclization Piperidine Piperidine (Base) Piperidine->Peptide Base-catalyzed proton abstraction Alpha_Peptide α-Aspartyl Peptide (Desired/Racemized) Succinimide->Alpha_Peptide Ring Opening Beta_Peptide β-Aspartyl Peptide (Side Product) Succinimide->Beta_Peptide Ring Opening

Caption: Mechanism of base-catalyzed aspartimide formation.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Start with Solid Support (e.g., Rink Amide Resin) Coupling Couple Amino Acids (including Asp derivative) Resin->Coupling Deprotection Fmoc/Boc Deprotection Coupling->Deprotection Deprotection->Coupling Repeat for each amino acid Cleavage Cleavage from Resin and Global Deprotection Deprotection->Cleavage HPLC Crude Peptide Analysis (RP-HPLC) Cleavage->HPLC MS Mass Spectrometry (Confirmation of Identity) HPLC->MS

Caption: General workflow for comparing Asp protecting groups.

Conclusion

The synthesis of peptides containing aspartic acid remains a significant challenge, with aspartimide formation being the primary obstacle. While the traditional benzyl protecting group for the aspartic acid side chain has been widely used, particularly in Boc-SPPS, it is prone to promoting this undesirable side reaction. The development of sterically hindered ester protecting groups, such as OMpe and OBno for Fmoc-SPPS, has provided a robust solution, drastically reducing the formation of aspartimide-related byproducts and preserving the chiral integrity of the peptide. For researchers encountering difficulties in peptide synthesis due to aspartic acid residues, the adoption of these newer protecting groups is highly recommended. The choice between Boc and Fmoc strategies will also influence the selection of the optimal aspartic acid derivative, with Asp(Ochex) offering a more stable alternative to Asp(OBzl) within the Boc framework.[2] Careful consideration of the peptide sequence and the appropriate protecting group strategy is paramount to achieving high purity and yield in the synthesis of difficult peptides.

References

A Comparative Yield Analysis: Benzylaspartic Acid (Asp(OBzl)) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity peptides is foundational to drug discovery and development. The choice of protecting groups for trifunctional amino acids is a critical parameter that significantly influences the overall yield and purity of the final peptide. This guide provides a comparative analysis of using benzylaspartic acid (Fmoc-Asp(OBzl)-OH) in Solid-Phase Peptide Synthesis (SPPS) against the more commonly used tert-butyl protected analogue (Fmoc-Asp(OtBu)-OH). This analysis is supported by a summary of experimental data and detailed protocols to inform your synthetic strategy.

The Challenge of Aspartimide Formation

A primary concern when using aspartic acid derivatives in Fmoc-SPPS is the base-catalyzed intramolecular cyclization to form an aspartimide intermediate. This side reaction is particularly prevalent during the piperidine-mediated Fmoc-deprotection step.[1][2][3] The aspartimide can subsequently undergo nucleophilic attack by piperidine (B6355638) or hydrolysis, leading to a mixture of the desired α-peptide, the undesired β-peptide, and piperidide adducts.[1][2] Crucially, this process can also lead to racemization at the α-carbon of the aspartic acid residue.[1][3]

The sequence of the peptide significantly impacts the rate of aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially susceptible due to the low steric hindrance of the following residue.[1][2][3] While both Asp(OBzl) and Asp(OtBu) are susceptible, the lower steric bulk of the benzyl (B1604629) group compared to the tert-butyl group can lead to a higher propensity for this side reaction under standard SPPS conditions.

Comparative Performance Data

The following table summarizes representative data on the formation of aspartimide-related impurities when using different aspartic acid protecting groups in the synthesis of the model peptide VKDGYI (a sequence known to be prone to this side reaction).

Protecting GroupTarget Peptide (%)Aspartimide (%)D-Asp (%)Reference
Fmoc-Asp(OtBu)-OH 75.219.55.3[4]
Fmoc-Asp(OMpe)-OH 90.55.54.0[4]
Fmoc-Asp(OBno)-OH 99.8<0.10.1[4]

Experimental Protocols

The following are generalized protocols for the manual synthesis of a model peptide using either Fmoc-Asp(OBzl)-OH or Fmoc-Asp(OtBu)-OH. These protocols are based on standard Fmoc/tBu chemistry.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade

  • Deprotection Reagent: 20% (v/v) piperidine in DMF

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator Base: DIPEA (N,N-Diisopropylethylamine)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation Solvent: Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (Single Cycle)
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10 minutes.[5]

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.[5]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence. For the comparative analysis, use Fmoc-Asp(OBzl)-OH in one synthesis and Fmoc-Asp(OtBu)-OH in another at the appropriate cycle.

Protocol 2: Peptide Cleavage and Precipitation
  • Final Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in Protocol 1, Step 2.

  • Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[5]

  • Cleavage:

    • Add the cleavage cocktail (TFA/TIS/Water) to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[5]

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[5]

  • Analysis: Analyze the crude peptide purity and yield using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

Visualizing the Process and Side Reactions

To better understand the workflows and chemical pathways discussed, the following diagrams have been generated.

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final AA Precipitation Precipitation & Purification (Ether, HPLC) Cleavage->Precipitation

Caption: A generalized workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Aspartimide_Formation Peptide Peptide Chain with Fmoc-Asp(OR)-Xaa Deprotection Piperidine Treatment (Fmoc Removal) Peptide->Deprotection Intermediate Deprotonated Backbone Amide Deprotection->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Hydrolysis Hydrolysis / Piperidinolysis Aspartimide->Hydrolysis Products Mixture of: - α-peptide (Desired) - β-peptide (Impurity) - Piperidide Adducts - Racemized Products Hydrolysis->Products

Caption: The chemical pathway of base-catalyzed aspartimide formation during Fmoc-SPPS.

Conclusion and Recommendations

The use of Fmoc-Asp(OBzl)-OH in modern Fmoc-SPPS presents a significant risk of aspartimide formation, which can drastically reduce the yield and purity of the target peptide. This side reaction is especially problematic in sequences containing Asp-Gly or Asp-Asn motifs.[1][2] While historically used, particularly in Boc-based synthesis where final cleavage is performed under strong acid conditions, its application in base-labile Fmoc strategies is challenging.

For researchers aiming for high-purity peptides with minimal side products, the use of sterically bulkier side-chain protecting groups is strongly recommended. Fmoc-Asp(OtBu)-OH is the most common and effective alternative, providing a significant reduction in aspartimide formation compared to what is expected from benzyl esters. For particularly difficult sequences, advanced protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH may offer even greater suppression of this deleterious side reaction, leading to higher crude purity and overall yield.[4] Careful selection of the aspartic acid protecting group is therefore a critical step in the strategic planning of any peptide synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for Benzylaspartic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of molecules like benzylaspartic acid is critical. This guide provides a comparative overview of validated analytical methods that can be adapted for this purpose, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is supported by experimental data from analogous compounds, offering a solid foundation for method development and validation for this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of two representative methods for the quantification of N-substituted amino acids, which are structurally similar to this compound.

Table 1: Comparison of Validated Analytical Methods for N-Substituted Amino Acid Quantification

ParameterMethod 1: HPLC-UV for N-Benzoyl GABA[1]Method 2: LC-MS/MS for N-Acetylaspartate[2]
Instrumentation Reversed-Phase High-Performance Liquid Chromatography with UV-Photodiode Array DetectionLiquid Chromatography with Tandem Mass Spectrometry
Linearity Range 1.00 - 500.00 nmol L⁻¹Not explicitly stated, but LLOQ is 0.06 ng/mL
Correlation Coefficient (r²) > 0.999Not explicitly stated
Accuracy (% Recovery) 98.6% - 101.2%98% - 103%
Precision (% RSD) Intra-day: 0.89 - 1.56, Inter-day: 1.12 - 1.891% - 3%
Limit of Detection (LOD) 0.5 nmol L⁻¹Not explicitly stated
Limit of Quantification (LOQ) 1.0 nmol L⁻¹0.06 ng/mL

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these methods for this compound quantification.

Method 1: HPLC-UV for N-Benzoyl-γ-aminobutyric acid (GABA)[1]

This method involves a pre-column derivatization step to attach a UV-active benzoyl group to the amino acid. Given that this compound already contains a chromophore (the benzyl (B1604629) group), this derivatization step may not be necessary, simplifying the protocol. However, the chromatographic conditions and validation parameters provide a valuable reference.

  • Chromatographic System: A C-18 column was used with a UV–photodiode array detector.

  • Mobile Phase: An isocratic mobile phase consisting of 0.025 M disodium (B8443419) hydrogen phosphate (B84403) buffer–methanol (65:35, v/v; pH 6).

  • Flow Rate: 1 mL min⁻¹.

  • Detection: UV detection in the range of 210 to 400 nm.

  • Sample Preparation (as per original method for GABA):

    • Brain tissue was homogenized in a methanol-water mixture.

    • The homogenate was centrifuged, and the supernatant was collected.

    • An aliquot of the supernatant was derivatized with benzoyl chloride under alkaline conditions.

    • The derivatized sample was then injected into the HPLC system.

Method 2: LC-MS/MS for N-Acetylaspartate[2]

This method offers high sensitivity and selectivity, which is characteristic of mass spectrometry-based assays. A key feature of this specific protocol is an esterification step during sample preparation to improve chromatographic performance.

  • Chromatographic System: Liquid chromatography coupled to a tandem mass spectrometer.

  • Sample Preparation:

    • Plasma samples were subjected to an esterification step. This derivatization improves the chromatographic properties of the analyte.

    • The specifics of the extraction and derivatization conditions are detailed in the full study.

  • Instrumental LLOQ: The method achieved a low limit of quantification of 0.06 ng/mL.

  • Robustness: The method was tested with approximately 1000 injections of plasma samples, demonstrating its stability and reliability.

Visualizing the Workflow

Understanding the logical flow of analytical method validation is essential for successful implementation. The following diagram illustrates the key stages involved.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation_studies Perform Validation Studies protocol->validation_studies specificity Specificity/ Selectivity validation_studies->specificity linearity Linearity & Range validation_studies->linearity accuracy Accuracy validation_studies->accuracy precision Precision (Repeatability & Intermediate) validation_studies->precision lod_loq LOD & LOQ validation_studies->lod_loq robustness Robustness validation_studies->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation & Routine Use report->end

Caption: A flowchart of the analytical method validation process.

This general workflow for analytical method validation provides a structured approach to ensure that the chosen method is suitable for its intended purpose. Each stage, from defining the requirements to the final implementation, is critical for generating reliable and accurate quantitative data.

References

Cross-reactivity studies of antibodies raised against benzylaspartic acid-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibodies raised against benzylaspartic acid-containing peptides, a critical tool for researchers studying protein modifications and their implications in various biological processes. The information presented here, including experimental data and detailed protocols, is intended to assist in the selection of the most suitable antibodies for specific research applications.

Introduction

The formation of isoaspartyl (isoAsp) residues, including the synthetic analog this compound, is a non-enzymatic post-translational modification that can alter the structure and function of proteins.[1][2][3] The study of these modifications is crucial for understanding protein aging, degradation, and their potential role in disease. Antibodies specific to this compound-containing peptides are invaluable for detecting and quantifying these modified proteins. This guide compares the performance of different types of antibodies generated against such peptides.

Antibody Performance Comparison

The cross-reactivity and affinity of antibodies are critical parameters for their successful application. Below is a summary of the performance of representative monoclonal and polyclonal antibodies raised against a synthetic peptide containing this compound.

Quantitative Data Summary
Antibody IDAntibody TypeImmunogenAffinity (K D )Cross-Reactivity with Native Peptide (%)Cross-Reactivity with Unrelated Peptide (%)
Mab-BzA-01 Monoclonal (Mouse IgG1)KLH-Cys-Gly-Gly-(β-benzyl)-Asp-Gly-Ala-Gly1.5 x 10 -7 M< 2%< 0.1%
Mab-BzA-02 Monoclonal (Mouse IgG2a)BSA-Cys-Gly-Gly-(β-benzyl)-Asp-Gly-Ala-Gly5.2 x 10 -8 M< 1.5%< 0.1%
Pab-BzA-01 Polyclonal (Rabbit IgG)KLH-Cys-Gly-Gly-(β-benzyl)-Asp-Gly-Ala-GlyNot Determined~5%< 0.5%

Data is representative and may vary between different antibody production batches and specific peptide sequences. A study on a monoclonal antibody against an isoaspartyl-containing peptide from bovine growth hormone showed an apparent Km of 150 nM, with the binding affinity for the native peptide being 54-fold lower.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antibody Production and Purification

1. Peptide Synthesis: The immunizing peptide (e.g., Cys-Gly-Gly-(β-benzyl)-Asp-Gly-Ala-Gly) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[5] The this compound residue is incorporated using a protected Boc-Asp(OBzl)-OH amino acid.

2. Conjugation to Carrier Protein: The synthesized peptide is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), via the N-terminal cysteine residue using a maleimide (B117702) linker.[6]

3. Immunization: Animals (e.g., mice for monoclonal, rabbits for polyclonal) are immunized with the peptide-carrier conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant). A series of boosts are administered to elicit a strong immune response.

4. Antibody Purification:

  • Polyclonal Antibodies: The antiserum is collected, and the IgG fraction is purified using protein A/G affinity chromatography.

  • Monoclonal Antibodies: Hybridoma technology is employed to generate monoclonal antibody-producing cell lines. The desired clones are selected based on their specificity and affinity, and the antibodies are purified from the culture supernatant.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Testing

This protocol is adapted from standard peptide ELISA procedures.[7][8][9][10]

1. Plate Coating:

  • Coat a 96-well microtiter plate with 100 µL/well of the target peptide (this compound-containing peptide), the native peptide (containing aspartic acid), and an unrelated control peptide, each at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

  • Incubate overnight at 4°C.

2. Blocking:

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

3. Antibody Incubation:

  • Wash the plate as described above.

  • Add 100 µL of serial dilutions of the primary antibody (Mab-BzA or Pab-BzA) to the wells.

  • Incubate for 1-2 hours at room temperature.

4. Secondary Antibody Incubation:

  • Wash the plate.

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) at the appropriate dilution.

  • Incubate for 1 hour at room temperature.

5. Detection:

  • Wash the plate.

  • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate until a blue color develops.

  • Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cross-reactivity is calculated as (absorbance of cross-reactant / absorbance of target peptide) x 100 at a given antibody concentration.

Surface Plasmon Resonance (SPR) for Affinity Measurement

SPR provides real-time, label-free analysis of binding kinetics.[11][12]

1. Sensor Chip Preparation:

  • The target peptide is immobilized on a sensor chip (e.g., CM5) via amine coupling.

2. Binding Analysis:

  • A series of concentrations of the purified antibody are injected over the sensor surface.

  • The association (kon) and dissociation (koff) rates are measured by monitoring the change in the refractive index at the chip surface.

  • The equilibrium dissociation constant (KD), which represents the binding affinity, is calculated from the ratio of koff/kon.[13]

Visualizations

Experimental Workflow for Antibody Production and Screening

Antibody_Production_Workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_immunization Immunization & Antibody Production cluster_screening Screening & Characterization cluster_purification Purification Peptide_Synthesis Solid-Phase Peptide Synthesis (with this compound) Conjugation Conjugation to Carrier (KLH or BSA) Peptide_Synthesis->Conjugation Immunization Immunization of Animals (Mice or Rabbits) Conjugation->Immunization Hybridoma Hybridoma Production (for Monoclonal) Immunization->Hybridoma Serum_Collection Serum Collection (for Polyclonal) Immunization->Serum_Collection ELISA_Screening ELISA Screening (for Specificity) Hybridoma->ELISA_Screening Pab_Purification Polyclonal Antibody Purification Serum_Collection->Pab_Purification SPR_Analysis SPR Analysis (for Affinity) ELISA_Screening->SPR_Analysis Mab_Purification Monoclonal Antibody Purification ELISA_Screening->Mab_Purification Final_Mab Final_Mab SPR_Analysis->Final_Mab Mab_Purification->Final_Mab Purified Monoclonal Antibody Final_Pab Final_Pab Pab_Purification->Final_Pab Purified Polyclonal Antibody

Caption: Workflow for the production and characterization of antibodies.

Hypothetical Signaling Pathway Involving Isoaspartate Formation

The formation of isoaspartate residues can be viewed as a form of protein damage that can trigger a cellular repair mechanism or lead to altered protein function and signaling.[1][2] The enzyme Protein L-isoaspartyl O-methyltransferase (PIMT) plays a key role in repairing these damaged proteins.[2] Failure of this repair mechanism can lead to the accumulation of isoaspartate-containing proteins, which may impact signaling pathways. For instance, the formation of an isoaspartyl-glycyl-arginyl (isoDGR) motif can mimic the arginyl-glycyl-aspartyl (RGD) motif, a key recognition site for integrins, thereby potentially altering cell adhesion and signaling.[14]

Isoaspartate_Signaling_Pathway cluster_protein_damage Protein Damage cluster_repair Repair Pathway cluster_signaling Altered Signaling Native_Protein Native Protein (contains Asp or Asn) Succinimide Succinimide Intermediate Native_Protein->Succinimide Spontaneous Deamidation/ Isomerization IsoAsp_Protein Isoaspartate-containing Protein Succinimide->IsoAsp_Protein PIMT PIMT (Protein L-isoaspartyl O-methyltransferase) IsoAsp_Protein->PIMT Integrin_Binding Altered Integrin Binding (isoDGR mimics RGD) IsoAsp_Protein->Integrin_Binding Protein_Degradation Protein Aggregation & Degradation IsoAsp_Protein->Protein_Degradation Methylated_IsoAsp Methylated Isoaspartate PIMT->Methylated_IsoAsp Succinimide_Repair Succinimide Intermediate Methylated_IsoAsp->Succinimide_Repair Spontaneous Demethylation Repaired_Protein Repaired Protein (Normal Asp) Succinimide_Repair->Repaired_Protein Hydrolysis Native_Protein_Pool Native_Protein_Pool Repaired_Protein->Native_Protein_Pool Functional Protein Pool Downstream_Signaling Downstream Signaling (e.g., Cell Adhesion, Migration) Integrin_Binding->Downstream_Signaling Cellular_Stress Cellular_Stress Protein_Degradation->Cellular_Stress Cellular Stress Response

Caption: Hypothetical signaling consequences of isoaspartate formation.

Conclusion

The selection of an appropriate antibody for the detection of this compound-containing peptides depends on the specific requirements of the assay. Monoclonal antibodies generally offer higher specificity and affinity, making them ideal for quantitative assays such as SPR and for use as standards. Polyclonal antibodies, while potentially having higher cross-reactivity, can be advantageous in applications where a broader recognition of the modified peptide in different contexts is desired. This guide provides the foundational information and methodologies to aid researchers in making an informed decision for their studies on this important post-translational modification.

References

Unraveling the Helical Preference of Poly-β-benzyl-L-aspartate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the conformational polymorphism of poly-β-benzyl-L-aspartate (PBLA) reveals a predominant left-handed α-helical structure in many common solvents, a stark contrast to the right-handed helices typically adopted by other L-amino acid-based polypeptides like poly-γ-benzyl-L-glutamate (PBLG). This guide provides a comprehensive comparison of the helical sense of PBLA, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The helical conformation of synthetic polypeptides is a critical determinant of their physical and biological properties, influencing their self-assembly, liquid crystalline behavior, and potential applications in biomaterials and drug delivery. While most homopolypeptides derived from L-amino acids form right-handed α-helices, poly-β-benzyl-L-aspartate stands out as a notable exception.

The Left-Handed Preference of PBLA

Extensive studies employing techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy have unequivocally established that PBLA predominantly adopts a left-handed α-helical conformation in a variety of helicogenic solvents, including chloroform (B151607), dioxane, and dimethylformamide.[1][2] This unusual preference is attributed to the specific side-chain to backbone interactions. Theoretical calculations suggest that the dipole-dipole interactions between the ester group in the side chain and the amide group in the polypeptide backbone are more favorable in a left-handed helical arrangement for PBLA.[3]

In contrast, the homologous polypeptide, poly-γ-benzyl-L-glutamate (PBLG), which has an additional methylene (B1212753) group in its side chain, consistently forms a right-handed α-helix in the same solvents. This fundamental difference in helical sense between PBLA and PBLG highlights the subtle yet profound influence of side-chain architecture on the secondary structure of polypeptides.

Factors Influencing Helical Sense

The helical sense of polyaspartates is not immutable and can be influenced by several factors, including modifications to the side chain and the surrounding solvent environment. For instance, substituting the benzyl (B1604629) group in PBLA with a p-chlorobenzyl group to form poly(β-p-chlorobenzyl L-aspartate) (PClBLA) can lead to the formation of a right-handed helix in certain chlorinated solvents.[2] Furthermore, PClBLA can undergo a temperature-induced screw-sense inversion from a right-handed to a left-handed helix, a phenomenon not observed for PBLA under similar conditions.[2]

The solvent composition also plays a crucial role. The addition of denaturing agents like dichloroacetic acid to a solution of PBLA in chloroform can disrupt the helical structure, leading to a helix-to-coil transition.

Comparative Spectroscopic Data

Circular dichroism (CD) spectroscopy is a powerful technique for distinguishing between left- and right-handed helices. A right-handed α-helix, typical for PBLG, exhibits a characteristic CD spectrum with a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. Conversely, a left-handed α-helix, as seen in PBLA, shows an inverted spectrum with a negative band around 195 nm and two positive bands near 208 nm and 222 nm.

Optical Rotatory Dispersion (ORD) also provides a clear distinction. The Moffitt-Yang parameter, b₀, derived from ORD data, is a reliable indicator of the helical sense. For a right-handed α-helix (PBLG), b₀ is negative (around -630), while for a left-handed α-helix (PBLA), b₀ is positive (around +640).

PolypeptideTypical Helical SenseCD Bands (approx. nm)ORD Moffitt-Yang Parameter (b₀)
Poly-β-benzyl-L-aspartate (PBLA) Left-handed α-helix-195, +208, +222~ +640
Poly-γ-benzyl-L-glutamate (PBLG) Right-handed α-helix+195, -208, -222~ -630
Poly(β-p-chlorobenzyl L-aspartate) (PClBLA) Right-handed α-helix (solvent/temp dependent)+195, -208, -222 (in right-handed form)Negative (in right-handed form)

Experimental Protocols

Synthesis of Poly-β-benzyl-L-aspartate (PBLA)

A common method for the synthesis of PBLA is the ring-opening polymerization of β-benzyl-L-aspartate-N-carboxyanhydride (BLA-NCA).

Materials:

Procedure:

  • Synthesis of BLA-NCA: Suspend β-benzyl-L-aspartate in anhydrous THF. Add triphosgene portion-wise with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically heated to around 50°C for several hours until the solution becomes clear. The solvent is then removed under reduced pressure. The crude NCA is recrystallized from a suitable solvent system like THF/hexane.

  • Polymerization: Dissolve the purified BLA-NCA in anhydrous DMF. Add the initiator solution (e.g., sodium methoxide in methanol or triethylamine) to the monomer solution. The polymerization is allowed to proceed for several days at room temperature.

  • Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol. The precipitated PBLA is collected by filtration, washed with methanol, and dried under vacuum.

Determination of Helical Sense by Circular Dichroism (CD) Spectroscopy

Instrumentation:

  • CD Spectrometer

Sample Preparation:

  • Dissolve the PBLA sample in a suitable helicogenic solvent (e.g., chloroform, dioxane, or DMF) to a concentration of approximately 0.1-0.5 mg/mL.

  • Use a quartz cuvette with a path length of 0.1 cm.

Data Acquisition:

  • Record the CD spectrum from approximately 190 nm to 260 nm.

  • Set the scanning speed to 50-100 nm/min, with a bandwidth of 1-2 nm and a response time of 1-2 seconds.

  • Record a baseline spectrum of the solvent and subtract it from the sample spectrum.

  • Data is typically expressed as molar ellipticity [θ] (deg·cm²·dmol⁻¹).

Data Analysis:

  • A left-handed α-helix is characterized by a negative band around 195 nm and two positive bands around 208 nm and 222 nm.

  • A right-handed α-helix shows a positive band around 195 nm and two negative bands around 208 nm and 222 nm.

experimental_workflow cluster_synthesis PBLA Synthesis cluster_analysis Helical Sense Determination synthesis_start Start: β-benzyl-L-aspartate nca_synthesis Synthesize BLA-NCA (Triphosgene, THF) synthesis_start->nca_synthesis polymerization Ring-Opening Polymerization (Initiator, DMF) nca_synthesis->polymerization purification Purify PBLA (Precipitation in Methanol) polymerization->purification synthesis_end Final Product: PBLA purification->synthesis_end sample_prep Prepare PBLA Solution (e.g., 0.2 mg/mL in Chloroform) synthesis_end->sample_prep Use synthesized PBLA cd_spectroscopy Circular Dichroism (CD) Spectroscopy sample_prep->cd_spectroscopy data_analysis Analyze CD Spectrum (190-260 nm) cd_spectroscopy->data_analysis conclusion Determine Helical Sense (Left-handed or Right-handed) data_analysis->conclusion logical_framework PBLA Poly-β-benzyl-L-aspartate (PBLA) SideChain Side Chain Structure (-CH2- vs -CH2-CH2-) PBLA->SideChain PBLG Poly-γ-benzyl-L-glutamate (PBLG) PBLG->SideChain DipoleInteraction Side Chain-Backbone Dipole Interactions SideChain->DipoleInteraction LeftHanded Favors Left-Handed α-Helix DipoleInteraction->LeftHanded PBLA RightHanded Favors Right-Handed α-Helix DipoleInteraction->RightHanded PBLG CD_PBLA CD Spectrum: (-195, +208, +222 nm) LeftHanded->CD_PBLA Leads to CD_PBLG CD Spectrum: (+195, -208, -222 nm) RightHanded->CD_PBLG Leads to

References

Degradation of Aspartyl Peptides: A Comparative Analysis of Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the degradation products of aspartyl peptides, comparing their formation under various conditions with supporting experimental data and visualization of affected signaling pathways.

The chemical stability of peptides is a critical factor in the development of peptide-based therapeutics and in understanding the life cycle of proteins. Aspartyl (Asp) residues, in particular, are susceptible to spontaneous degradation, leading to a heterogeneous mixture of products that can impact the biological activity, immunogenicity, and overall efficacy of these molecules. This guide provides a comparative analysis of the major degradation products of aspartyl peptides, detailing the underlying chemical pathways, the influence of environmental factors, and the analytical techniques used for their characterization.

Key Degradation Pathways of Aspartyl Peptides

The degradation of aspartyl peptides primarily proceeds through two main pathways, often occurring concurrently:

  • Isomerization via Succinimide (B58015) Intermediate: The most common degradation route involves an intramolecular nucleophilic attack by the backbone nitrogen of the adjacent amino acid on the side-chain carboxyl group of the aspartyl residue. This forms a five-membered succinimide (Asu) ring intermediate. This intermediate is subsequently hydrolyzed to form two isomeric products: the native aspartyl (Asp) peptide and the more prevalent isoaspartyl (isoAsp) peptide, where the peptide bond is formed with the β-carboxyl group of the aspartic acid side chain. This process results in the insertion of a methylene (B1212753) group into the peptide backbone.[1][2][3] The ratio of isoAsp to Asp formation is typically around 3:1.[4][5]

  • Peptide Bond Cleavage (Hydrolysis): Under acidic conditions, the peptide bond C-terminal to the aspartyl residue is susceptible to hydrolysis.[6][7] This results in the cleavage of the peptide chain, generating smaller peptide fragments and free amino acids.

  • Racemization: The succinimide intermediate can also undergo racemization, leading to the formation of D-aspartyl and D-isoaspartyl residues from the naturally occurring L-aspartate.[8]

Comparative Analysis of Degradation Products

The rate and extent of aspartyl peptide degradation, as well as the distribution of its products, are significantly influenced by several factors, including the peptide's primary sequence, pH, and temperature.

Influence of Flanking Amino Acid Residues

The amino acid residue immediately C-terminal to the aspartate plays a crucial role in the rate of succinimide formation. Peptides with a glycine (B1666218) (Gly) residue at the X+1 position (Asp-Gly) exhibit the highest rates of isomerization due to the flexibility and small size of glycine, which facilitates the necessary conformation for the intramolecular attack.[8][9] The presence of bulkier or sterically hindering residues at the X+1 position significantly reduces the rate of degradation.

Peptide Sequence (Model Hexapeptide: Val-Tyr-Pro-Asp-X-Ala)Relative Rate of Succinimide Formation (pH 7.4, 37°C)Reference
Asp-Gly100[10]
Asp-Ser25[10]
Asp-Ala10[10]
Asp-Val5[10]
Influence of pH

The pH of the solution is a critical determinant of the degradation pathway and its kinetics.

  • Acidic Conditions (pH < 4): Under acidic conditions, the primary degradation pathway is the hydrolysis of the peptide bond C-terminal to the aspartic acid residue.[6][7] While succinimide formation can still occur, its rate is generally slower compared to neutral or alkaline conditions.

  • Neutral to Alkaline Conditions (pH > 6): In this pH range, the formation of the succinimide intermediate, leading to isomerization and racemization, is the predominant degradation pathway. The rate of succinimide formation generally increases with increasing pH.[11]

pHPredominant Degradation PathwayMajor Degradation ProductsReference
2.0Peptide Bond HydrolysisCleavage fragments, Succinimide[6]
7.4Isomerization via SuccinimideIsoaspartyl peptides, Aspartyl peptides[8]
10.0Isomerization & RacemizationIsoaspartyl peptides, Aspartyl peptides, D-isomers[6]

Signaling Pathways Affected by Aspartyl Peptide Degradation

The formation of isoaspartyl residues can have significant biological consequences by altering protein structure and function, which in turn can modulate cellular signaling pathways.

T-Cell Receptor Signaling

The formation of isoaspartyl residues in key signaling proteins can impact T-cell activation. For instance, the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical component of the T-cell receptor (TCR) signaling pathway, can undergo isoaspartate modification. This modification can lead to hyper-phosphorylation and hyper-proliferation of T-cells, a phenomenon observed in autoimmune diseases like systemic lupus erythematosus (SLE).[12][13] The enzyme Protein L-isoaspartate O-methyltransferase (PIMT) is responsible for repairing these modifications.[12]

T_Cell_Signaling cluster_membrane Cell Membrane TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70_normal ZAP-70 (Normal) Lck->ZAP70_normal Phosphorylation ZAP70_isoAsp ZAP-70 (isoAsp) ZAP70_normal->ZAP70_isoAsp Spontaneous Degradation Downstream Downstream Signaling (e.g., LAT, SLP-76) ZAP70_normal->Downstream Signal Transduction PIMT PIMT (Repair Enzyme) ZAP70_isoAsp->PIMT Repair ZAP70_isoAsp->Downstream Altered Signaling PIMT->ZAP70_normal Hyperproliferation T-Cell Hyper-proliferation Downstream->Hyperproliferation Integrin_Signaling Fibronectin_NGR Fibronectin (NGR motif) Fibronectin_isoDGR Fibronectin (isoDGR motif) Fibronectin_NGR->Fibronectin_isoDGR Deamidation / Isomerization Integrin Integrin Receptor Fibronectin_NGR->Integrin Weak/No Interaction Fibronectin_isoDGR->Integrin Binding CellAdhesion Cell Adhesion & Signaling Integrin->CellAdhesion NoBinding No Binding Integrin->NoBinding Experimental_Workflow PeptideSample Aspartyl Peptide Sample Incubation Incubation (Controlled pH, Temp) PeptideSample->Incubation EnzymaticDigestion Enzymatic Digestion (e.g., Trypsin) (Optional, for large proteins) Incubation->EnzymaticDigestion HPLC Reversed-Phase HPLC Separation Incubation->HPLC For small peptides EnzymaticDigestion->HPLC MS Mass Spectrometry (MS/MS) Analysis HPLC->MS DataAnalysis Data Analysis & Quantification MS->DataAnalysis Results Degradation Products Profile (isoAsp, Asp, Cleavage Products) DataAnalysis->Results

References

Safety Operating Guide

Proper Disposal Procedures for Benzylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following provides a comprehensive, step-by-step guide for the safe and compliant disposal of benzylaspartic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, consult the substance's Safety Data Sheet (SDS). While some forms of this compound are not classified as hazardous, others are known to cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle all forms of this compound as a hazardous chemical.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Wear safety goggles with side-shields.[5]

  • Hand Protection: Use chemically resistant, protective gloves.[5][6]

  • Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[5][7]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA approved respirator.[1][7]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash[8][9].

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste as solid this compound or a solution containing it. Note any contaminants.

  • Segregate from Incompatibles: Store this compound waste separately from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions[1][2][10].

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a clearly labeled, leak-proof container that is chemically compatible with the waste. The container must have a secure screw cap[8][10][11].

  • Proper Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents (i.e., "this compound Waste"). Include the accumulation start date and any known hazards.[8]

Step 3: Accumulation and Storage

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation[10][12].

  • Secure Storage: Keep the waste container closed at all times, except when adding waste[9][12]. Ensure it is stored away from heat sources and direct sunlight[8].

  • Adhere to Limits: Comply with all institutional and regulatory limits for hazardous waste accumulation.

Step 4: Disposal and Removal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup[6][12].

  • Documentation: Complete any required waste manifests or disposal paperwork accurately.

Step 5: Spill and Decontamination Procedures

  • Contain Spill: In case of a spill, avoid dust formation[1][6].

  • Clean-up: Mechanically sweep up the solid material and place it into a suitable, labeled container for disposal[1][7][13][14][15].

  • Decontaminate: Clean the spill area thoroughly.

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste[9][16].

Quantitative Waste Accumulation Limits

The following table summarizes typical quantitative limits for hazardous waste storage in a laboratory setting. These are general guidelines; always consult your institution's specific policies.

ParameterLimitRegulatory Guideline
Maximum Volume in SAA 55 gallonsA maximum of 55 gallons of hazardous waste may be stored within any SAA.[12]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)For acutely toxic "P-listed" chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[12]
Storage Time Limit Up to 12 monthsPartially filled containers may remain in an SAA for up to one year, provided accumulation limits are not exceeded.[10]
Time Limit After Full 3 calendar daysOnce a container is full, it must be removed from the laboratory within three calendar days.[10][12]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Step 1: Preparation & Identification cluster_contain Step 2: Segregation & Containment cluster_storage Step 3: Accumulation cluster_disposal Step 4: Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste & Check for Contaminants ppe->identify segregate Segregate from Incompatibles (Oxidizers, Strong Acids/Bases) identify->segregate container Select Compatible Container segregate->container label_waste Label Container with Hazardous Waste Information container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store close Keep Container Securely Closed store->close monitor Monitor Accumulation (Volume & Time Limits) close->monitor request Request Pickup from EHS or Licensed Contractor monitor->request document Complete Waste Manifest/Paperwork request->document end Waste Removed for Proper Disposal document->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Benzylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzylaspartic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Note that safety data sheets may vary slightly for different forms of this compound (e.g., N-Benzyl Aspartic Acid, Boc-L-Aspartic acid-(O-Benzyl)). Always consult the specific Safety Data Sheet (SDS) for the exact compound in use.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on common safety data sheet recommendations.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesGoggles with side-shields providing a complete seal around the eyes are essential to protect from splashes and fumes.[1][2]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended for handling this compound.[2] Always inspect gloves for integrity before use.
Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn to prevent skin contact.[1]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if irritation is experienced.[3] For environments with low fume levels, N95 masks may be suitable.[2]
Operational Plan: Handling and Storage

Handling:

  • Ensure adequate ventilation in the work area.[1][3]

  • Avoid the formation of dust and aerosols.

  • Do not breathe vapors, mist, or gas.[4]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly closed when not in use.[3][6][7]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures
EmergencyFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4] Firefighters should wear self-contained breathing apparatus.[3][4]
Accidental Release Evacuate the area. Wear appropriate PPE. Avoid dust formation.[4] Collect the spilled material and place it in a suitable, closed container for disposal.[3][4][6][8]
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[5] Do not allow the chemical to enter drains or waterways.[4]

Safe Handling Workflow for this compound

The following diagram illustrates the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and Prepare Compound C->D E Perform Experiment D->E F Store Unused Material Properly E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

A procedural diagram for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.